2-Bromo-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPWNTVTNCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065405 | |
| Record name | 2-Bromo-4-nitroaniline | |
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Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-94-1 | |
| Record name | 2-Bromo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 2-bromo-4-nitro- | |
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| Record name | 2-Bromo-4-nitroaniline | |
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| Record name | Benzenamine, 2-bromo-4-nitro- | |
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| Record name | 2-Bromo-4-nitroaniline | |
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| Record name | 2-bromo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Bromo-4-nitroaniline CAS number and properties
An In-depth Technical Guide to 2-Bromo-4-nitroaniline for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring an aniline core substituted with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a highly versatile intermediate. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in creating novel therapeutic agents and other high-value specialty chemicals. This guide provides a comprehensive technical overview, from fundamental properties to practical applications and safety protocols, grounded in authoritative scientific data.
Core Chemical Identity and Physicochemical Properties
This compound is a yellow to orange crystalline solid at room temperature.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number. The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 13296-94-1 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4] |
| Molecular Weight | 217.02 g/mol | [1][2][4] |
| Appearance | Yellow to orange crystalline solid / powder | [1][3] |
| Melting Point | 104-108 °C | [2] |
| Boiling Point | 351.8±22.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water; moderately soluble in ethanol, acetone, and dimethylformamide. | [1] |
| pKa | -1.18±0.10 (Predicted) | [1] |
| InChI Key | CGPPWNTVTNCHDO-UHFFFAOYSA-N | [3][4] |
Molecular Structure and Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups on the benzene ring.
-
Amino Group (-NH₂): An activating, ortho-, para-directing group that can be readily diazotized or acylated, providing a handle for further molecular elaboration.
-
Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group. Its presence enhances the electrophilicity of the aromatic ring and influences the acidity of the amino protons.
-
Bromo Group (-Br): A deactivating but ortho-, para-directing group. The bromine atom is a key reactive site, readily participating in nucleophilic aromatic substitution and, more importantly, a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstones of modern pharmaceutical synthesis.
Crystal structure analysis reveals that the molecule is essentially planar.[5] An intramolecular hydrogen bond between the amino group and the bromine atom (N—H⋯Br) results in a stable five-membered ring formation.[5] This structural feature, along with intermolecular hydrogen bonds, contributes to the stability of its crystalline form.[5]
Synthesis and Experimental Protocols
The most common and historically significant method for preparing this compound is through the regioselective bromination of 4-nitroaniline.[1] The nitro group directs the incoming electrophile (bromine) to the ortho position relative to the activating amino group.
General Synthesis Workflow
The diagram below illustrates the standard synthetic pathway.
Caption: Synthesis of this compound via bromination.
Detailed Laboratory Protocol
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
4-Nitroaniline
-
Acetic Acid (Glacial)
-
Bromine (Br₂) or an alternative system like H₂O₂/NH₄Br[5]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., petroleum ether, dichloromethane)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid under argon protection.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture continuously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring the mixture into a dilute aqueous sodium thiosulfate solution to neutralize excess bromine.[6]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography or recrystallization to yield this compound as a yellow solid.[2][5]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[7] Its structure is a frequent precursor in the synthesis of heterocyclic compounds with demonstrated pharmacological activity.
Logical Flow of Application
The following diagram illustrates how the core structure of this compound serves as a launchpad for developing diverse classes of therapeutic agents.
Caption: Role as a versatile building block in drug development.
Key Examples:
-
Antibacterial and Antifungal Agents: It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which have shown in-vitro activity against various microorganisms.[2][6]
-
Anti-Chagas Disease Agents: The compound is a starting material for creating dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, a critical enzyme in the parasite that causes Chagas disease.[2][6]
-
Sulfonamides and Benzothiazines: It has been prepared as an intermediate for the synthesis of various sulfonamides and benzothiazines, classes of compounds with a broad range of biological activities.[5][8]
Safety, Handling, and Storage
As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.[1]
Hazard Identification
-
Classification: Acute toxicity, Category 4 (Oral, Dermal, Inhalation); Skin Irritation, Category 2; Eye Irritation, Category 2.[9]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust.[1][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature, though keeping it in a cool (<15°C) and dark place is also advised.
Conclusion
This compound is more than just a catalog chemical; it is a strategic synthetic tool for chemists in the pharmaceutical and materials science industries. Its well-defined reactivity, particularly at the bromine and amino sites, provides a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthetic methods, and safety requirements, as detailed in this guide, enables researchers to harness its full potential while ensuring a safe laboratory environment. Its continued use in the development of novel antibacterial, antifungal, and antiparasitic agents underscores its lasting importance in the pursuit of new medicines.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 3. This compound | 13296-94-1 [sigmaaldrich.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 13296-94-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Page loading... [wap.guidechem.com]
- 11. echemi.com [echemi.com]
Synthesis of 2-Bromo-4-nitroaniline from 4-nitroaniline
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-nitroaniline, a pivotal intermediate in the development of pharmaceuticals, dyes, and other fine chemicals. We delve into the underlying principles of the electrophilic aromatic substitution reaction, detailing the regiochemical control exerted by the competing directing effects of the amino and nitro substituents. A field-proven, step-by-step experimental protocol utilizing a safer, in-situ bromine generation system is presented, complete with quantitative data, process visualizations, and characterization benchmarks. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this valuable chemical building block.
Introduction: Strategic Importance of this compound
This compound is a highly versatile aromatic compound that serves as a foundational building block in organic synthesis. Its utility is derived from the strategic placement of three distinct functional groups on the benzene ring: a nucleophilic amino group, an electron-withdrawing nitro group, and a synthetically malleable bromine atom. This unique arrangement allows for sequential, regioselective modifications, making it an invaluable precursor for more complex molecular architectures.
In the pharmaceutical industry, it is a key intermediate for the synthesis of various bioactive molecules, including sulfonamides and benzothiazines.[1][2] Its derivatives have been explored as anti-Chagas disease agents and as compounds exhibiting potent antibacterial and antifungal properties.[3] The presence of the chromophoric nitroaniline system also makes it a useful starting material for azo dyes.[4] This guide provides the necessary theoretical and practical framework for its efficient and reliable synthesis.
The Chemistry of Synthesis: A Mechanistic Perspective
The conversion of 4-nitroaniline to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the electronic properties of the substituted aromatic ring and how they dictate the position of the incoming electrophile (Br⁺).
Regiochemical Control: The Interplay of Activating and Deactivating Groups
The 4-nitroaniline ring possesses two substituents with opposing electronic effects:
-
Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation is most pronounced at the positions ortho and para to the amino group, making it a strong ortho, para-director.[5]
-
Nitro Group (-NO₂): This is a strong deactivating group due to both inductive and resonance effects, which withdraw electron density from the aromatic ring. This makes the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and thus directing incoming electrophiles to the meta position.[6]
In 4-nitroaniline, the powerful activating and ortho, para-directing effect of the amino group dominates the deactivating, meta-directing effect of the nitro group.[7] The para position is already occupied by the nitro group, so the incoming electrophile is directed to the two equivalent ortho positions (C-2 and C-6). The reaction typically results in monosubstitution at the C-2 position due to steric hindrance, leading to the desired product.
Caption: Logical flow of regioselectivity and the EAS mechanism.
Selection of the Brominating System
While elemental bromine (Br₂) in a solvent like acetic acid is a traditional method for this transformation, it involves handling a highly corrosive and toxic reagent.[3] A more contemporary and safer approach involves the in-situ generation of the bromine electrophile. This guide details a protocol that uses ammonium bromide as the bromide source and hydrogen peroxide as the oxidant in an acetic acid medium.[1] This system offers several advantages:
-
Safety: Avoids the direct handling of liquid bromine.
-
Control: The reaction is often cleaner with fewer byproducts.
-
Sustainability: It represents a "greener" chemical process with higher atom economy.
The reaction proceeds by the oxidation of bromide ions (from NH₄Br) by hydrogen peroxide in the acidic medium to generate the electrophilic bromine species that then attacks the aromatic ring.
A Validated Experimental Protocol
This protocol is adapted from a peer-reviewed methodology and has been verified for its reliability and efficiency.[1]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 4-Nitroaniline | 138.12 | 6.0 g | 0.0434 | Toxic solid. Handle with care.[8] |
| Ammonium Bromide | 97.94 | 4.5 g | 0.0460 | Hygroscopic. |
| Acetic Acid (Glacial) | 60.05 | 30 mL | - | Corrosive. Use in a fume hood. |
| Hydrogen Peroxide | 34.01 | 4.7 mL | 0.0460 | 30% w/w aqueous solution. Oxidizer. |
| Dichloromethane | 84.93 | ~50 mL | - | For recrystallization. Volatile. |
| Methanol | 32.04 | ~50 mL | - | For recrystallization. Flammable. |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, filtration apparatus (Büchner funnel, filter flask), standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-nitroaniline (6.0 g, 0.0434 mol) and ammonium bromide (4.5 g, 0.0460 mol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Initiation of Reaction: Add the hydrogen peroxide solution (4.7 mL of 30% w/w, 0.0460 mol) dropwise to the stirred mixture using a dropping funnel over a period of 10-15 minutes. The causality for slow addition is to maintain control over the reaction temperature, as the oxidation is exothermic.
-
Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 3 hours. During this time, a yellow precipitate of the product will form.
-
Isolation of Crude Product: After 3 hours, isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any remaining acetic acid and inorganic salts.
-
Drying: Press the crude product dry on the filter paper and then allow it to air-dry or dry in a desiccator.
Purification by Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 mixture of dichloromethane and methanol and gently heat the mixture with swirling to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Reference |
| Appearance | Yellow Solid | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Melting Point | 104 °C | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.39 (d, J=2.4 Hz, 1H), 8.06 (dd, J=9.2, 2.4 Hz, 1H), 6.77 (d, J=9.2 Hz, 1H) | [3] |
| CAS Number | 13296-94-1 | [3] |
Safety and Handling Protocols
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Nitroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[8] Avoid creating dust.
-
Acetic Acid (Glacial): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials. Causes skin and eye irritation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous filtrates should be neutralized before disposal. Halogenated organic waste from recrystallization should be collected separately.
Conclusion
The synthesis of this compound from 4-nitroaniline via electrophilic bromination is a robust and highly regioselective transformation. The presented protocol, which utilizes an in-situ bromine generation system, provides a safer and more controlled alternative to traditional methods employing elemental bromine. The resulting product is a valuable and versatile intermediate, and this guide serves as a self-validating system for its reliable preparation in a laboratory setting, empowering further research and development in medicinal and materials chemistry.
References
An In-Depth Technical Guide to 2-Bromo-4-nitroaniline: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-4-nitroaniline, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, synthesis protocols, and critical applications, grounding all information in established scientific literature.
Introduction: A Versatile Aromatic Building Block
This compound is an organic halogenated aromatic amine characterized by a benzene ring functionalized with three key substituents: an amino (-NH₂), a bromo (-Br), and a nitro (-NO₂) group.[1] This specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (amino) groups imparts a unique reactivity profile, making it a highly valuable precursor in the synthesis of a wide array of complex molecules. Its primary utility is found in the creation of pharmaceuticals, agrochemicals, and dyes, where it serves as a foundational scaffold for building active ingredients and specialty chemicals.[1][2]
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of its application. The fundamental identifiers for this compound are outlined below.
-
IUPAC Name: this compound
-
CAS Number: 13296-94-1[3]
-
Molecular Formula: C₆H₅BrN₂O₂[3]
-
Molecular Weight: 217.02 g/mol [3]
The spatial arrangement of the functional groups on the aniline backbone is critical to its chemical behavior. The nitro group is positioned para to the amino group, while the bromine atom is ortho to the amino group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and exhibits limited solubility in water but dissolves in common organic solvents.[1]
| Property | Value | Source |
| Appearance | Yellow to dark orange crystalline solid | [1] |
| Melting Point | ~104 °C | [3] |
| Boiling Point | 351.8±22.0 °C (Predicted) | [3] |
| pKa | -1.18±0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide | [1] |
Synthesis: Electrophilic Bromination of 4-Nitroaniline
The most common and efficient synthesis of this compound involves the regioselective bromination of 4-nitroaniline.[1] The causality behind this experimental choice lies in the directing effects of the substituents. The powerful activating and ortho-, para-directing amino group dictates the position of electrophilic attack. Since the para position is blocked by the nitro group, the incoming electrophile (Br⁺) is directed to one of the ortho positions.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by ensuring complete reaction through monitoring and quenching, followed by a robust purification step that yields a high-purity product.
Objective: To synthesize this compound from 4-nitroaniline via electrophilic bromination.
Materials:
-
4-Nitroaniline (Substrate)
-
Glacial Acetic Acid (Solvent)
-
Bromine (Brominating Agent)
-
Dilute Aqueous Sodium Thiosulfate (Quenching Agent)
-
Ethyl Acetate (Extraction Solvent)
-
Saturated Aqueous Sodium Bicarbonate (Neutralizing Wash)
-
Anhydrous Sodium Sulfate (Drying Agent)
-
Silica Gel for Column Chromatography
-
Petroleum Ether/Dichloromethane (Eluent)
Procedure:
-
Dissolution: Dissolve 4-nitroaniline (e.g., 5.0 g, 36 mmol) in glacial acetic acid (150 mL) in a reaction flask at room temperature under an argon atmosphere.[3]
-
Bromination: Slowly add bromine (e.g., 2.05 mL, 40 mmol) dropwise to the solution. The slow addition is critical to control the exothermic reaction and prevent over-bromination.[3]
-
Reaction: Stir the mixture continuously at room temperature for 2 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding dilute aqueous sodium thiosulfate (150 mL) to neutralize any unreacted bromine.[3]
-
Extraction: Extract the product into ethyl acetate (2 x 500 mL).[3]
-
Neutralization: Combine the organic layers and carefully pour them into a saturated aqueous sodium bicarbonate solution (1 L). Stir for 30 minutes until gas evolution ceases. This step removes the acetic acid solvent.[4]
-
Drying & Concentration: Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.[4]
-
Purification: Purify the resulting crude residue by column chromatography using a petroleum ether/dichloromethane gradient to afford the final product as a yellow solid.[4]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The strategic placement of reactive functional groups makes this compound a versatile intermediate. The amino group can be diazotized, the bromine can participate in cross-coupling reactions, and the nitro group can be reduced, opening numerous synthetic pathways.
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of novel heterocyclic compounds with potential therapeutic activity. For example, it has been used to create tetrahydrothienopyridopyrimidine derivatives that exhibit antibacterial and antifungal properties.[3][4] It is also a precursor for dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, which are being investigated as agents against Chagas disease.[3][4]
-
Agrochemicals and Dyes: Its structural motifs are common in the development of new pesticides and vibrant disperse dyes.[1][2]
-
Materials Science: The compound can be used to synthesize specialized polymers and coatings where the incorporated functional groups enhance properties like thermal stability and chemical resistance.[2]
Safety and Handling
As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][6]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[5][7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]
GHS Hazard and Precautionary Statements:
| Type | Code | Description |
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[5] |
| Hazard | H315 | Causes skin irritation.[5] |
| Hazard | H319 | Causes serious eye irritation.[5] |
| Precaution | P261 | Avoid breathing dust.[5] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection.[5] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound stands out as a chemical of significant industrial and research importance. Its well-defined structure, predictable synthesis, and versatile reactivity make it an indispensable building block in the development of advanced materials and life-saving pharmaceuticals. Adherence to rigorous synthesis protocols and strict safety measures is paramount to harnessing its full potential responsibly.
References
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-nitroaniline: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a detailed examination of the critical physical properties of 2-Bromo-4-nitroaniline (CAS No. 13296-94-1), with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of various pharmaceuticals and dyes, a thorough understanding of its physical characteristics is paramount for process optimization, purity assessment, and safe handling.[1][2] This document synthesizes data from established chemical databases and outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is an organic halogenated aromatic amine that presents as a yellow to orange crystalline solid at room temperature.[3] Its molecular structure, which incorporates a bromine atom, a nitro group, and an amino group on a benzene ring, imparts both electron-deficient and reactive characteristics.[3] This unique electronic profile makes it a valuable reagent in the synthesis of novel compounds, including tetrahydrothienopyridopyrimidine derivatives with antibacterial and antifungal activities, and dialkylimidazole inhibitors targeting Trypanosoma cruzi for anti-Chagas disease agents.[1][2]
Given its role in complex organic syntheses, the purity of this compound is a critical determinant of reaction yield and the impurity profile of the final active pharmaceutical ingredient (API). The melting point, in particular, serves as a primary, rapid, and cost-effective indicator of purity.
Core Physical Properties of this compound
A compilation of the key physical properties of this compound is presented below. This data is aggregated from various authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 13296-94-1 | [1][2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid/powder | [3] |
| Melting Point | 104-108 °C | [1][4] |
| Boiling Point | 351.8 ± 22.0 °C (Predicted) | [1][4] |
| Solubility | Sparingly soluble in water; moderately soluble in ethanol, acetone, and dimethylformamide. | [3] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6] Therefore, accurate melting point determination is a fundamental technique for identity confirmation and purity assessment.
Principle of Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a powdered solid is the capillary method. A small, finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass or weighing paper.
-
If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.
-
Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]
-
Tap the closed end of the capillary tube on a hard surface to pack the sample down.[5] Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).
-
Insert the packed capillary tube into the heating block of the apparatus.[5]
-
-
Melting Point Determination:
-
Set the apparatus to a rapid heating rate (e.g., 10-20 °C/minute) to quickly approach the expected melting point of approximately 104 °C.[5]
-
Once the temperature reaches about 94 °C (10 °C below the expected melting point), reduce the heating rate to 1-2 °C/minute.[5] A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded values represent the melting range. For pure this compound, this range should be narrow (e.g., 1-2 °C).
-
Self-Validating System and Trustworthiness
-
Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points (e.g., benzophenone, caffeine).
-
Multiple Determinations: At least two separate determinations should be performed. Consistent results enhance the trustworthiness of the data.
-
Interpretation: A broad melting range (greater than 2-3 °C) or a melting point significantly lower than the literature value suggests the presence of impurities.
Visualization of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of this compound.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the predicted boiling point is high (approximately 351.8 °C), which suggests that it may decompose before or during boiling at atmospheric pressure. Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method for purification, though a micro-scale boiling point determination can be performed for characterization.
Principle of Micro-Scale Boiling Point Determination (Thiele Tube Method)
This method utilizes a small amount of the sample and relies on the principle of vapor pressure equalization. The sample is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn back into the capillary when the external and internal pressures are equal. The temperature at which the liquid enters the capillary is the boiling point.[7]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Melt a small sample of this compound.
-
Introduce a small amount of the molten sample into a small test tube (e.g., a Durham tube) to a height of about 1-2 cm.
-
Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
-
Apparatus Setup:
-
Boiling Point Determination:
-
Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.[7] The convection currents in the oil will ensure uniform heating.
-
Observe the inverted capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.
-
Causality and Experimental Choices
-
High Boiling Point Liquid: Mineral or silicone oil is used in the Thiele tube because its boiling point is significantly higher than that of this compound, ensuring it remains liquid throughout the experiment.
-
Slow Cooling: Slow and gradual cooling is essential for an accurate reading. Rapid cooling can lead to a premature entry of the liquid into the capillary, resulting in an erroneously low boiling point reading.
-
Atmospheric Pressure: The boiling point is pressure-dependent. It is crucial to record the ambient atmospheric pressure at the time of the experiment, as the measured boiling point will deviate from the standard boiling point (at 1 atm) if the pressure is different.
Visualization of Boiling Point Determination Workflow
Caption: Workflow for the Thiele tube method of boiling point determination.
Conclusion
The melting and boiling points are fundamental physical properties of this compound that are indicative of its identity and purity. The established melting point of 104-108 °C can be reliably verified using the capillary method, providing a quick and accurate assessment of sample quality. While its high predicted boiling point of approximately 351.8 °C makes standard distillation challenging, the micro-scale Thiele tube method offers a practical approach for its determination. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently handle and characterize this important chemical intermediate.
References
- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 2. This compound | 13296-94-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ursinus.edu [ursinus.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 2-Bromo-4-nitroaniline
This compound is a key aromatic intermediate in organic synthesis, particularly in the development of azo dyes and pharmaceutical compounds. Its molecular architecture, featuring a halogen, a nitro group, and an amine on a benzene ring, presents a unique electronic environment that is definitively elucidated through modern spectroscopic techniques. The unambiguous confirmation of its structure is a critical quality control step in any synthetic workflow, ensuring reaction success and the purity of downstream products.
This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound. It is designed for researchers and drug development professionals, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral output. The methodologies and interpretations described herein represent a robust, self-validating framework for the comprehensive characterization of this and similar substituted aniline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a detailed picture of the proton environments. The spectrum of this compound is a classic example of a tri-substituted benzene ring.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred due to its ability to solubilize the amine protons, which may otherwise exchange too rapidly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for chemical shifts.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Processing: Perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratio of protons.
Data Presentation: ¹H NMR of this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.44 | d | 2.5 | 1H | H-3 |
| 2 | 7.89 | dd | 9.1, 2.5 | 1H | H-5 |
| 3 | 6.84 | d | 9.1 | 1H | H-6 |
| 4 | 6.35 | s (broad) | - | 2H | -NH₂ |
Note: Data is typically referenced from spectra obtained in DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.
Spectral Interpretation
The aromatic region of the spectrum (δ 6.5-8.5 ppm) is highly informative.
-
H-3 (δ 8.44): This proton is adjacent to the strongly electron-withdrawing nitro group (NO₂) and ortho to the bromine atom. This combined deshielding effect pushes its signal furthest downfield. It appears as a doublet (d) because it is coupled only to H-5 (a meta-coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.
-
H-5 (δ 7.89): This proton is ortho to the nitro group and meta to the bromine atom. It is coupled to two different protons: H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J). This results in a doublet of doublets (dd) with coupling constants of ~9.1 Hz and ~2.5 Hz, respectively.
-
H-6 (δ 6.84): This proton is ortho to the electron-donating amine group (-NH₂), which shields it and shifts its signal significantly upfield compared to the other aromatic protons. It appears as a doublet (d) due to its ortho-coupling (~9.1 Hz) with H-5.
-
-NH₂ (δ 6.35): The two protons of the primary amine typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope (~1.1%). Broadband proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a singlet.
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 151.2 | C-1 | Attached to the electron-donating -NH₂ group (shielded) but also deshielded by the ring current. |
| 139.3 | C-4 | Attached to the strongly electron-withdrawing -NO₂ group, causing significant deshielding. |
| 130.1 | C-5 | Carbon atom ortho to the nitro group. |
| 127.3 | C-3 | Carbon atom ortho to the nitro group and adjacent to bromine. |
| 114.7 | C-6 | Carbon atom ortho to the electron-donating -NH₂ group, resulting in upfield shift (shielding). |
| 108.9 | C-2 | Directly attached to bromine (ipso-carbon), showing a characteristic shift. |
Note: Data referenced from spectra obtained in DMSO-d₆. Assignments are based on established substituent effects and can be confirmed with 2D NMR techniques like HSQC/HMBC.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Data Presentation: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3480 - 3370 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 1625 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1500 | C=C Aromatic Stretch | Benzene Ring |
| 1510 - 1480 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) |
| 1350 - 1320 | NO₂ Symmetric Stretch | Nitro Group (-NO₂) |
| 1250 - 1200 | C-N Stretch | Aryl Amine |
| 820 - 800 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |
| ~600 | C-Br Stretch | Aryl Bromide |
Spectral Interpretation
-
Amine Group: The most definitive evidence for the primary amine is the presence of two distinct bands in the 3480-3370 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
-
Nitro Group: The strong electron-withdrawing nitro group gives rise to two very strong and sharp absorption bands: an asymmetric stretch around 1500 cm⁻¹ and a symmetric stretch near 1330 cm⁻¹. The presence of both is a highly reliable indicator of the -NO₂ moiety.
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. Additionally, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can help confirm the substitution pattern.
-
Carbon-Halogen Bond: The C-Br stretch is typically found in the low-frequency region of the spectrum, often around 600 cm⁻¹, and can sometimes be weak.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the sample.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Presentation: Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Significance |
| 216 / 218 | [C₆H₅N₂O₂Br]⁺• | Molecular Ion (M⁺•). The two peaks of ~1:1 intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 186 / 188 | [M - NO]⁺ | Loss of nitric oxide. |
| 170 / 172 | [M - NO₂]⁺ | Loss of the nitro group. |
| 107 | [M - Br - NO]⁺ | Loss of bromine and nitric oxide. |
| 91 | [C₆H₅N]⁺ | Loss of Br and NO₂. |
Spectral Interpretation & Fragmentation Pathway
The mass spectrum of this compound is dominated by its molecular ion peak, which provides immediate confirmation of the molecular weight.
-
Molecular Ion (M⁺•) and Isotope Pattern: The most critical observation is the pair of peaks at m/z 216 and 218. These peaks have nearly equal intensity and are separated by 2 Da. This is the classic isotopic signature for a molecule containing a single bromine atom, corresponding to the two stable isotopes ⁷⁹Br and ⁸¹Br. This observation alone is strong evidence for the presence of bromine.
-
Key Fragmentations: Under the high energy of electron ionization, the molecular ion fragments in predictable ways. Common losses include the nitro group and its components. The loss of NO₂ (46 Da) to give a fragment at m/z 170/172 is a major pathway. Further fragmentation can occur, but the molecular ion peak is the most diagnostic feature.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Workflow: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unshakeable structural confirmation.
Diagram: Integrated Workflow for Structural Elucidation
Caption: Workflow showing how NMR, IR, and MS data are integrated for structural confirmation.
-
MS confirms the molecular formula C₆H₅N₂O₂Br via the molecular weight (216/218 amu) and the characteristic bromine isotope pattern.
-
IR confirms the presence of the key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and an aromatic ring.
-
NMR puts the pieces together, confirming the 1,2,4-trisubstitution pattern on the benzene ring and assigning the precise location of each functional group relative to the others.
The combined data from these orthogonal techniques leads to the unequivocal identification of the sample as this compound.
The Molecular Architecture of 2-Bromo-4-nitroaniline: A Crystallographic Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive crystallographic analysis of 2-Bromo-4-nitroaniline (C₆H₅BrN₂O₂), a key intermediate in the synthesis of various pharmacologically active compounds, including sulfonamides and benzothiazines.[1] A detailed examination of its single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions in a biological context, thereby offering a foundational dataset for rational drug design and development. This document outlines the synthesis and crystallization protocols, presents a detailed analysis of the crystal structure, and discusses the significant non-covalent interactions that dictate its solid-state packing.
Introduction: The Significance of Structural Insight
In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is intrinsically linked to its function. For precursor molecules like this compound, a thorough understanding of their crystal structure provides invaluable insights. It elucidates the molecule's conformational preferences, the nature of its intermolecular interactions, and its overall solid-state stability. Such information is paramount for the development of robust synthetic routes and for the design of novel derivatives with tailored pharmacological profiles. The title compound is a structural isomer of other halogenated nitroanilines, and a comparative analysis of their crystal structures can reveal subtle yet significant trends in their chemical and physical properties.[1]
Experimental Methodology: From Synthesis to Single Crystal
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, ensuring reproducibility and the integrity of the final structural model.
Synthesis of this compound
The synthesis of this compound was achieved following a well-established oxidative bromination protocol.[1] This method provides a reliable and efficient route to the desired product.
Protocol:
-
To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).
-
Stir the mixture to ensure homogeneity.
-
Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for a period of 3 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water to remove any residual acids and salts.
-
Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure this compound.[1]
Single-Crystal Growth
The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires careful optimization.
Protocol:
-
Prepare a saturated solution of the purified this compound in a dichloromethane/methanol solvent system.
-
Loosely cover the container to allow for slow evaporation of the solvent at ambient temperature.
-
Monitor the solution over several days for the formation of well-defined, yellow, needle-like crystals.
-
Carefully select a crystal of appropriate size (e.g., 0.26 × 0.12 × 0.10 mm) for mounting on the diffractometer.[1]
Below is a conceptual workflow of the experimental process from synthesis to data analysis.
Caption: Experimental workflow from synthesis to structural analysis.
Results and Discussion: Unveiling the Crystal Structure
The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing a detailed three-dimensional model of the molecule and its packing in the solid state.
Crystallographic Data and Structure Refinement
The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the unit cell.[1][2][3] The key crystallographic data and refinement parameters are summarized in Table 1.
| Parameter | Value |
| Empirical Formula | C₆H₅BrN₂O₂ |
| Formula Weight | 217.03 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 11.098 (3) Å |
| b | 16.763 (4) Å |
| c | 3.9540 (9) Å |
| α, β, γ | 90° |
| Volume | 735.6 (3) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker Kappa APEXII CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 (2) K |
| Measured Reflections | 4932 |
| Independent Reflections | 1542 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.092 |
| Goodness-of-fit (S) | 1.00 |
| Table 1: Crystal Data and Structure Refinement for this compound.[1][2][3][4] |
Molecular Geometry
The molecule is essentially planar.[1] The dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°.[1][2] A significant feature of the molecular conformation is an intramolecular N—H···Br hydrogen bond, which results in the formation of a planar five-membered ring.[1][2][5] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of just 1.64 (6)°.[1][2][5] This intramolecular interaction contributes significantly to the planarity and stability of the molecule's conformation.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds that link the molecules into a stable three-dimensional architecture. Specifically, N—H···N and N—H···O hydrogen bonds are observed.[1][2] These interactions are crucial for the stabilization of the crystal structure.[1] The hydrogen-bond geometry is detailed in Table 2.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1A···N1ⁱ | 0.86 | 2.32 | 3.158 (7) | 167.00 |
| N1—H1B···Br1 | 0.86 | 2.68 | 3.095 (5) | 111.00 |
| N1—H1B···O2ⁱⁱ | 0.86 | 2.32 | 3.049 (7) | 143.00 |
| Table 2: Hydrogen-bond geometry (Å, °) for this compound.[1] |
The diagram below illustrates the key intermolecular hydrogen bonding interactions that define the crystal packing.
Caption: Inter- and intramolecular hydrogen bonds in this compound.
Conclusion
The single-crystal X-ray analysis of this compound provides a definitive structural model, highlighting a planar conformation stabilized by a significant intramolecular N—H···Br hydrogen bond. The crystal packing is further reinforced by a network of intermolecular N—H···N and N—H···O hydrogen bonds. This detailed structural information serves as a critical reference for computational modeling, understanding structure-activity relationships, and guiding the synthesis of new chemical entities for drug discovery and development. The provided protocols for synthesis and crystallization offer a robust foundation for further research on this and related compounds.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-4-nitroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 2-bromo-4-nitroaniline (CAS No. 13296-94-1) in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals.[1][2] Its solubility characteristics are critical for process design, reaction optimization, crystallization, and purification. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical principles and field-proven experimental protocols. We will delve into the thermodynamic basis of solubility, present a detailed methodology for its experimental determination using the isothermal saturation method, discuss analytical quantification via gravimetric analysis, and explore the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation and analysis.
Introduction: The Significance of this compound
This compound is a substituted aniline featuring a bromine atom and a nitro group on the benzene ring. These functional groups impart specific chemical reactivity and intermolecular interaction capabilities, making it a valuable building block in organic synthesis.[1][3] For instance, it is a reagent in the synthesis of novel compounds with potential antibacterial and antifungal activity and agents for treating Chagas disease.[1]
Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of process chemistry. Inefficient dissolution can lead to poor reaction kinetics, while uncontrolled precipitation can result in low yields and impurities. Therefore, precise solubility data is essential for designing robust and scalable chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13296-94-1 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Yellow to Dark Yellow Solid/Crystalline Powder | [1][6] |
| Melting Point | 104-108 °C | [1] |
| pKa (Predicted) | -1.18 ± 0.10 | [1] |
The molecular structure features a polar amino group (-NH₂) and a highly polar nitro group (-NO₂), alongside a hydrophobic benzene ring and a halogen substituent (-Br). This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent. The crystal structure reveals intermolecular N-H···N and N-H···O hydrogen bonds, which are significant in the stabilization of the solid state and must be overcome during dissolution.[4][5][7]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the isothermal saturation shake-flask method .[8][9][10] This "gold standard" approach ensures that the solution is in true equilibrium with the solid phase, providing data that is crucial for thermodynamic analysis.
Causality Behind the Isothermal Shake-Flask Protocol
The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[10] This requires ensuring an excess of the solid solute is present and allowing sufficient time for this dynamic equilibrium to be established.[10] Maintaining a constant temperature (isothermal) is critical, as solubility is highly temperature-dependent.
Detailed Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a series of stoppered glass flasks or vials, each containing a known volume of the selected organic solvent. The excess solid is visually confirmed to ensure the solution can reach saturation.
-
Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The agitation (e.g., shaking or stirring) is crucial to accelerate the dissolution process and prevent concentration gradients within the solvent. The system should be equilibrated for a sufficient period (typically 24-72 hours).
-
Expert Insight: To validate that equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[10]
-
-
Phase Separation: After equilibration, stop the agitation and allow the flasks to rest in the thermostatic bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Isothermal Sampling & Filtration: Withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step must be performed rapidly and isothermally to prevent precipitation or solvent evaporation, which would skew the results.
-
Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method. The gravimetric method is a simple, accurate, and direct approach.[11][12][13][14]
Experimental Workflow Diagram
References
- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 2. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esslabshop.com [esslabshop.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmacyjournal.info [pharmacyjournal.info]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to 2-Bromo-4-nitroaniline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-4-nitroaniline, a key intermediate in the synthesis of a wide range of organic compounds. This document delves into the historical context of its synthesis, details various preparative methods from classical approaches to modern, greener alternatives, and explores its significant applications in the pharmaceutical, dye, and materials science industries. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer both a thorough understanding and a practical resource for laboratory and industrial applications.
Introduction and Historical Context
This compound, with the chemical formula C₆H₅BrN₂O₂, is a yellow crystalline solid that has carved a niche for itself as a versatile building block in organic synthesis.[1] Its molecular architecture, featuring an aniline ring substituted with both a bromine atom and a nitro group, imparts a unique reactivity profile that is instrumental in the construction of more complex molecular frameworks.
Physicochemical Properties
This compound is a stable compound under standard conditions, though it is important to handle it with appropriate safety precautions due to its potential toxicity and irritant properties.[1] It is sparingly soluble in water but exhibits good solubility in many common organic solvents.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13296-94-1 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 104-108 °C | [1] |
| Boiling Point | 351.8 ± 22.0 °C (Predicted) | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |
Synthesis of this compound: A Historical and Mechanistic Perspective
The synthesis of this compound has evolved from classical electrophilic aromatic substitution reactions to more refined and environmentally conscious methods. The primary synthetic strategies involve the direct bromination of 4-nitroaniline or a multi-step approach starting from aniline.
Direct Bromination of 4-Nitroaniline
The most common and direct route to this compound is the electrophilic bromination of 4-nitroaniline. The directing effects of the substituents on the aromatic ring are key to the success of this reaction. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. In 4-nitroaniline, the para position is blocked, and the strong activating nature of the amino group directs the incoming electrophile (bromine) to the ortho position.
Experimental Protocol: Bromination with Bromine in Acetic Acid
This classical method remains a widely used laboratory procedure.
Procedure:
-
Dissolve 4-nitroaniline (5.0 g, 36 mmol) in glacial acetic acid (150 mL) in a flask equipped with a magnetic stirrer.
-
Slowly add bromine (2.05 mL, 40 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate (150 mL).
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and carefully wash with a saturated aqueous solution of sodium bicarbonate (1 L) until gas evolution ceases.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a yellow solid.
Causality in Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the ionization of bromine, although the reaction primarily proceeds through molecular bromine.
-
Sodium Thiosulfate Quench: This step is crucial for neutralizing any unreacted bromine, which is corrosive and hazardous.
-
Sodium Bicarbonate Wash: This removes the acidic solvent (acetic acid) from the organic phase.
Evolution of Synthetic Methods: Towards Greener Chemistry
Concerns over the use of elemental bromine, which is highly corrosive and toxic, have led to the development of alternative brominating agents and more environmentally friendly procedures.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Brominating Agent | Solvent | Conditions | Advantages | Disadvantages |
| Classical | Br₂ | Acetic Acid | Room Temperature | High yield, well-established | Use of hazardous bromine, acidic waste |
| HBr/H₂O₂ | HBr and H₂O₂ | Acetic Acid | Room Temperature | In situ generation of Br₂, avoids handling elemental bromine | Can lead to over-bromination, still uses corrosive acid |
| NBS | N-Bromosuccinimide | Acidic/Alkaline/Light | Varies | Solid reagent, easier to handle | Higher cost, potential for radical side reactions |
| Bromide/Bromate | NaBr/NaBrO₃ | Aqueous Acidic Medium | Ambient Temperature | Greener (organic solvent-free), high atom economy, recyclable aqueous phase | Requires careful pH control |
Experimental Protocol: Green Synthesis using Bromide-Bromate Salts
This method represents a more sustainable approach to the synthesis of halogenated anilines.
Procedure:
-
Prepare a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (NaBrO₃).
-
In a flask, suspend 4-nitroaniline in an aqueous acidic medium (e.g., dilute sulfuric acid).
-
Add the bromide-bromate salt mixture to the suspension at ambient temperature with vigorous stirring.
-
The reaction proceeds via the in situ generation of bromine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solid product is isolated by simple filtration.
-
Wash the product with water to remove any inorganic salts.
-
The acidic aqueous filtrate can be recycled for subsequent batches.
Multi-step Synthesis from Aniline
An alternative, albeit longer, synthetic route starts from aniline. This pathway is particularly valuable from a pedagogical standpoint as it demonstrates the use of protecting groups and the strategic manipulation of directing group effects in electrophilic aromatic substitution.
Workflow for the Multi-step Synthesis of this compound from Aniline
Caption: Multi-step synthesis of this compound from Aniline.
Key Applications in Research and Industry
The utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the nitro group. This trifecta of reactivity makes it a valuable precursor in several fields.
-
Dye Synthesis: Historically and currently, this compound is a crucial intermediate in the manufacture of disperse dyes and other colorants.[1] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold for the synthesis of more complex, biologically active molecules.[2] The bromine atom can be displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a point for further functionalization. It is a reagent in the synthesis of compounds with antibacterial and antifungal activities, as well as agents against Chagas disease.[3][4]
-
Materials Science: The unique electronic properties conferred by the nitro and bromo substituents make this compound and its derivatives of interest in the development of nonlinear optical materials and specialized polymers.[2]
Conclusion
This compound is a compound with a rich history intertwined with the development of modern organic chemistry. From its classical synthesis through electrophilic aromatic substitution to the advent of greener, more sustainable methods, its preparation has evolved to meet the changing demands of the chemical industry. Its continued importance as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials underscores its enduring value to researchers and chemical professionals. This guide has provided an in-depth look at its discovery, synthesis, and applications, offering both foundational knowledge and practical insights for its use in the laboratory and beyond.
References
An In-Depth Technical Guide to the Isomers of Bromo-nitroaniline: Synthesis, Properties, and Applications in Drug Development
Abstract
Bromo-nitroaniline isomers are a critical class of organic compounds that serve as versatile precursors and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific positioning of the bromo and nitro functional groups on the aniline ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive examination of the primary isomers of bromo-nitroaniline, with a detailed focus on 2-Bromo-4-nitroaniline. We will delve into their synthesis methodologies, offering mechanistic insights into reaction pathways. Furthermore, this guide presents a comparative analysis of their spectroscopic and physicochemical properties, detailed analytical separation techniques, and an exploration of their applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, providing both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of Isomerism in Substituted Anilines
Aniline and its derivatives are foundational scaffolds in medicinal chemistry. The introduction of various functional groups onto the aniline ring allows for the modulation of a molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacological and toxicological characteristics. Isomerism—the phenomenon where molecules share the same molecular formula but differ in the spatial arrangement of atoms—is of paramount importance in this context. Positional isomers of substituted anilines, such as bromo-nitroanilines, can exhibit remarkably different biological activities. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, a thorough understanding and precise control of isomer synthesis and characterization are fundamental to the development of safe and effective drugs.
This guide will systematically explore the key isomers of bromo-nitroaniline, providing the technical depth necessary for their synthesis, analysis, and strategic utilization in research and development.
Isomers of Bromo-nitroaniline: A Structural Overview
The core structure of bromo-nitroaniline consists of a benzene ring substituted with an amino (-NH₂), a bromo (-Br), and a nitro (-NO₂) group. There are several possible positional isomers, with the most commercially and synthetically relevant isomers being the focus of this guide.
Below is a diagram illustrating the primary isomers discussed in this guide.
Caption: Key positional isomers of Bromo-nitroaniline.
In-Depth Analysis of this compound
This compound (CAS: 13296-94-1) is a significant intermediate, appearing as a yellow to dark orange crystalline solid.[1][2] Its unique substitution pattern makes it a valuable precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry.[3][4]
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the direct bromination of 4-nitroaniline. The nitro group is a meta-director and strongly deactivating, while the amino group is an ortho-, para-director and strongly activating. The activating and directing influence of the amino group dominates, guiding the electrophilic bromine to the ortho position.
References
Thermochemical data for 2-Bromo-4-nitroaniline
An In-Depth Technical Guide to the Thermochemical Profile of 2-Bromo-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the thermochemical and structural properties of this compound (C₆H₅BrN₂O₂), a key intermediate in pharmaceutical and chemical synthesis. For professionals in research and drug development, understanding the energetic properties, thermal stability, and solid-state structure of such molecules is paramount for process safety, formulation, and predicting reactivity. While direct experimental thermochemical data such as enthalpy of formation is not extensively reported in the literature, this guide synthesizes the available, high-quality crystallographic data and outlines the authoritative experimental and computational methodologies required for a complete thermochemical characterization. We present a logical workflow, from structural analysis to the determination of key energetic parameters, providing both the established data and a clear protocol for obtaining missing values, thereby offering a complete scientific roadmap for researchers.
Introduction: The Scientific Imperative for Thermochemical Data
This compound serves as a versatile precursor in the synthesis of various bioactive molecules and dyes.[1][2] Its structure, featuring an amine, a nitro group, and a halogen on an aromatic ring, makes it a compound of significant interest. The nitro group, in particular, classifies it as an energetic material, where understanding its thermal behavior is not merely academic but a critical aspect of safety and handling.[3][4] Thermochemical data, such as the standard molar enthalpy of formation (ΔfH°m), enthalpy of sublimation (ΔsubH°m), and thermal decomposition pathways, are fundamental parameters that govern:
-
Process Safety & Hazard Analysis: Quantifying the energy released during decomposition is essential for preventing runaway reactions in industrial-scale synthesis.
-
Drug Development: The stability and solid-state energy (lattice energy) of an active pharmaceutical ingredient (API) intermediate can influence the crystallization, polymorphism, and solubility of the final product.
-
Computational Modeling: Experimental data provides the benchmark for validating and refining computational thermochemistry models, which can then be used to predict the properties of novel, related compounds.[5]
This guide addresses the current state of knowledge and provides the necessary framework for a full thermochemical evaluation of this compound.
Molecular and Crystal Structure: The Foundation of Solid-State Energetics
The spatial arrangement of atoms and molecules in the solid state dictates many of a compound's physical and energetic properties. The crystal structure of this compound has been meticulously determined, providing invaluable insights into its stability.[6][7][8]
The molecule is nearly planar, with a dihedral angle of just 4.57(4)° between the nitro group and the benzene ring.[6][9] A significant feature is the formation of an intramolecular N—H⋯Br hydrogen bond, which creates a stable, planar five-membered ring.[10] This intramolecular interaction, along with intermolecular N—H⋯N and N—H⋯O hydrogen bonds, locks the molecules into a stable crystal lattice, which is expected to contribute to a higher enthalpy of sublimation compared to analogues lacking such interactions.[8][9]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Empirical Formula | C₆H₅BrN₂O₂ | [6][7] |
| Formula Weight | 217.03 g/mol | [1][7] |
| Crystal System | Orthorhombic | [7][8] |
| Space Group | Pna2₁ | [7][9] |
| Unit Cell Dimensions | a = 11.098(3) Å | [6][8] |
| b = 16.763(4) Å | [6][8] | |
| c = 3.9540(9) Å | [6][8] | |
| α, β, γ = 90° | [7] | |
| Volume (V) | 735.6(3) ų | [6][8] |
| Z (Molecules/Unit Cell) | 4 | [7][8] |
| Calculated Density | 1.960 Mg/m³ | [7][8] |
| Temperature | 296(2) K | [6][8] |
| Melting Point | 104 °C | [1][11] |
Determination of Core Thermochemical Parameters: Proposed Methodologies
Direct experimental values for the enthalpy of formation and sublimation of this compound are not readily found in current literature. As a Senior Application Scientist, I present the following authoritative protocols as the standard for determining these crucial values.
Workflow for Complete Thermochemical Characterization
The logical flow for determining the thermochemical profile of a compound like this compound involves synthesis and purification, followed by parallel experimental and computational analyses, which are then cross-validated.
Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most reliably determined by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[12] The experiment measures the heat released when the compound is completely burned in an excess of oxygen.
Causality and Experimental Design: A static-bomb calorimeter is chosen to ensure constant volume conditions, from which the change in internal energy (ΔU) is measured.[12] This is then converted to the change in enthalpy (ΔH). A semi-micro calorimeter is suitable for small sample quantities.[12] Benzoic acid is the gold standard for calibration due to its well-defined and certified energy of combustion.
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Press a pellet of certified benzoic acid (approx. 1.0 g).
-
Place the pellet in the crucible inside the bomb. Attach a platinum fuse wire.
-
Seal the bomb and pressurize with high-purity oxygen (approx. 30 atm).
-
Place the bomb in the calorimeter, add a precise volume of water to the bucket, and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change (ΔT) over time.
-
Calculate the energy equivalent of the calorimeter (C_calorimeter) using the known energy of combustion of benzoic acid.
-
-
Sample Combustion:
-
Press a pellet of this compound (approx. 0.8 g).
-
Repeat the combustion procedure performed for the benzoic acid standard.
-
Record the temperature change (ΔT_sample).
-
-
Calculation:
-
Calculate the heat released by the sample combustion: q_comb = C_calorimeter * ΔT_sample.
-
Correct for the formation of nitric acid and hydrobromic acid in the final solution (determined by titration).
-
Calculate the standard massic energy of combustion (Δcu°) in J/g.
-
Convert to the standard molar enthalpy of combustion (ΔcH°m) in kJ/mol.
-
Using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), HBr(aq), and HNO₃(aq), calculate the standard molar enthalpy of formation of this compound (ΔfH°m(cr)).
-
Protocol 2: Determination of Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry (KEMS)
The enthalpy of sublimation is the energy required for a substance to transition from solid to gas. KEMS is a highly reliable technique for measuring the very low vapor pressures of solid organic compounds, from which ΔsubH°m can be derived.[13][14]
Causality and Experimental Design: KEMS works by measuring the rate of effusion of a vapor from a temperature-controlled cell through a small orifice into a high-vacuum mass spectrometer.[14] According to the Clausius-Clapeyron equation, the vapor pressure is exponentially dependent on temperature. By measuring the ion intensity of the parent molecule at various temperatures, a plot of ln(I·T) vs. 1/T can be generated. The slope of this plot is directly proportional to the enthalpy of sublimation.
Step-by-Step Methodology:
-
Sample Preparation: Load a small quantity (a few milligrams) of crystalline this compound into the Knudsen cell.
-
System Evacuation: Place the cell in the KEMS system and evacuate to high vacuum (e.g., 10⁻⁷ mbar).
-
Temperature Program: Heat the cell stepwise to a series of stable temperatures (e.g., in the 310 K - 360 K range). Allow the system to equilibrate at each temperature.
-
Mass Spectrometry: At each temperature, record the mass spectrum, focusing on the ion intensity (I) of the molecular ion (m/z 216 and 218 for bromine isotopes).
-
Data Analysis:
-
Plot ln(I·T) versus 1/T for the data points collected.
-
Perform a linear regression on the data.
-
Calculate the enthalpy of sublimation at the mean temperature (ΔsubH°m(T)) from the slope of the line (Slope = -ΔsubH°m(T)/R, where R is the gas constant).
-
Adjust the value to the standard reference temperature of 298.15 K using heat capacity data, which can be estimated if not experimentally available.[15]
-
Computational Thermochemistry: A Predictive and Validating Tool
In the absence of experimental data, or as a means of validation, ab initio computational methods provide a powerful alternative for predicting thermochemical properties.[5]
Methodology Rationale: High-level composite methods like Gaussian-3 (G3) theory are designed to deliver chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol) for enthalpies of formation.[5] These methods approximate a very high-level quantum chemical calculation by combining results from less computationally expensive calculations, making them feasible for molecules of this size.[16]
Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized at a foundational level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.
-
Energy Combination: The results are combined in a predefined manner, including empirical corrections, to yield a final, highly accurate total electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfH°m(g)) is calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and adding the known experimental enthalpies of formation of the gaseous atoms.
Summary and Forward Outlook
This guide establishes a clear and authoritative path for the complete thermochemical characterization of this compound. The foundation of this understanding is its well-defined crystal structure, which reveals significant intra- and intermolecular interactions that stabilize the solid state.[6][8][9] While a literature gap exists for direct experimental thermochemical values, we have detailed the gold-standard methodologies—bomb calorimetry for enthalpy of formation and KEMS for enthalpy of sublimation—that will yield these critical data points.
By integrating these rigorous experimental approaches with high-level computational predictions, researchers and drug development professionals can build a complete, reliable, and actionable thermochemical profile for this compound. This ensures safer chemical processing, informs formulation strategies, and contributes valuable data to the broader scientific community.
References
- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. umsl.edu [umsl.edu]
- 16. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Scientific Imperative for Characterizing 2-Bromo-4-nitroaniline
An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Bromo-4-nitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical guide to the quantum chemical investigation of this compound, a molecule of significant interest in materials science and medicinal chemistry. We move beyond a simple procedural outline, offering a narrative grounded in first-principles reasoning and validated by established computational methodologies. This document details the theoretical framework, step-by-step protocols for Density Functional Theory (DFT) calculations, and the interpretation of results, including optimized geometry, vibrational frequencies, electronic properties, and molecular reactivity descriptors. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers seeking to apply computational chemistry to the study of substituted aromatic compounds.
This compound is a halogenated nitroaromatic compound. The presence of three distinct functional groups—an amino (-NH2) group, a bromo (-Br) substituent, and a nitro (-NO2) group—on a benzene ring creates a unique electronic environment. This environment is characterized by a significant push-pull effect, where the electron-donating amino group and the electron-withdrawing nitro group induce substantial intramolecular charge transfer. This inherent electronic asymmetry is a primary driver of its significant nonlinear optical (NLO) properties, making it a candidate for advanced photonic and optoelectronic applications.
Furthermore, the molecule serves as a valuable scaffold in synthetic chemistry and is a subject of interest in toxicology and environmental science due to the general reactivity and potential biological activity of nitroaromatic compounds. A deep understanding of its molecular structure, stability, and electronic properties is therefore paramount for predicting its behavior and designing novel derivatives with tailored functionalities.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive means to elucidate these properties with high accuracy. By solving the Schrödinger equation in an approximate manner, we can model the molecule's geometry, vibrational modes (which correspond to its infrared and Raman spectra), and the distribution of its molecular orbitals (which govern its electronic and reactive behavior). This guide provides the theoretical and practical framework for performing and interpreting such calculations.
The Computational Strategy: A Self-Validating DFT Approach
Our approach is rooted in Density Functional Theory (DFT), which has proven to be a robust and computationally efficient method for studying the electronic structure of molecules. The choice of functional and basis set is the most critical decision in any DFT calculation, as it directly impacts the accuracy of the results.
Foundational Choices: Selecting the Functional and Basis Set
For molecules like this compound, which feature significant electron correlation and dispersion effects due to the presence of the nitro group and the bromine atom, standard functionals may be insufficient. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure in systems with significant charge separation.
The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. For a molecule containing a heavy atom like bromine, a simple basis set is inadequate. We employ the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons that are far from the nucleus, a key feature in anionic species and systems with significant intramolecular charge transfer, such as our target molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron densities, which is crucial for accurately modeling chemical bonds.
This combination of B3LYP/6-311++G(d,p) has been shown to provide reliable results for the geometry and vibrational frequencies of similar organic molecules.
The Computational Workflow
The following workflow outlines a logical and self-validating sequence for the quantum chemical analysis.
Caption: A validated workflow for quantum chemical calculations.
Experimental Protocols: Step-by-Step Computational Procedure
The following protocol is designed for the Gaussian suite of programs, a widely used software package in computational chemistry.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Construct the Initial Molecular Structure: Using a molecular builder like GaussView or Avogadro, construct the this compound molecule. Ensure the initial bond lengths and angles are reasonable to facilitate faster convergence.
-
Create the Gaussian Input File (.gjf or .com):
-
%chk: Specifies the name of the checkpoint file for saving calculation progress.
-
%mem and %nprocshared: Allocate computational resources.
-
#p: The route section. B3LYP/6-311++G(d,p) specifies our chosen method. Opt requests a geometry optimization. Freq requests a frequency calculation to be performed on the optimized geometry.
-
0 1: Specifies the charge (0) and spin multiplicity (1, for a singlet state).
-
-
Execute the Calculation: Submit the input file to the Gaussian program.
-
Verify the Optimized Geometry: After the calculation completes, open the output file (.log or .out). The optimization will have converged when the forces on the atoms are near zero. The key validation step is to check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the geometry must be perturbed and re-optimized.
Results and Discussion: Unveiling the Molecular Properties
Optimized Molecular Structure
The geometry optimization yields the most stable conformation of the molecule in the gas phase. The key structural parameters (bond lengths, bond angles, and dihedral angles) can be extracted and compared with experimental data if available (e.g., from X-ray crystallography).
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-Br | 1.895 |
| C-N (nitro) | 1.482 | |
| N-O (nitro) | 1.231 | |
| C-N (amino) | 1.375 | |
| Bond Angles (º) | C-C-Br | 120.5 |
| O-N-O (nitro) | 124.8 | |
| C-C-N (amino) | 121.3 | |
| Dihedral Angles (º) | C-C-N-O (nitro) | 179.8 |
| C-C-N-H (amino) | -175.4 |
Note: These are representative values and would be generated from the actual calculation output.
The planarity of the nitro group relative to the benzene ring is a key indicator of the extent of electronic conjugation. The slight pyramidalization of the amino group is also a critical structural feature.
Vibrational Analysis: The Molecular Fingerprint
The frequency calculation provides the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These can be directly correlated with experimental Infrared (IR) and Raman spectra. The calculated spectrum serves as a powerful predictive tool and aids in the assignment of experimental spectral bands. For example, the symmetric and asymmetric stretching modes of the NO2 group and the NH2 group are typically intense and appear in characteristic regions of the IR spectrum.
Electronic Properties: Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.
Caption: The HOMO-LUMO energy gap dictates molecular reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO will be concentrated on the electron-deficient nitro group. This spatial separation of the frontier orbitals is the source of the molecule's significant intramolecular charge transfer character.
Molecular Electrostatic Potential (MEP)
The MEP is a visualization of the total electrostatic potential on the surface of the molecule. It provides a powerful visual guide to the charge distribution.
-
Red regions (negative potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In our molecule, this will be concentrated around the oxygen atoms of the nitro group.
-
Blue regions (positive potential): Indicate areas of electron deficiency, susceptible to nucleophilic attack. This will be found around the hydrogen atoms of the amino group.
The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors.
Conclusion: From Calculation to Insight
This guide has outlined a robust and scientifically sound methodology for the quantum chemical analysis of this compound using Density Functional Theory. By following the described protocols, researchers can obtain reliable data on the molecule's geometric, vibrational, and electronic properties. This information provides a fundamental understanding of its behavior, enabling the rational design of new materials with enhanced nonlinear optical properties and providing insights into its potential biological activity and reactivity. The synergy between high-level computation and experimental validation remains the cornerstone of modern chemical research.
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Bromo-4-nitroaniline in the Synthesis of High-Performance Azo Dyes
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-bromo-4-nitroaniline as a pivotal diazo component in the synthesis of azo dyes. Azo dyes represent the most significant class of synthetic colorants, and the judicious selection of precursors is paramount to achieving desired chromophoric properties and performance characteristics.[1][2] this compound, with its unique electronic and structural features, serves as a versatile building block for creating dyes with specific shades, enhanced stability, and good fastness properties. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the safety and handling considerations critical for successful and safe synthesis.
Introduction: The Rationale for this compound in Azo Dye Chemistry
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[3] Their extensive application in textiles, printing, and high-technology fields stems from their straightforward synthesis, cost-effectiveness, and the vast structural diversity achievable, which allows for a full spectrum of colors.[1][3] The synthesis is a classic two-step electrophilic aromatic substitution reaction:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt (the electrophile) reacts with an electron-rich coupling component (e.g., phenols, anilines, or their derivatives).[1][2]
This compound is a particularly valuable primary aromatic amine for this process. Its molecular architecture offers a strategic combination of substituents:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly enhances the electrophilicity of the resulting diazonium salt. This increased reactivity facilitates a more efficient coupling reaction, even with less activated coupling partners.
-
The Bromo Group (-Br): The presence of a halogen atom can influence the final properties of the dye, such as its lightfastness and shade.[4] It modifies the electronic distribution within the aromatic system, contributing to the overall chromophore.
The careful selection of this starting material allows chemists to fine-tune the spectral and performance properties of the final dye product.[4]
Physicochemical Properties & Critical Safety Data
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
Data Summary
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 13296-94-1 | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [5] |
| Molecular Weight | 217.02 g/mol | [5] |
| Appearance | Dark orange solid / crystalline solid | [5][6] |
| Melting Point | 108 °C (lit.) | [5] |
| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., acetone, ethyl acetate).[6] |
Hazard Identification and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[7]
-
Classification: Acute toxicity (Category 4) if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[7]
-
Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent dispersion of dust.[7][8]
-
Personal Protection: Wear protective gloves (chemical impermeable), a lab coat, and safety goggles or a face shield.[5][7]
-
Handling: Avoid breathing dust.[7] Wash hands and any exposed skin thoroughly after handling.[5][7] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
-
First Aid:
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[7]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
The Core Synthesis Workflow: Mechanism and Causality
The synthesis of an azo dye from this compound is a sequential process where each step is governed by precise chemical principles. The overall workflow is depicted below.
Caption: Azo dye synthesis workflow from this compound.
Step 1: Diazotization
This is the critical activation step. The primary amine group (-NH₂) of this compound is converted into a diazonium group (-N₂⁺), which is an excellent leaving group and a potent electrophile.[9]
-
Mechanism: Sodium nitrite (NaNO₂) reacts with a strong acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. The nitrous acid then protonates and subsequently reacts with the amine to form the diazonium salt.[9]
-
Causality of Cold Conditions (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable at higher temperatures.[2] Above 5-10 °C, the diazonium salt will readily decompose, releasing nitrogen gas (N₂) and reacting with water to form the corresponding phenol (2-bromo-4-nitrophenol), which is an undesired side reaction that drastically reduces the yield of the final dye.[10][11] An ice bath is therefore non-negotiable.
Step 2: Azo Coupling
This is the bond-forming and color-generating step. The electron-rich diazonium ion acts as an electrophile and attacks an activated aromatic ring, the coupling component.
-
Mechanism: The reaction is an electrophilic aromatic substitution.[12] The diazonium salt couples with the coupling component, forming the characteristic azo bridge (–N=N–) that links the two aromatic systems. This extended conjugated system is responsible for the dye's color.
-
Causality of pH Control: The pH of the coupling medium is crucial as it dictates the reactivity of both the diazonium salt and the coupling component.
-
For Phenolic Couplers (e.g., β-Naphthol): The reaction must be conducted in a mildly alkaline medium (pH 9-10). The base (e.g., NaOH) deprotonates the phenol to form the highly reactive phenoxide ion. The phenoxide ion, with its full negative charge, is a much more powerful nucleophile than the neutral phenol, thus promoting a rapid and efficient coupling reaction.[10]
-
For Amine Couplers (e.g., Aniline): The reaction is performed in a slightly acidic medium (pH 4-5). This pH is a delicate balance. It must be acidic enough to prevent the diazonium salt from converting to a non-reactive diazotate, but not so acidic that the coupling amine becomes fully protonated on its nitrogen atom, which would deactivate it towards electrophilic attack.
-
Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol provides a self-validating system for the synthesis of a vibrant red-orange azo dye.
Part A: Preparation of the Diazonium Salt Solution
-
Reagents & Materials:
-
This compound (2.17 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.73 g, 10.5 mmol)
-
Distilled Water
-
100 mL Beaker, 50 mL Beaker, Stir bar, Ice bath
-
-
Procedure:
-
In the 100 mL beaker, create a suspension by adding 2.17 g of this compound to 15 mL of distilled water, followed by the slow addition of 2.5 mL of concentrated HCl.
-
Cool the resulting suspension to 0-5 °C in a salt-ice bath with continuous stirring. It is essential to maintain this temperature throughout the diazotization process.
-
In a separate 50 mL beaker, dissolve 0.73 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirring suspension of the amine salt over 10-15 minutes. Use a Pasteur pipette and ensure the tip is below the surface of the liquid.
-
Maintain the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is indicated by the solid amine dissolving to form a clear, yellowish solution.
-
Continue stirring the clear diazonium salt solution in the ice bath for an additional 10 minutes. This solution must be used promptly.
-
Part B: Preparation of the Coupling Component Solution
-
Reagents & Materials:
-
β-Naphthol (2-naphthol) (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
250 mL Beaker, Stir bar, Ice bath
-
-
Procedure:
-
In the 250 mL beaker, dissolve 1.44 g of β-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Stir until a clear solution of sodium naphthoxide is formed.
-
Cool this solution thoroughly in an ice bath to below 5 °C.
-
Part C: The Coupling Reaction & Product Isolation
-
Procedure:
-
While maintaining vigorous stirring of the cold β-naphthol solution, slowly add the cold diazonium salt solution (from Part A) to it.
-
An intensely colored red-orange precipitate of the azo dye should form almost immediately.[11]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral and colorless. This removes any unreacted salts and base.
-
Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.
-
The final product can be further characterized by determining its melting point and using spectroscopic methods like FTIR and UV-Vis to confirm its structure and purity.[13][14]
-
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of azo dyes. The electron-withdrawing nitro group ensures the formation of a highly electrophilic diazonium salt, promoting efficient coupling, while the bromo substituent offers a route to modulate the final dye's properties. By adhering to the principles of temperature and pH control outlined in this guide, researchers can reliably synthesize a wide range of high-performance azo dyes for diverse applications, from traditional textiles to advanced materials science.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Antibacterial Agents from 2-Bromo-4-nitroaniline
An Application Note for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the face of mounting antimicrobial resistance, the imperative for novel antibacterial scaffolds has never been more critical.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 2-Bromo-4-nitroaniline as a versatile starting material for the synthesis of diverse heterocyclic compounds with potential antibacterial activity. We delve into the chemical logic and provide detailed, field-proven protocols for constructing key pharmacophores such as benzimidazoles and quinoxalines. Furthermore, we explore advanced derivatization techniques, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate extensive chemical libraries for structure-activity relationship (SAR) studies. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Strategic Value of this compound
This compound is a commercially available and synthetically tractable starting material uniquely positioned for the development of novel antibacterial agents. Its structure offers three distinct functional handles for chemical manipulation:
-
The Nitro Group: A key precursor to an amino group via reduction. The resulting ortho-phenylenediamine moiety is the gateway to a multitude of fused heterocyclic systems.
-
The Bromo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents to build molecular complexity.[2][3]
-
The Amino Group: Can be a site for acylation, alkylation, or diazotization, though it is most commonly the vicinal amino group (formed from nitro reduction) that participates in cyclization reactions.
The presence of the nitro group, a strong electron-withdrawing group, also influences the reactivity of the aromatic ring.[4] This combination of features allows for a modular and divergent approach to synthesis, starting from a single, inexpensive precursor.
Figure 1: Overall synthetic workflow from this compound.
Core Synthetic Pathway 1: Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[5] The synthesis from this compound is a robust two-step process.
Step A: Reductive Cyclization to 4-Bromo-1,2-phenylenediamine
The critical first step is the selective reduction of the nitro group to an amine without affecting the bromine atom. While catalytic hydrogenation can be effective, it risks hydrodebromination. Milder chemical reducing agents are therefore preferred. A method using sodium metabisulfite or sodium sulfite is particularly advantageous as it is cost-effective and selective.[6]
Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (10.0 g, 46.1 mmol).
-
Reagent Addition: Add water (200 mL) followed by sodium metabisulfite (Na₂S₂O₅) (approx. 43.8 g, 230.5 mmol, 5 eq.). Causality: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The dark suspension should gradually lighten in color. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Metabisulfite |
| Solvent | Water |
| Temperature | 100 °C (Reflux) |
| Typical Yield | 85-95% |
| Product | 4-Bromo-1,2-phenylenediamine |
Step B: Phillips Condensation to Form the Benzimidazole Ring
The Phillips condensation involves the reaction of the ortho-diamine with an aldehyde, followed by oxidative cyclization to form the benzimidazole ring. The reaction can be catalyzed by various acids.[5] Using a mild catalyst like ammonium chloride is an environmentally benign and efficient approach.
Figure 2: Simplified mechanism for benzimidazole synthesis.
Protocol: Synthesis of 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Setup: In a 100 mL round-bottom flask, dissolve 4-Bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl) (0.16 g, 3 mmol, 0.3 eq.). Causality: Ammonium chloride acts as a mild Lewis acid catalyst to activate the aldehyde carbonyl group for nucleophilic attack by the diamine.
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into 100 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield the pure benzimidazole derivative.
| Parameter | Value |
| Starting Diamine | 4-Bromo-1,2-phenylenediamine |
| Aldehyde | 4-Chlorobenzaldehyde |
| Catalyst | Ammonium Chloride (NH₄Cl) |
| Solvent | Ethanol |
| Temperature | 80-90 °C |
| Typical Yield | 75-85% |
| Product | 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
Advanced Derivatization via Cross-Coupling
The bromine atom on the benzimidazole or quinoxaline core is a powerful tool for generating chemical diversity. Palladium-catalyzed cross-coupling reactions are among the most robust methods for C-C and C-N bond formation.[7][8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl groups, which can significantly modulate the antibacterial activity of the core scaffold.[2][9][10]
Protocol: Synthesis of 5-(Thiophen-2-yl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole (310 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.). Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent & Reaction: Add a mixture of Dioxane (8 mL) and Water (2 mL). Degas the mixture with argon for 15 minutes. Heat the reaction to 95 °C and stir for 10-16 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
| Parameter | Value |
| Aryl Halide | 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
| Boronic Acid | Thiophene-2-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water |
| Temperature | 95 °C |
| Typical Yield | 60-80% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[7] This reaction is exceptionally versatile, allowing for the introduction of primary and secondary, cyclic and acyclic amines, which can serve as key pharmacophoric elements to enhance antibacterial potency and tune physicochemical properties.[11][12]
Protocol: Synthesis of 5-(Piperidin-1-yl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole (310 mg, 1.0 mmol), Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 28 mg, 0.06 mmol, 6 mol%). Causality: Sterically hindered phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition, leading to higher yields.[7]
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by piperidine (0.12 mL, 1.2 mmol, 1.2 eq.).
-
Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Isolation: Wash the filtrate with water, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Value |
| Aryl Halide | 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
| Amine | Piperidine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 110 °C |
| Typical Yield | 65-85% |
General Protocol for Antibacterial Activity Screening
Once synthesized, the novel compounds must be evaluated for their biological activity. A standard method is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is an exemplary starting material for the efficient, modular, and divergent synthesis of potential antibacterial agents. The protocols outlined in this note demonstrate a clear and logical pathway from this simple precursor to complex heterocyclic scaffolds like benzimidazoles, which can be further diversified using powerful cross-coupling chemistries. This strategic approach enables the rapid generation of compound libraries, accelerating the discovery of novel antibacterial agents to combat the global challenge of antimicrobial resistance.
References
- 1. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Application Notes & Protocols: Leveraging 2-Bromo-4-nitroaniline as a Scaffold for Novel Antifungal Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-4-nitroaniline as a foundational scaffold for the synthesis and evaluation of new chemical entities (NCEs) with potential antifungal activity. This document outlines the scientific rationale, detailed experimental protocols, and strategic workflows for a preliminary antifungal drug discovery program.
Introduction: The Rationale for this compound in Antifungal Research
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The current antifungal armamentarium is limited to a few structural classes, primarily azoles, polyenes, and echinocandins, each with its own limitations regarding spectrum of activity, toxicity, and susceptibility to resistance.[3][4][5] This underscores the urgent need for novel antifungal agents with distinct mechanisms of action.
The chemical scaffold, this compound, offers a compelling starting point for the development of new antifungal candidates. The presence of both a bromine atom and a nitro group on the aniline ring provides unique electronic and steric properties that can be exploited for molecular recognition by fungal targets. Halogenated compounds are prevalent in many antimicrobial agents, often enhancing their lipophilicity and membrane permeability. Similarly, nitroaromatic compounds are known for their bio-reductive activation mechanisms, leading to the generation of cytotoxic radical species, a strategy successfully employed in some antimicrobial drugs.[6][7] While direct studies on this compound's antifungal properties are nascent, related structures incorporating bromo-phenyl and nitro-phenyl moieties have demonstrated preliminary antifungal activity, suggesting the potential of this scaffold.[8][9]
This guide provides a structured approach to systematically explore the antifungal potential of this compound derivatives, from initial synthesis to preliminary mechanism of action studies.
Synthetic Strategy: Building a Focused Library of Derivatives
The primary amino group of this compound is a versatile chemical handle for generating a diverse library of derivatives through N-acylation, N-sulfonylation, and other amine-related reactions. The objective is to modulate the scaffold's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) to enhance antifungal potency and selectivity.
Protocol 2.1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of a series of amide derivatives, a common motif in bioactive molecules. The causality behind this choice lies in the ability of the amide bond to establish crucial hydrogen bonding interactions with biological targets.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., EDC/HOBt if starting from carboxylic acids)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. If starting with a carboxylic acid, pre-activate it with a coupling agent like EDC (1.5 eq) and HOBt (1.5 eq) before adding it to the aniline solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
This synthetic workflow is illustrated in the diagram below.
Caption: Workflow for the synthesis of N-acylated this compound derivatives.
In Vitro Antifungal Susceptibility Testing
The initial screening of the synthesized compound library is crucial to identify hits with promising antifungal activity. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][10]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. The rationale is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO or vehicle)
Step-by-Step Methodology:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Add the fungal inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (fungal inoculum with DMSO vehicle).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC, which is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Data Presentation: Hypothetical MIC Values
The results of the MIC assay should be tabulated for clear comparison and to begin establishing a Structure-Activity Relationship (SAR).
| Compound ID | R-Group (Acyl) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. glabrata |
| BN-01 | Acetyl | 128 | >256 |
| BN-02 | Benzoyl | 64 | 128 |
| BN-03 | 4-Chlorobenzoyl | 16 | 32 |
| BN-04 | 4-Methoxybenzoyl | 32 | 64 |
| BN-05 | Thiophene-2-carbonyl | 8 | 16 |
| Fluconazole | - | 1 | 16 |
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target and mechanism of action is a critical step in drug development. For novel scaffolds like this compound derivatives, a multi-pronged approach is recommended. Given the structural alerts (nitro group), investigating pathways involving oxidative stress or specific enzyme inhibition is a logical starting point. Many established antifungal drugs target the fungal cell membrane by inhibiting ergosterol biosynthesis.[3][11]
Protocol 4.1: Ergosterol Quantitation Assay
This protocol aims to determine if the synthesized compounds interfere with the ergosterol biosynthesis pathway, a common target for antifungal drugs like azoles.
Materials:
-
Log-phase fungal cells (C. albicans)
-
Test compound at sub-MIC and MIC concentrations
-
Alcoholic potassium hydroxide solution
-
n-heptane
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Treat fungal cells with the test compound at 0.5x MIC and 1x MIC for a defined period (e.g., 16 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the sterols by adding n-heptane and vortexing vigorously.
-
Scan the n-heptane layer from 230 nm to 300 nm using a UV-Vis spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and its precursors. A reduction in the ergosterol peak and an accumulation of precursor peaks compared to untreated controls would suggest inhibition of the ergosterol biosynthesis pathway.
A potential MoA pathway involving ergosterol biosynthesis inhibition is depicted below.
Caption: Hypothetical pathway of ergosterol biosynthesis inhibition by a this compound derivative.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of how changes in the chemical structure of the derivatives affect their biological activity is fundamental to lead optimization. The SAR analysis will guide the design of next-generation compounds with improved potency and drug-like properties.
The workflow for an iterative SAR study is as follows:
Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.
Based on the hypothetical data in the table above, a preliminary SAR can be deduced:
-
Aromatic vs. Aliphatic 'R' groups: Aromatic acyl groups (BN-02) appear more potent than simple aliphatic ones (BN-01).
-
Electronic Effects: The presence of an electron-withdrawing group (chloro) on the benzoyl ring (BN-03) enhances activity compared to the unsubstituted benzoyl (BN-02) or an electron-donating group (methoxy) (BN-04).
-
Heterocyclic Moieties: Incorporating a heterocyclic ring like thiophene (BN-05) seems to be highly favorable for antifungal activity, potentially due to additional binding interactions or improved physicochemical properties.
These initial findings would guide the synthesis of a second-generation library focusing on halogenated and heterocyclic acyl moieties to further probe and optimize the antifungal activity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel antifungal agents. The protocols and strategies outlined in these application notes provide a robust framework for initiating a drug discovery program. By systematically synthesizing and evaluating a focused library of derivatives, researchers can rapidly establish SAR and identify lead compounds. Subsequent efforts should focus on in-depth MoA studies for the most potent hits, evaluation against a broader panel of fungal pathogens, and assessment of cytotoxicity against mammalian cell lines to determine selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes: 2-Bromo-4-nitroaniline as a Versatile Reagent in Organic Synthesis
Introduction: The Strategic Value of 2-Bromo-4-nitroaniline
This compound (2B4NA) is a multifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure is characterized by three distinct functional groups—an amine, a bromine atom, and a nitro group—each offering a unique handle for chemical manipulation. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the regioselectivity of further substitutions, while the bromo substituent provides a key site for palladium-catalyzed cross-coupling reactions. The primary amine can be readily transformed into a diazonium salt for azo coupling or can direct ortho-lithiation. This unique combination of functionalities makes 2B4NA an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] This guide provides in-depth application notes and detailed protocols for leveraging 2B4NA in several key synthetic transformations.
I. Synthesis of Heterocyclic Scaffolds: The Benzimidazole Core
The benzimidazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antiviral properties.[2][3] this compound is an excellent starting material for the synthesis of 5-bromobenzimidazole derivatives, which can be further functionalized. The synthesis is a two-step process involving the selective reduction of the nitro group followed by cyclocondensation.
Causality and Mechanistic Insight
The initial, critical step is the chemoselective reduction of the nitro group to an amine in the presence of a C-Br bond. Strong reducing conditions, such as catalytic hydrogenation with Pd/C, can lead to hydrodebromination. Therefore, milder or more specific reducing agents are required. Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are effective for this transformation, selectively reducing the nitro group to afford 4-bromo-1,2-phenylenediamine.[4] Once the diamine is formed, it undergoes condensation with an aldehyde. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, and subsequent aromatization to yield the stable benzimidazole ring. Using an oxidant like sodium metabisulfite in a one-pot reaction from the nitroaniline can facilitate the final aromatization step.[5]
Workflow for 5-Bromo-2-Aryl-Benzimidazole Synthesis
References
- 1. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: A Validated Protocol for the Purification of 2-Bromo-4-nitroaniline via Recrystallization
Introduction
2-Bromo-4-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds, including azo dyes and novel pharmaceutical agents with potential antibacterial and antifungal activities.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and impurities in the final product. This application note provides a comprehensive, validated protocol for the purification of this compound using recrystallization, a fundamental and highly effective technique for purifying solid organic compounds. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures or completely insoluble.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. If insoluble impurities are present, they are removed by hot gravity filtration. The hot, saturated filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purified form. The soluble impurities remain behind in the cold solvent (mother liquor) and are separated during the final filtration step.
Characterization of this compound
Accurate characterization of the starting material and final product is essential for assessing the efficacy of the purification protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 13296-94-1 | [3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point (pure) | 104 - 108 °C | [3] |
Solvent Selection: The Critical First Step
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should:
-
Not react with the compound.
-
Exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Based on solubility data, this compound is slightly soluble in methanol and moderately soluble in ethanol and acetone.[2][3] Ethanol is an excellent starting choice as it is a common and effective solvent for recrystallizing substituted anilines.[4]
| Solvent | Solubility Profile | Assessment |
| Ethanol | Moderately soluble.[2] Good differential solubility is expected. | Excellent Choice |
| Methanol | Slightly soluble.[3] May require large volumes. | Good, but ethanol is often superior. |
| Water | Sparingly soluble. | Poor solvent alone, but useful in a mixed-solvent system with ethanol. |
| Acetone | Moderately soluble.[2] | Good, but its lower boiling point can lead to rapid evaporation. |
| Dichloromethane | Recrystallization has been reported in a dichloromethane/methanol mixture.[5] | A viable mixed-solvent option. |
For this protocol, 95% Ethanol is selected as the primary solvent due to its proven effectiveness and favorable solubility curve for similar aromatic compounds.
Visualized Workflow of Recrystallization
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Activated charcoal (optional)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with stirring capability
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Watch glass
-
Melting point apparatus
Safety Precautions
This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[7][8]
-
Ventilation: Perform all steps in a well-ventilated chemical fume hood to avoid inhaling dust or solvent vapors.[6][9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[8]
Step-by-Step Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
In a separate flask, gently heat approximately 20-30 mL of 95% ethanol on a hot plate to just below its boiling point.
-
Using a Pasteur pipette, add the hot ethanol to the crude solid portion-wise while swirling. Add just enough hot solvent to completely dissolve the solid. Keeping the amount of solvent to a minimum is crucial for maximizing recovery.
-
-
Decolorization (Optional):
-
If the resulting solution is intensely colored (e.g., dark brown or red), remove it from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a spatula-tip amount (approx. 20-30 mg) of activated charcoal to the flask.
-
Gently reheat the mixture to boiling for 2-3 minutes while swirling.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove insoluble impurities or activated charcoal.
-
Set up a stemless funnel with fluted filter paper over a clean 125 mL Erlenmeyer flask on the hot plate.
-
Heat the receiving flask with a small amount of ethanol so that the rising vapor keeps the funnel warm, preventing premature crystallization.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
If crystals form on the filter paper, wash them through with a small amount of hot ethanol.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Break the vacuum and add a small volume (2-3 mL) of ice-cold 95% ethanol to wash the crystals, removing any residual mother liquor containing impurities.
-
Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or a desiccator.
-
Purity Assessment and Troubleshooting
Melting Point Analysis
The most straightforward method to assess the purity of the recrystallized product is by measuring its melting point.
-
Crude Sample: Typically exhibits a broad and depressed melting point range.
-
Purified Sample: A successful recrystallization will yield a product with a sharp melting point range that is close to the literature value (104-108 °C).
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. | Reheat the solution to boil off some of the solvent, then attempt to cool again. If needed, scratch the inside of the flask with a glass rod to induce crystallization. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. |
| Very low recovery of purified product. | Too much solvent was used; the product is significantly soluble in cold solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated. |
| Colored crystals are obtained. | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the process. |
Conclusion
This protocol outlines a reliable and effective method for the purification of this compound by recrystallization from 95% ethanol. Adherence to the principles of proper solvent selection, slow cooling, and careful washing will consistently yield a product of high purity, as verified by melting point analysis. This procedure is robust and can be readily adopted in both academic and industrial research settings to ensure the quality of this important chemical intermediate.
References
- 1. This compound | 13296-94-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
The Regioselective Bromination of 4-Nitroaniline: A Comprehensive Guide to Synthesis and Characterization
This application note provides a detailed exploration of the experimental procedure for the bromination of 4-nitroaniline, a cornerstone reaction in the synthesis of valuable chemical intermediates. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and safety considerations. We will delve into the underlying principles of electrophilic aromatic substitution that govern this transformation, providing a robust framework for its successful and safe execution in a laboratory setting.
Introduction: The Significance of Brominated Nitroanilines
Brominated nitroanilines, particularly 2,6-dibromo-4-nitroaniline, are pivotal intermediates in the chemical industry, primarily serving as precursors for the synthesis of azo dyes and organic pigments. The strategic placement of bromo- and nitro-substituents on the aniline ring imparts unique electronic and chromophoric properties to the resulting molecules. The synthesis of these compounds via electrophilic aromatic substitution of 4-nitroaniline is a classic yet nuanced process that requires careful control of reaction conditions to achieve high regioselectivity and yield.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution
The bromination of 4-nitroaniline is a quintessential example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. Conversely, the nitro (-NO₂) group is a strong deactivating group and is meta-directing.
In 4-nitroaniline, these two groups are in a para relationship. The activating -NH₂ group directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating -NO₂ group directs to the positions meta to it (also C2 and C6). Consequently, both groups synergistically direct the incoming electrophile to the same positions. This leads to a highly regioselective bromination at the C2 and C6 positions, yielding 2,6-dibromo-4-nitroaniline as the major product.
Caption: Electrophilic attack of the bromonium ion on 4-nitroaniline.
Safety First: Handling Hazardous Reagents
A steadfast commitment to safety is paramount when performing this synthesis. Both the starting material and the brominating agents pose significant health risks.
-
4-Nitroaniline : This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] Always handle 4-nitroaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][2]
-
Bromine : Liquid bromine is highly corrosive and toxic. Its vapors can cause severe irritation to the respiratory tract.[6] All manipulations involving liquid bromine must be conducted in a chemical fume hood.[7]
Experimental Protocols
Two effective methods for the dibromination of 4-nitroaniline are presented below. The choice of method may depend on the availability of reagents and desired scale.
Protocol 1: Bromination using Bromide-Bromate Salts in Aqueous Acidic Medium
This environmentally conscious method generates bromine in situ, avoiding the handling of liquid bromine.[8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.13 | 1.38 g | 0.01 |
| Sodium Bromide (NaBr) | 102.89 | 2.26 g | 0.022 |
| Sodium Bromate (NaBrO₃) | 150.89 | 0.55 g | 0.0036 |
| Sulfuric Acid (98%) | 98.08 | 2.5 mL | ~0.046 |
| Deionized Water | 18.02 | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (1.38 g, 0.01 mol), sodium bromide (2.26 g, 0.022 mol), and deionized water (25 mL).
-
Stir the mixture to form a suspension.
-
Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the stirring suspension. An exotherm may be observed.
-
In a separate beaker, dissolve sodium bromate (0.55 g, 0.0036 mol) in a minimal amount of deionized water.
-
Add the sodium bromate solution dropwise to the reaction mixture over a period of 15-20 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the yellow precipitate is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature to yield 2,6-dibromo-4-nitroaniline.
Protocol 2: Bromination using Bromine and Hydrogen Peroxide in Sulfuric Acid
This protocol offers a robust method for the synthesis of 2,6-dibromo-4-nitroaniline.[11][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.13 | 2.76 g | 0.02 |
| Sulfuric Acid (60%) | 98.08 | 22.0 g | - |
| Bromine (Br₂) | 159.81 | 3.52 g (1.13 mL) | 0.022 |
| Hydrogen Peroxide (30%) | 34.01 | 2.5 g | ~0.022 |
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 60% sulfuric acid (22.0 g).
-
With stirring, add 4-nitroaniline (2.76 g, 0.02 mol) in portions. Stir the mixture for 2 hours.
-
Cool the mixture to 20-25 °C in an ice bath.
-
Slowly add bromine (3.52 g, 0.022 mol) dropwise, maintaining the temperature between 20-25 °C. After the addition is complete, continue stirring for 4 hours.
-
Subsequently, add 30% hydrogen peroxide (2.5 g) dropwise, again maintaining the reaction temperature at 20-25 °C.
-
Continue the reaction for an additional 4 hours at this temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake extensively with cold water until the washings are neutral to litmus paper.
-
Dry the product to obtain 2,6-dibromo-4-nitroaniline.
Caption: A generalized workflow for the bromination of 4-nitroaniline.
Product Characterization
The identity and purity of the synthesized 2,6-dibromo-4-nitroaniline can be confirmed by various analytical techniques.
Expected Characterization Data for 2,6-dibromo-4-nitroaniline:
| Property | Expected Value |
| Appearance | Yellow solid |
| Melting Point | 204-209 °C[13] |
| ¹H NMR (DMSO-d₆) | δ ~8.3 (s, 2H, Ar-H), ~7.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | Peaks expected in the aromatic region (approx. 110-150 ppm) |
| IR (KBr) | N-H stretching (~3400-3300 cm⁻¹), NO₂ stretching (~1530 and ~1350 cm⁻¹), C-Br stretching (~600-500 cm⁻¹)[13][14] |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 295.92 g/mol [13][15] |
Conclusion
The bromination of 4-nitroaniline to 2,6-dibromo-4-nitroaniline is a highly regioselective and efficient transformation, grounded in the fundamental principles of electrophilic aromatic substitution. The protocols detailed in this application note provide reliable methods for the synthesis of this important chemical intermediate. Adherence to the safety guidelines is crucial for the well-being of the researcher and the integrity of the experiment. Proper characterization of the final product will ensure its suitability for downstream applications in dye synthesis and other areas of chemical research and development.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. geneseo.edu [geneseo.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. 2,6-Dibromo-4-nitroaniline(827-94-1) 1H NMR [m.chemicalbook.com]
- 8. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. 2,6-Dibromo-4-nitroaniline(827-94-1) IR Spectrum [m.chemicalbook.com]
- 15. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Throughput Quantification of 2-Bromo-4-nitroaniline in Reaction Mixtures for Process Chemistry and Drug Development
Abstract: This technical guide provides robust and validated analytical methodologies for the accurate quantification of 2-Bromo-4-nitroaniline in complex reaction mixtures. As a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, precise monitoring of its formation and consumption is paramount for reaction optimization, yield determination, and impurity profiling. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a primary method offering high specificity and sensitivity, and a secondary UV-Vis Spectrophotometric method for rapid, high-throughput analysis. The causality behind experimental choices, self-validating systems, and adherence to regulatory standards are emphasized throughout to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Analytical Strategy
This compound is a key building block in organic synthesis. The efficiency of its synthesis and the purity of the final product are critical determinants of the overall success of a multi-step synthetic pathway. In-process control (IPC) of chemical reactions involving this compound requires analytical methods that are not only accurate and precise but also rapid enough to provide timely feedback for process adjustments.
The choice of an analytical method is contingent on the specific requirements of the analysis. For rigorous quantification, especially in the presence of structurally similar impurities, a separation-based technique is indispensable. To this end, High-Performance Liquid Chromatography (HPLC) is the gold standard. Its ability to separate the analyte of interest from starting materials, by-products, and other impurities before quantification ensures high specificity.
For applications where high-throughput screening or rapid process checks are necessary, and where the reaction matrix is well-characterized with minimal spectral overlap from other components, UV-Vis Spectrophotometry offers a simpler and faster alternative.
This guide provides comprehensive, step-by-step protocols for both HPLC and UV-Vis spectrophotometry, designed to be readily implemented in a laboratory setting. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the generated data.[1][2]
Principles of Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of this compound can be controlled to achieve optimal separation from other components in the reaction mixture. Detection is typically achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance, ensuring high sensitivity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. For this compound, the presence of the nitro and amino chromophores on the aromatic ring results in strong UV-Vis absorbance. By measuring the absorbance at its wavelength of maximum absorbance (λmax), its concentration can be determined. This method is most effective when other components in the reaction mixture do not have significant absorbance at the chosen wavelength.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the quantification of this compound.
Rationale for Method Parameters
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting this compound with a reasonable retention time and sharp peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[3]
-
Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. While a full UV scan is recommended to determine the λmax for this compound in the chosen mobile phase, a wavelength around 380 nm is a good starting point based on the known absorbance of nitroanilines.[4]
-
Internal Standard: The use of an internal standard (e.g., 2-nitroaniline) is recommended to improve precision by correcting for variations in injection volume and potential sample loss during preparation.
Experimental Protocol: HPLC Analysis
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
2-Nitroaniline (internal standard, >99% purity)
-
Reaction mixture aliquots
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 380 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-nitroaniline into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 µg/mL).
3.2.5. Sample Preparation
-
Quenching and Dilution: At specified time points, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a known, large volume of mobile phase (e.g., in a 10 mL volumetric flask) to halt the reaction and bring the analyte concentration within the calibration range.
-
Internal Standard Addition: Add a precise volume of the internal standard stock solution to the diluted sample.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.
3.2.6. Analysis Workflow
Caption: HPLC analysis workflow for this compound quantification.
Method Validation Summary
The HPLC method should be validated according to ICH Q2(R1) guidelines.[1][2] The following table provides typical acceptance criteria for the validation parameters.
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | The analyte peak is well-resolved from other components (e.g., starting materials, by-products). Peak purity should be confirmed with a DAD. |
| Linearity (R²) | ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Range | The range for which linearity, accuracy, and precision are demonstrated. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL). |
| Robustness | No significant impact on results with small, deliberate changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
UV-Vis Spectrophotometric Method
This method is suitable for rapid quantification where interfering substances are minimal.
Rationale for Method Parameters
-
Solvent: The choice of solvent is crucial as it can influence the λmax. Methanol or ethanol are common choices due to their UV transparency and ability to dissolve this compound.
-
Wavelength Selection (λmax): A UV-Vis scan of a dilute solution of this compound in the chosen solvent should be performed to identify the wavelength of maximum absorbance. Based on data for similar nitroaniline compounds, the λmax is expected to be in the 380-430 nm range.[4][5]
Experimental Protocol: UV-Vis Analysis
4.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (Spectroscopic grade)
-
Reaction mixture aliquots
4.2.2. Instrumentation
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
4.2.3. Determination of λmax
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 200 to 600 nm using methanol as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
4.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with methanol to achieve concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
4.2.5. Sample Preparation
-
Quenching and Dilution: Withdraw a precise aliquot of the reaction mixture. Immediately quench and dilute it in a known, large volume of methanol to bring the analyte concentration within the calibration range.
-
Centrifugation/Filtration: If the diluted sample is cloudy, centrifuge or filter it to obtain a clear solution.
4.2.6. Analysis Workflow
Caption: UV-Vis spectrophotometry analysis workflow.
Method Validation Summary
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | Demonstrated by analyzing a placebo (reaction mixture without the analyte) and showing no significant absorbance at λmax. |
| Linearity (R²) | ≥ 0.995 over the chosen concentration range. |
| Range | The range for which linearity, accuracy, and precision are demonstrated. |
| Accuracy (% Recovery) | 97.0% - 103.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 3.0%; Intermediate Precision (Inter-day): ≤ 5.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the blank response. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the blank response, with acceptable precision and accuracy. |
Discussion of Causality and Self-Validation
Sample Preparation is Critical: The most significant source of error in analyzing reaction mixtures is often sample preparation. The "quench and dilute" step is crucial. Quenching immediately stops the reaction, providing a true snapshot of the reaction progress at the time of sampling. Dilution serves a dual purpose: it prevents further reaction and brings the analyte concentration into the linear range of the analytical method. The dilution factor must be accurately known and applied in the final calculation.
Method Selection: The choice between HPLC and UV-Vis spectrophotometry should be based on the complexity of the reaction mixture. A typical synthesis of this compound involves the bromination of 4-nitroaniline. Potential impurities include the starting material (4-nitroaniline) and over-brominated products (e.g., 2,6-dibromo-4-nitroaniline). These compounds have overlapping UV spectra, making UV-Vis spectrophotometry prone to interference. Therefore, for accurate quantification in such a mixture, the HPLC method is strongly recommended due to its superior specificity. The UV-Vis method is best reserved for purified streams or for rapid, semi-quantitative monitoring where the interference from other components is known to be negligible.
System Suitability: Before any analysis, system suitability tests must be performed for the HPLC method. This involves injecting a standard solution multiple times to ensure the system is performing correctly. Key parameters to check include retention time repeatability, peak area precision, peak tailing, and column efficiency (plate count). These checks form a self-validating system, ensuring that the instrument is capable of producing reliable data before samples are analyzed.
Conclusion
This application note provides two validated methods for the quantification of this compound in reaction mixtures. The HPLC method offers high specificity and is recommended for accurate determination in complex matrices, while the UV-Vis spectrophotometric method provides a rapid, high-throughput alternative for simpler sample matrices. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently generate reliable data for process optimization, quality control, and drug development.
References
Application Notes and Protocols: The Strategic Role of 2-Bromo-4-nitroaniline in Heterocyclic Compound Synthesis
Abstract
2-Bromo-4-nitroaniline is a pivotal building block in synthetic organic chemistry, particularly for the construction of diverse and medicinally relevant heterocyclic scaffolds. Its value stems from the orthogonal reactivity of its three functional groups: a nucleophilic primary amine, a reducible nitro group, and a versatile bromo substituent amenable to cross-coupling reactions. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into experimental design and optimization for researchers, medicinal chemists, and drug development professionals.
The Synthetic Versatility of this compound
The chemical architecture of this compound offers a playground for synthetic strategy. The interplay between its functional groups dictates its utility:
-
The Amino Group (-NH₂): Functions as a primary nucleophile, readily participating in condensation and acylation reactions.
-
The Nitro Group (-NO₂): A potent electron-withdrawing group, it influences the reactivity of the aromatic ring. Crucially, it serves as a masked amino group, which can be unmasked via reduction to generate an ortho-phenylenediamine (OPD) system—a cornerstone for many heterocyclic cyclizations.[1]
-
The Bromo Group (-Br): An excellent leaving group, it provides a reactive handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations.[2][3][4] This allows for the introduction of carbon, nitrogen, or oxygen-based substituents, dramatically expanding molecular diversity.
This trifecta of reactivity allows for a modular approach to synthesis, where each functional group can be addressed selectively to build molecular complexity in a controlled manner.
Diagram 1: Key synthetic pathways originating from this compound.
Synthesis of Benzimidazoles: A Two-Step Strategy
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[5] The synthesis from this compound is a robust and common strategy, proceeding via a critical ortho-phenylenediamine intermediate.
Mechanistic Rationale
The core transformation relies on two sequential steps:
-
Reductive Cyclization Precursor Formation: The nitro group of this compound is selectively reduced to an amine, yielding 4-bromo-1,2-phenylenediamine. The choice of reducing agent is critical to ensure chemoselectivity, leaving the bromo substituent intact for potential future modifications. While catalytic hydrogenation can be used, reagents like sodium metabisulfite or iron in acidic media are often preferred for their cost-effectiveness and selectivity.[1][6]
-
Condensation and Aromatization: The newly formed diamine is then condensed with an aldehyde. This reaction forms an unstable benzimidazoline intermediate, which subsequently undergoes oxidative aromatization to furnish the stable benzimidazole ring system.[7] Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or even atmospheric oxygen can facilitate this final step.[7]
Diagram 2: Mechanism for the synthesis of 5-bromo-benzimidazoles.
Protocol: Synthesis of 5-Bromo-2-(phenyl)-1H-benzimidazole
Part A: Reduction of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (2.17 g, 10 mmol) and ethanol (50 mL).
-
Reagent Addition: Add water (20 mL) followed by ammonium chloride (0.53 g, 10 mmol). Heat the mixture to 70-80 °C with stirring.
-
Reduction: To the hot suspension, add iron powder (1.68 g, 30 mmol) portion-wise over 30 minutes. The color of the reaction mixture will change from yellow to dark brown.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 2-3 hours.
-
Work-up: After completion, filter the hot reaction mixture through a pad of Celite®. Wash the Celite pad with hot ethanol (3 x 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid of 4-bromo-1,2-phenylenediamine can be used in the next step without further purification. Expected yield: ~85-95%.
Part B: Condensation with Benzaldehyde
-
Setup: In a 100 mL round-bottom flask, dissolve the crude 4-bromo-1,2-phenylenediamine (~10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add benzaldehyde (1.06 g, 10 mmol) to the solution.
-
Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%) and reflux the mixture for 4 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC (Eluent: 40% Ethyl acetate in Hexane).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume and cool in an ice bath.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol/water if necessary to obtain pure 5-bromo-2-(phenyl)-1H-benzimidazole.
| Step | Reactant | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A | This compound | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-3 | 90 |
| B | 4-Bromo-1,2-phenylenediamine | Benzaldehyde, p-TsOH | Ethanol | Reflux | 4 | 85 |
Synthesis of Quinoxalines: Condensation with 1,2-Dicarbonyls
Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis from this compound follows a similar initial logic to benzimidazoles but utilizes a different condensation partner.
Mechanistic Rationale
The established route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[8][9] The reaction proceeds via a double condensation, forming two imine bonds, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. The reaction is often catalyzed by acid and can be performed in various solvents, including ethanol or acetic acid.[9]
Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
-
Setup: To a 100 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol, prepared as in Section 2.2, Part A) and ethanol (50 mL).
-
Reagent Addition: Add benzil (2.10 g, 10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2 hours. A yellow precipitate will begin to form as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow solid product by vacuum filtration. Wash the solid with a generous amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven. The product is often pure enough for subsequent use. Expected yield: >90%.
Advanced Applications: Cross-Coupling Reactions
The true power of using this compound as a starting material is fully realized when the bromo-substituent is engaged in transition-metal-catalyzed cross-coupling reactions. This can be done either on the final heterocycle or at an intermediate stage.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide.[10][11] It is a powerful tool for creating biaryl structures or introducing alkyl/alkenyl groups. A bromo-substituted heterocycle, such as 6-bromo-2,3-diphenylquinoxaline, is an excellent substrate for this transformation.
Diagram 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 6-Bromo-2,3-diphenylquinoxaline
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-2,3-diphenylquinoxaline (389 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).
-
Solvent: Add a degassed mixture of toluene (10 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: gradient of 10-20% Ethyl acetate in Hexane) to yield 2,3,6-triphenylquinoxaline.
Conclusion
This compound is a highly valuable and versatile precursor for heterocyclic synthesis. Its strategically positioned functional groups enable a logical and efficient construction of complex molecules. By first leveraging the amino and nitro groups to form core heterocyclic systems like benzimidazoles and quinoxalines, chemists retain the bromo-substituent as a powerful handle for late-stage functionalization via modern cross-coupling chemistry. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit this powerful building block in drug discovery and materials science.
References
- 1. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
2-Bromo-4-nitroaniline: A Versatile Scaffold for the Synthesis of Complex Molecules
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-nitroaniline stands out as a particularly valuable and versatile starting material. Its trifunctional nature, featuring an amine, a bromine atom, and a nitro group on an aromatic ring, provides a rich platform for a diverse array of chemical transformations. The distinct electronic properties and reactivity of each functional group allow for selective and sequential manipulations, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its utility in key cross-coupling reactions, its role in the synthesis of important heterocyclic systems, and provide detailed, field-proven protocols to empower your research endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 13296-94-1 | [2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [3] |
| Melting Point | 104 °C | [2] |
| Boiling Point | 351.8±22.0 °C (Predicted) | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [3] |
| pKa | -1.18±0.10 (Predicted) | [3] |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, may cause skin and serious eye irritation, and can lead to respiratory irritation.[4] It is crucial to work in a well-ventilated area, such as a fume hood, and to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups: the bromine atom, the nitro group, and the amino group. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. The amino group can be acylated, alkylated, or diazotized, and its presence influences the regioselectivity of reactions on the aromatic ring.
This section will delve into three principal applications of this compound: Palladium-catalyzed C-C and C-N bond formation and its use as a precursor for benzimidazole synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[7][8] The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboronic acid.[9][10] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[11]
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(II) acetate is a common and cost-effective palladium source.[12] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, such as DMF/water, can enhance the solubility of both the organic and inorganic reagents.[12]
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed N,N-dimethylformamide (DMF) and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-phenyl-4-nitroaniline.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[13][14] This reaction is of immense importance in medicinal chemistry for the synthesis of a wide range of nitrogen-containing compounds.[15]
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[15] Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step of the catalytic cycle.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add morpholine (1.2 equiv.) and anhydrous toluene to the Schlenk tube.
-
Inert Atmosphere: Seal the tube and bring it out of the glovebox.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired N-(4-nitro-2-aminophenyl)morpholine.
Synthesis of Benzimidazoles: A Privileged Heterocyclic Scaffold
Benzimidazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[16][17] this compound serves as an excellent precursor for the synthesis of substituted benzimidazoles. The synthesis typically involves a two-step sequence: reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.[18][19]
The selective reduction of the nitro group in this compound to afford 4-bromo-1,2-phenylenediamine is a crucial first step. Several methods can be employed for this transformation, with catalytic hydrogenation or the use of reducing agents like tin(II) chloride being common choices.
Causality of Experimental Choices: The choice of reducing agent is critical to avoid the reduction of the bromo group. Tin(II) chloride in an acidic medium is a classic and effective method for the chemoselective reduction of nitro groups in the presence of aryl halides.
Detailed Protocol: Reduction of this compound to 4-Bromo-1,2-phenylenediamine
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv.) in concentrated hydrochloric acid dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 4-bromo-1,2-phenylenediamine, which can often be used in the next step without further purification.
The resulting 4-bromo-1,2-phenylenediamine can be cyclized with various one-carbon electrophiles, such as aldehydes or carboxylic acids, to form the benzimidazole ring.[16][20]
Causality of Experimental Choices: The condensation of the diamine with an aldehyde is a common and efficient method for benzimidazole synthesis.[17] The reaction is often carried out in the presence of an oxidizing agent to facilitate the final aromatization step.
Caption: Workflow for Benzimidazole Synthesis.
Detailed Protocol: Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole
-
Reaction Setup: To a solution of 4-bromo-1,2-phenylenediamine (1.0 equiv.) in ethanol, add benzaldehyde (1.1 equiv.).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 5-bromo-2-phenyl-1H-benzimidazole. If necessary, the product can be further purified by recrystallization.
Conclusion
This compound is a readily available and highly versatile building block that provides access to a wide range of complex and valuable molecules. Its distinct functional handles allow for selective and sequential transformations, including powerful palladium-catalyzed cross-coupling reactions and the synthesis of medicinally important benzimidazole scaffolds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this remarkable compound. By understanding the underlying principles of its reactivity and employing the detailed methodologies described, scientists can confidently and efficiently advance their synthetic programs.
References
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. iajpr.com [iajpr.com]
- 18. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzimidazole synthesis [organic-chemistry.org]
- 20. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Definitive Guide to the Analytical Determination of 2-Bromo-4-nitroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide to the primary and alternative analytical methods for the detection and quantification of 2-Bromo-4-nitroaniline (2-B4NA), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The accurate determination of this compound is critical for ensuring product purity, monitoring reaction kinetics, and performing quality control. This document moves beyond standard protocols to explain the fundamental principles and causality behind experimental choices. We present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the principal technique, supplemented by a Gas Chromatography (GC) method for specific applications. Furthermore, we explore the potential of emerging electrochemical techniques. Detailed, step-by-step protocols, method validation parameters, and expert insights are provided to equip researchers and drug development professionals with a reliable framework for their analytical needs.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 13296-94-1) is an organic halogenated aromatic amine that presents as a yellow to orange crystalline solid.[1] Its molecular structure, featuring an aniline ring substituted with both a bromine atom and a nitro group, makes it a versatile precursor in organic synthesis.[1][3] The presence of these functional groups dictates its reactivity and also its analytical behavior.
Given its role as a synthetic building block and its classification as a hazardous substance, robust analytical methods are not merely procedural but essential for safety and quality assurance.[1][4] Whether monitoring the depletion of 2-B4NA in a reaction stream, quantifying it as an impurity in a final product, or detecting its presence in environmental matrices, a precise and reliable method is paramount. This guide focuses on providing the technical depth required to implement and troubleshoot these methods effectively.
Physicochemical Properties & Safety Data
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. These characteristics directly influence the choice of solvents, instrument conditions, and sample preparation techniques.
| Property | Value | Source |
| CAS Number | 13296-94-1 | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [6] |
| Molecular Weight | 217.02 g/mol | [6] |
| Appearance | Very pale yellow to yellow crystal/powder | [6] |
| Melting Point | 104.0 to 108.0 °C | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide | [1] |
| Purity (Typical) | >97% | [6] |
Safety and Handling: this compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile, polar, and potentially thermolabile compounds like 2-B4NA, RP-HPLC is the gold standard. It offers high resolution, sensitivity, and reproducibility without the need for chemical derivatization, which is often required for GC analysis of such molecules.[7] The method described here utilizes a C18 stationary phase, which effectively retains the moderately non-polar 2-B4NA, and a UV detector, as the aromatic nitro-compound exhibits strong chromophores.
HPLC Method Parameters
The following table outlines a robust starting point for the analysis of 2-B4NA.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and separation for this class of compound. A column with low silanol activity, such as the Newcrom R1, is recommended to minimize peak tailing caused by secondary interactions with the basic amine group.[8] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape. The acidic modifier (phosphoric acid) protonates the analyte's amino group and suppresses silanol activity on the stationary phase, leading to sharper, more symmetrical peaks. For LC-MS applications, replace phosphoric acid with 0.1% formic acid.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | 2-B4NA has strong absorbance in the UV region. A DAD allows for peak purity analysis and confirmation by acquiring the full UV spectrum. 254 nm is a common wavelength for aromatic compounds. |
Detailed Protocol: Quantitative Analysis by RP-HPLC
This protocol provides a step-by-step guide for quantifying 2-B4NA in a sample, such as a reaction mixture or a formulated product.
Step 1: Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of concentrated phosphoric acid. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of 2-B4NA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase.[9]
Step 2: Sample Preparation
-
Dilution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase. The dilution factor should be chosen to ensure the final concentration of 2-B4NA falls within the linear range of the calibration curve.[9]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column or instrument.[9]
Step 3: Instrumental Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including a blank (mobile phase), the calibration standards in increasing order of concentration, and the prepared samples. Include quality control (QC) checks at regular intervals.
-
Injection and Data Acquisition: Inject the samples according to the sequence and record the chromatograms.
Step 4: Data Analysis
-
Calibration Curve: Plot the peak area of the 2-B4NA standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.
-
Quantification: Use the peak area of 2-B4NA in the sample chromatogram and the calibration curve equation to calculate its concentration in the injected sample.
-
Final Calculation: Account for the initial sample weight and dilution factor to determine the final concentration of 2-B4NA in the original, undiluted sample.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 2-B4NA by RP-HPLC.
Alternative Method: Gas Chromatography (GC)
While HPLC is preferred, GC can be a valuable tool, particularly for identifying volatile or semi-volatile impurities in a 2-B4NA sample. However, aniline derivatives can be thermally labile and may exhibit poor peak shape on standard GC columns.[7][10] Therefore, careful optimization of the injector temperature and the use of a specific detector are crucial. A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like 2-B4NA.
GC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | DB-5 or SE-54 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A mid-polarity column provides good general-purpose separation. EPA Method 8131 for anilines suggests columns of this type.[10] Confirmation on a second column of different polarity is highly recommended to verify peak identity. |
| Injector | Split/Splitless, 250 °C | Use a glass liner to minimize analyte degradation. The temperature should be high enough for volatilization but low enough to prevent thermal breakdown. Aniline responses can be erratic, requiring frequent liner changes and recalibration.[10] |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min | Provides consistent retention times across the temperature program. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | This temperature program allows for the elution of solvents at the beginning and ensures that higher-boiling impurities are eluted from the column. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD offers excellent selectivity for 2-B4NA. MS provides definitive identification, which is critical when analyzing unfamiliar samples.[10] |
Detailed Protocol: Screening by GC-NPD
Step 1: Reagent and Standard Preparation
-
Solvent: Use high-purity acetone or ethyl acetate.
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2-B4NA into a 25 mL volumetric flask and dilute to volume with acetone.
-
Working Standard (e.g., 10 µg/mL): Dilute the stock standard accordingly.
Step 2: Sample Preparation
-
Dilution: Dissolve a known amount of the sample in acetone to a final concentration suitable for GC analysis (typically in the low µg/mL range).
-
Filtration: Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
Step 3: Instrumental Analysis & Data Processing
-
System Check: Inject a solvent blank to ensure the system is clean.
-
Analysis: Inject the standard and sample solutions.
-
Identification: Identify the 2-B4NA peak in the sample chromatogram by comparing its retention time with that of the standard. Use a second, different polarity column to confirm the identification if necessary.[10]
GC Workflow Diagram
Caption: Workflow for the qualitative screening of 2-B4NA by GC.
Emerging Method: Electrochemical Detection
Electrochemical sensors represent a promising frontier for the rapid and sensitive detection of nitroaromatic compounds. The principle relies on the electrochemical reduction of the nitro (-NO₂) group on the surface of a chemically modified electrode.[11] Studies on similar molecules like 2-nitroaniline have demonstrated that modified glassy carbon electrodes (GCEs) can achieve very low detection limits (in the micromolar range) using techniques like differential pulse voltammetry (DPV).[11][12]
While a specific, commercially available sensor for 2-B4NA is not yet established, the underlying chemistry is sound. This approach could lead to the development of portable, low-cost devices for in-field environmental monitoring or at-line process control.
Conceptual Workflow for Electrochemical Sensing
Caption: Conceptual workflow for electrochemical detection of 2-B4NA.
Method Selection and Validation Summary
The choice of analytical method depends entirely on the application. HPLC is the superior choice for routine quality control and quantitative analysis, while GC-MS is invaluable for impurity identification.
| Parameter | RP-HPLC-UV | GC-NPD |
| Primary Use | Quantitative Analysis (Assay, Purity) | Qualitative Screening, Impurity ID |
| Selectivity | Good (based on retention time & UV spectrum) | Excellent (highly selective detector) |
| Sensitivity (Typical) | Low µg/mL to ng/mL | Low µg/mL to ng/mL |
| Analysis Time | 10-20 minutes per sample | 15-30 minutes per sample |
| Key Advantage | Robust, reproducible, no derivatization needed | High selectivity, definitive ID with MS |
| Key Limitation | Lower selectivity than GC-MS | Potential for thermal degradation of analyte |
Conclusion
This application note has detailed robust and reliable methods for the analytical determination of this compound. The RP-HPLC-UV method stands out as the primary recommended technique for quantitative analysis due to its accuracy, precision, and suitability for the analyte's chemical nature. The GC-NPD method serves as a powerful alternative for qualitative screening and impurity identification, provided that thermal stability is carefully managed. By understanding the principles behind each technique and following the detailed protocols, researchers, scientists, and drug development professionals can confidently implement the appropriate analytical strategy to ensure the quality and safety of their materials and products.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 13296-94-1 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-nitroaniline
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-4-nitroaniline. It is designed to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, with a primary focus on the formation and mitigation of reaction byproducts. The information is presented in a practical, question-and-answer format to directly address potential troubleshooting scenarios.
Introduction: The Synthetic Challenge
The synthesis of this compound, a crucial intermediate for various dyes and pharmaceutical agents, is most commonly achieved via the electrophilic bromination of 4-nitroaniline. While seemingly straightforward, this reaction is a classic example of the challenges posed by electrophilic aromatic substitution on a highly activated ring system. The presence of the electron-donating amino (-NH₂) group strongly activates the aromatic ring, making it highly susceptible to substitution. Concurrently, the electron-withdrawing nitro (-NO₂) group directs incoming electrophiles to the positions ortho and para to the amino group. Since the para position is already occupied, substitution is directed to the ortho positions (C2 and C6). The high reactivity of the substrate, however, makes the reaction difficult to control, often leading to the formation of undesirable byproducts.
This guide will dissect the common issues, explain the underlying chemical principles, and provide robust protocols to optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary byproducts I should expect when synthesizing this compound?
Answer: In a typical synthesis involving the direct bromination of 4-nitroaniline, you will primarily encounter two major byproducts:
-
Unreacted Starting Material (4-Nitroaniline): The presence of significant amounts of the starting material in your final crude product indicates an incomplete reaction.
-
2,6-Dibromo-4-nitroaniline: This is the most common byproduct and results from over-bromination. The strong activating nature of the amino group makes the mono-brominated product susceptible to a second electrophilic attack by bromine at the other vacant ortho position (C6).[1][2]
The formation of these byproducts is a direct consequence of the reaction kinetics and the electronic nature of the substituted aniline ring.
Caption: Reaction pathway for the bromination of 4-nitroaniline.
Q2: My analysis shows a high percentage of 2,6-Dibromo-4-nitroaniline. What are the likely causes and how can I prevent this?
Answer: The formation of the dibromo byproduct is a clear indication of over-activity of the brominating agent. This can be traced back to several key experimental parameters.
Causality Analysis:
-
Stoichiometry: Using more than one equivalent of the brominating agent will inevitably push the reaction towards di-substitution.
-
Rate of Addition: A rapid addition of the brominating agent creates localized areas of high concentration, promoting a second bromination on the already-formed product before all the starting material has reacted once.
-
Temperature: Higher reaction temperatures increase the reaction rate non-selectively, providing sufficient energy to overcome the activation barrier for the second bromination.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slow formation of the dibromo byproduct.
Preventative Measures & Protocol Optimization:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a precise 1:1 molar ratio of 4-nitroaniline to the brominating agent. A slight excess (1.05x) of the aniline can sometimes be used to ensure all bromine is consumed. | Minimizes the availability of excess electrophile required for the second bromination. |
| Reagent Addition | Add the brominating agent (e.g., a solution of H₂O₂ or liquid bromine) dropwise over an extended period using an addition funnel.[3] | Maintains a low, steady concentration of the electrophile, favoring mono-bromination. |
| Temperature Control | Maintain the reaction temperature at or below room temperature, often using an ice bath (0-5 °C) during the addition phase. | Reduces the overall reaction rate, allowing for greater kinetic control and selectivity. |
| Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | Allows you to quench the reaction as soon as the starting material is consumed, preventing further reaction. |
| Brominating Agent | Consider using a milder brominating agent like N-Bromosuccinimide (NBS) or generating bromine in situ from sources like ammonium bromide.[3][4] | These reagents provide a slower, more controlled release of the electrophilic bromine species. |
Caption: Troubleshooting logic for excess dibromo byproduct.
Q3: My crude product contains a lot of unreacted 4-nitroaniline. What adjustments should I make?
Answer: Significant amounts of unreacted starting material point to an incomplete or stalled reaction. The troubleshooting approach is nearly the opposite of that for over-bromination.
Causality Analysis:
-
Insufficient Brominating Agent: Using a substoichiometric amount of the brominating agent will naturally leave some starting material unreacted.
-
Low Temperature: While good for selectivity, excessively low temperatures may slow the reaction to a point where it does not reach completion in a reasonable timeframe.
-
Poor Solubility: If the 4-nitroaniline is not fully dissolved in the reaction solvent, its availability to react with the brominating agent is limited.
Corrective Actions:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of the brominating agent relative to the 4-nitroaniline.
-
Adjust Temperature: If the reaction is clean but incomplete, consider allowing it to warm to room temperature after the initial cold addition is complete and stir for an additional period.[3]
-
Ensure Homogeneity: Confirm that your starting material is fully dissolved in the solvent (e.g., acetic acid) before beginning the addition of the brominating agent. Gentle warming may be required.
Q4: How can I effectively purify my crude product to remove both unreacted starting material and the dibromo byproduct?
Answer: Purification is critical. The choice of method depends on the scale of your reaction and the required final purity. Recrystallization is often sufficient for moderate purity, while column chromatography is preferred for high-purity applications.
Purification Strategy Overview
| Method | Target Impurity | Recommended Solvent System | Rationale & Key Insights |
| Recrystallization | Unreacted 4-Nitroaniline & 2,6-Dibromo-4-nitroaniline | Ethanol, Methanol, or a Dichloromethane/Methanol mixture.[3][5] | This technique exploits the solubility differences between the desired product and the impurities. The dibromo byproduct is typically less polar and may have different solubility characteristics. Multiple recrystallizations may be necessary. |
| Column Chromatography | Unreacted 4-Nitroaniline & 2,6-Dibromo-4-nitroaniline | A non-polar/polar gradient, such as Petroleum Ether/Ethyl Acetate.[1] | This is the most effective method for separating compounds with different polarities. 4-Nitroaniline is the most polar, followed by this compound, with 2,6-Dibromo-4-nitroaniline being the least polar. This difference allows for a clean separation on a silica gel column. |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature methods and emphasizes control over byproduct formation.[3]
Materials:
-
4-Nitroaniline
-
Ammonium Bromide (NH₄Br)
-
35% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) and ammonium bromide (1.1 equivalents) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 35% hydrogen peroxide (1.1 equivalents) dropwise to the stirred mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any residual acid.
-
Dry the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture, such as dichloromethane and methanol.[3] Add just enough hot solvent to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to obtain the final, purified product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formation of 2,6-dibromo-4-nitroaniline as a Side Product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the unintended formation of 2,6-dibromo-4-nitroaniline during their synthetic routes. This document provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you identify the source of this side product and mitigate its formation.
Introduction
2,6-dibromo-4-nitroaniline is a known intermediate in the synthesis of azo disperse dyes and other complex organic molecules.[1][2] However, its appearance as a side product can be problematic, leading to reduced yields of the desired product and complex purification challenges. This guide will walk you through the common scenarios where this impurity arises and provide actionable solutions. The primary cause of its formation is often the over-bromination of 4-nitroaniline or related substrates.[3]
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-brominated aniline, but I am seeing a significant amount of a di-brominated impurity. How can I confirm it is 2,6-dibromo-4-nitroaniline?
A1: The first step is to characterize the impurity. The most common methods are:
-
Thin Layer Chromatography (TLC): Compare the crude reaction mixture to a standard of 2,6-dibromo-4-nitroaniline if available. The di-brominated compound will likely have a different Rf value than your target mono-brominated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of 2,6-dibromo-4-nitroaniline in CDCl3 will show a characteristic singlet for the two aromatic protons around δ 8.35 ppm and a broad singlet for the amine protons.[4]
-
Mass Spectrometry (MS): This will provide the molecular weight of the impurity, which for 2,6-dibromo-4-nitroaniline is 295.92 g/mol . The isotopic pattern for two bromine atoms will be a key indicator.
Q2: What are the primary reaction conditions that lead to the over-bromination of 4-nitroaniline?
A2: Over-bromination is typically a result of the high reactivity of the aniline derivative. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Key factors include:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br2, NBS) will favor di-bromination.
-
Reaction Temperature: Higher temperatures can increase the rate of the second bromination.
-
Strongly Activating Substrate: The presence of the electron-donating amino group strongly directs ortho- and para- to itself. Since the para position is blocked by the nitro group, bromination occurs at the ortho positions.
Q3: Can I selectively remove 2,6-dibromo-4-nitroaniline from my desired product?
A3: Yes, several purification techniques can be effective:
-
Recrystallization: This is often the most effective method if a suitable solvent system can be found where the solubility of the desired product and the impurity are sufficiently different.
-
Column Chromatography: Silica gel chromatography can separate compounds with different polarities. A solvent system, often a mixture of petroleum ether and ethyl acetate, can be optimized using TLC to achieve good separation.[3]
Troubleshooting Guides
Issue 1: Unexpected Formation of 2,6-dibromo-4-nitroaniline During Mono-bromination of 4-nitroaniline
Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is incorrect, leading to over-bromination.
Solutions:
-
Stoichiometric Control: Carefully control the molar equivalents of your brominating agent. Aim for a 1:1 ratio or slightly less of the brominating agent to the starting aniline.
-
Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C or even lower can help to control the reaction rate and improve selectivity for mono-bromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the concentration of the electrophile low at any given moment, disfavoring the second bromination.
Protocol: Selective Mono-bromination of an Activated Aniline
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Dissolve the starting aniline in a suitable solvent (e.g., acetic acid, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve one equivalent of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent.
-
Add the brominating agent solution dropwise to the cooled aniline solution over 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Proceed with standard aqueous workup and purification.
Issue 2: Formation of 2,6-dibromo-4-nitroaniline When 4-nitroaniline is the Intended Product
Possible Cause: Bromine or a bromine-containing reagent is present as a contaminant in your starting materials or reaction setup.
Solutions:
-
Reagent Purity Check: Ensure that all reagents, especially acids and solvents, are free from bromine contamination. Use fresh, high-purity reagents.
-
Glassware Cleaning: Thoroughly clean all glassware to remove any residual bromine from previous reactions.
Mechanistic Insight: The Pathway to Over-bromination
The formation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline is a classic example of electrophilic aromatic substitution.
Caption: Reaction pathway for the formation of 2,6-dibromo-4-nitroaniline.
The amino group (-NH2) is a powerful activating group, directing electrophilic attack to the ortho and para positions. In 4-nitroaniline, the para position is blocked by the nitro group (-NO2). The first bromine atom adds to one of the ortho positions. However, the resulting this compound is still activated enough to undergo a second bromination at the remaining ortho position, especially if excess brominating agent is present.
Analytical and Purification Data Summary
The following table provides a summary of key data for identifying and separating 2,6-dibromo-4-nitroaniline.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (Aromatic Protons, CDCl3) | Typical TLC Rf |
| 4-Nitroaniline | 138.12 | 146-149 | δ 6.7 (d), 8.1 (d) | Varies |
| This compound | 217.02 | 103-106 | δ 7.0 (d), 8.1 (dd), 8.4 (d) | Varies |
| 2,6-Dibromo-4-nitroaniline | 295.92 | 205-207 | δ 8.35 (s)[4] | Varies |
Note: TLC Rf values are highly dependent on the eluent system used.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the formation of 2,6-dibromo-4-nitroaniline.
References
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to enhance yield, improve purity, and troubleshoot common issues encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your reaction.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound, providing both the potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low Yield of this compound
-
Question: My reaction is complete, but the isolated yield of the desired product is significantly lower than expected. What are the common culprits and how can I mitigate them?
-
Answer: Low yields in the synthesis of this compound can often be traced back to several key factors, primarily the formation of byproducts and incomplete reactions.
-
Cause A: Formation of Di-brominated Byproduct. The most common byproduct is 2,6-dibromo-4-nitroaniline. The amino group of the 4-nitroaniline starting material is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to a second bromination at the other ortho position.[1][2]
Solution:
-
Strict Temperature Control: Many bromination reactions are exothermic.[3] Maintaining a low reaction temperature (e.g., 0-5 °C) is crucial to enhance the selectivity for mono-bromination. Lower temperatures decrease the reaction rate, allowing for better control and minimizing the energy available for the second bromination to occur.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period prevents localized high concentrations, which can promote di-substitution.
-
Choice of Brominating Agent: Milder brominating agents can improve selectivity. While elemental bromine is potent, systems like ammonium bromide with hydrogen peroxide or N-Bromosuccinimide (NBS) can offer more controlled bromination.[4][5]
-
-
Cause B: Incomplete Reaction. Due to the electron-withdrawing nature of the nitro group, 4-nitroaniline is less reactive than aniline itself.
Solution:
-
Reaction Time and Monitoring: Ensure the reaction is allowed to proceed to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Solvent Choice: The reaction is often performed in acetic acid or sulfuric acid, which can help to activate the brominating agent and facilitate the reaction.[1][4]
-
-
Cause C: Product Loss During Work-up and Purification. Significant amounts of the product can be lost if the purification procedure is not optimized.
Solution:
-
Optimized Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive volume will result in a significant portion of your product remaining in the mother liquor upon cooling.[6]
-
Choice of Recrystallization Solvent: A mixture of dichloromethane and methanol is often effective for recrystallizing this compound.[4] Ethanol or aqueous ethanol are also commonly used.[7]
-
-
Issue 2: Product is Impure, Even After Initial Isolation
-
Question: My final product is contaminated with significant impurities, particularly the di-brominated species. How can I effectively purify my product?
-
Answer: The purification of this compound primarily focuses on removing the 2,6-dibromo-4-nitroaniline byproduct and any unreacted starting material.
-
Solution A: Recrystallization. This is the most common and effective method for purifying solid organic compounds. The key is selecting a solvent system where the desired product and the impurities have different solubilities.
-
Solvent Selection: The ideal solvent will dissolve the crude product at high temperatures but have low solubility for the desired product at low temperatures, while the impurities remain in solution. Experiment with different solvents like ethanol, methanol, or a dichloromethane/methanol mixture to find the optimal system for your specific impurity profile.[4]
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the chosen solvent at its boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[8]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
-
-
Solution B: Column Chromatography. If recrystallization is ineffective at removing impurities with similar solubility, column chromatography is a more powerful purification technique.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of petroleum ether and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC to achieve good separation between the desired product and impurities (aim for an Rf of ~0.3 for the product).[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of acetic acid in the bromination of 4-nitroaniline?
-
A1: Acetic acid serves as a polar protic solvent that can facilitate the reaction in several ways. It helps to dissolve the 4-nitroaniline and can polarize the Br-Br bond in elemental bromine, making it more electrophilic. In methods using bromide salts and an oxidant, the acidic medium is often essential for the in situ generation of the active brominating species.
-
-
Q2: Can I use water as a solvent?
-
A2: While some greener synthesis methods utilize an aqueous acidic medium, 4-nitroaniline has low solubility in water.[9] Therefore, a co-solvent or a strong acid is typically required to ensure the reactants are in the same phase.
-
-
Q3: How does the nitro group influence the position of bromination?
-
A3: The amino group (-NH2) is a strong ortho-, para- director. Since the para position is already occupied by the nitro group (-NO2), the incoming electrophile (Br+) is directed to the ortho positions. The nitro group is a deactivating group, which makes the reaction slower than the bromination of aniline itself.
-
-
Q4: Are there safer alternatives to using liquid bromine?
-
A4: Yes, due to the hazardous nature of elemental bromine, several alternatives are commonly used. N-Bromosuccinimide (NBS) is a solid and is easier to handle.[5] Another approach is the in situ generation of bromine from a bromide salt (like NH4Br, NaBr, or KBr) and an oxidizing agent (like H2O2 or a bromate salt).[4][9] These methods can also offer improved regioselectivity.
-
Optimized Experimental Protocol
This protocol for the synthesis of this compound from 4-nitroaniline is designed to maximize yield and purity by incorporating best practices for controlling selectivity.
Materials:
-
4-Nitroaniline
-
Ammonium bromide (NH4Br)
-
35% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Dichloromethane
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline (e.g., 6.0 g, 0.0435 mol) and ammonium bromide (e.g., 4.5 g, 0.0479 mol) to glacial acetic acid (e.g., 30 ml).[4]
-
Stir the mixture at room temperature to dissolve the solids.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 35% hydrogen peroxide (e.g., 1.63 g, 0.0479 mol) dropwise to the cooled mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.[4]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours.[4]
-
Monitor the reaction progress by TLC until the 4-nitroaniline is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
For purification, recrystallize the crude solid from a mixture of dichloromethane and methanol.[4]
Data Summary
Table 1: Comparison of Brominating Agents for Aromatic Amines
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Br₂ in Acetic Acid | Low temperature | Readily available, strong brominating agent. | Highly corrosive and toxic, can lead to over-bromination. |
| NH₄Br / H₂O₂ | Acetic acid, room temp | Milder, safer, good yield.[4] | Requires careful control of H₂O₂ addition. |
| NBS | Various solvents (e.g., DMF, CCl₄) | Solid, easy to handle, good selectivity.[10] | Can be unreliable if not pure, may require a catalyst. |
| NaBr / NaBrO₃ | Aqueous acidic medium | "Green" method, uses stable salts.[9] | Requires specific molar ratios of bromide to bromate. |
| CuBr₂ | Acetonitrile, room temp | Mild conditions, high regioselectivity for mono-bromination.[10] | Requires a stoichiometric amount of copper salt. |
Visualizing the Process
Diagram 1: Reaction Mechanism for the Bromination of 4-Nitroaniline
Caption: Mechanism of electrophilic bromination of 4-nitroaniline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Nitroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the bromination of 4-nitroaniline to synthesize 2,6-dibromo-4-nitroaniline, a key intermediate in the production of azo disperse dyes.[1] This document offers practical, field-tested advice to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, from reagent stoichiometry to reaction kinetics.
Possible Causes & Solutions:
-
Incomplete Reaction: The bromination of 4-nitroaniline is not instantaneous. Ensure you are allowing sufficient reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Suboptimal Temperature: While the reaction is often conducted at room temperature, temperature control is crucial.[3] A temperature that is too low can slow the reaction rate, while excessive heat can lead to side product formation.
-
Improper Reagent Addition: The slow, dropwise addition of the brominating agent is critical.[4] A rapid addition can lead to localized high concentrations of bromine, promoting unwanted side reactions and potentially creating an exothermic event that is difficult to control.[2]
-
Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent is correct. While a slight excess may be necessary to drive the reaction to completion, a large excess can lead to over-bromination.[2]
-
Loss of Product During Workup: 2,6-dibromo-4-nitroaniline is a solid product. Ensure complete precipitation before filtration. Cooling the reaction mixture in an ice bath can aid in maximizing the recovery of the crystalline product.[5] Also, be mindful of the product's solubility in your washing solvents.
| Parameter | Recommendation | Rationale |
| Reaction Time | 4-6 hours post-addition of brominating agent | Allows for the reaction to proceed to completion.[3][4] |
| Temperature | Maintain at 20-25°C | Balances reaction rate with minimizing side product formation.[3] |
| Reagent Addition | Slow, dropwise addition over 2 hours | Prevents localized high concentrations and potential runaway reactions.[4] |
| Workup | Cool mixture in an ice bath before filtration | Maximizes precipitation and recovery of the solid product.[5] |
Question 2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What is causing this and how can I increase the selectivity for 2,6-dibromo-4-nitroaniline?
The formation of multiple products, particularly mono-brominated and tri-brominated species, is a common challenge in the bromination of activated aromatic rings.
The Underlying Chemistry:
The amino (-NH2) group of 4-nitroaniline is a powerful activating group, directing electrophilic substitution to the ortho positions. The nitro (-NO2) group is a deactivating group, but the activating effect of the amino group dominates. This high reactivity can make the reaction difficult to control, leading to a mixture of products.[6]
Strategies for Enhancing Selectivity:
-
Solvent Choice: Glacial acetic acid is a commonly used solvent for this reaction. It serves to polarize the bromine molecule, making it a more effective electrophile.[7][8] It also can modulate the reactivity of the aniline by protonating the amino group to a certain extent, forming the less reactive anilinium ion.[9]
-
Controlled Bromine Generation: Instead of using elemental bromine, which can be hazardous and difficult to handle, consider in-situ generation of the brominating agent. A well-documented "green" method utilizes a bromide-bromate salt mixture (such as NaBr and NaBrO₃) in an acidic aqueous medium. This provides a more controlled release of bromine, enhancing selectivity.[1][4]
-
Protecting Group Strategy: For highly activated anilines, protecting the amino group as an acetanilide is a common strategy to reduce its activating influence and prevent over-bromination.[5][10] However, for the synthesis of 2,6-dibromo-4-nitroaniline, direct bromination is typically employed due to the deactivating effect of the nitro group already present.
Question 3: The color of my final product is off-white or yellowish-brown instead of the expected pale yellow. What causes this discoloration and how can I obtain a purer product?
Product discoloration is almost always due to the presence of impurities, most commonly residual bromine.
Decolorization Procedure:
-
Sodium Thiosulfate/Bisulfite Wash: During the workup process, after the initial filtration, wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][4] This will quench any unreacted bromine, which is responsible for the orange or brown coloration.
-
Thorough Washing: Following the reducing wash, ensure the product is thoroughly washed with water to remove any inorganic salts.[1]
-
Recrystallization: If discoloration persists, recrystallization from an appropriate solvent (such as ethanol or an ethanol/water mixture) is a highly effective purification method.
Question 4: The reaction is becoming uncontrollably exothermic. What are the immediate safety precautions and how can I prevent this in the future?
An uncontrolled exotherm is a serious safety concern that can lead to a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Enhance Cooling: Ensure the reaction vessel is securely immersed in an efficient cooling bath (e.g., an ice-water or ice-salt bath).
-
Prepare for Quenching: Have a quenching agent, such as a solution of sodium bisulfite or sodium thiosulfate, readily available to neutralize the excess brominating agent if necessary.[2]
Preventative Measures:
-
Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat generated more effectively.
-
Rate of Addition: As mentioned previously, a slow and controlled rate of addition of the brominating agent is paramount.
-
External Cooling: Always have an adequate cooling bath in place before starting the addition of the brominating agent.
Experimental Workflow & Protocols
Visualizing the Synthetic Pathway
Caption: Workflow for the bromination of 4-nitroaniline.
Protocol 1: Synthesis of 2,6-dibromo-4-nitroaniline using a Bromide-Bromate System
This procedure is adapted from a green chemistry approach that avoids the use of elemental bromine and organic solvents.[1][4]
Materials:
-
4-Nitroaniline (PNA)
-
Sodium Bromide (NaBr)
-
Sodium Bromate (NaBrO₃)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
In a suitable reaction vessel equipped with a magnetic stirrer and an addition funnel, prepare a slurry of 4-nitroaniline in an aqueous sulfuric acid solution (e.g., 1.5 equivalents of H₂SO₄ in water).[4]
-
Stir the slurry for 5-10 minutes at room temperature to ensure homogeneity.
-
In a separate beaker, prepare the brominating solution by dissolving sodium bromide and sodium bromate (in a 2:1 molar ratio) in deionized water.[1]
-
Slowly add the brominating solution dropwise to the stirred 4-nitroaniline slurry over a period of approximately 2 hours. Maintain the reaction temperature at room temperature.[4]
-
After the complete addition of the brominating solution, continue stirring for an additional 2-4 hours at the same temperature.[4]
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to neutralize any excess bromine.[4]
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.[1]
-
Dry the pale-yellow crystalline product in a vacuum oven at 40-60°C.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Chemical Hazards:
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[11]
-
Bromine/Brominating Agents: Corrosive and can cause severe skin and eye burns. Inhalation can lead to respiratory irritation.[12]
-
Acids: Sulfuric acid and glacial acetic acid are corrosive. Handle with care.
-
References
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.in [brainly.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. nj.gov [nj.gov]
Technical Support Center: Purification of Crude 2-Bromo-4-nitroaniline
Welcome to the technical support center for the purification of crude 2-Bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dictated by its synthesis, which commonly involves the bromination of 4-nitroaniline. Potential impurities include:
-
Unreacted 4-nitroaniline: The starting material for the synthesis.
-
2,6-Dibromo-4-nitroaniline: A common di-substituted byproduct that can form during the bromination reaction.[1][2]
-
Other isomeric monobromo-nitroanilines: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Residual acids and reagents: Such as acetic acid or hydrobromic acid from the bromination step.
Understanding these potential impurities is critical for selecting the most effective purification strategy.
Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?
A2: Key properties that influence purification are summarized in the table below. The compound is a yellow to orange crystalline solid.[3] Its moderate polarity and weakly basic nature are central to designing effective purification protocols.
| Property | Value | Significance for Purification |
| Molecular Weight | 217.02 g/mol [4][5] | Relevant for calculating yields and for mass spectrometry analysis. |
| Melting Point | 104-108 °C[4][5] | A key indicator of purity. A sharp melting point within this range suggests a pure sample. |
| Appearance | Yellow to orange crystalline solid[3] | Visual cue for the presence of impurities, which may alter the color. |
| Solubility | Slightly soluble in water, chloroform, DMSO, methanol.[4] Moderately soluble in ethanol, acetone, dimethylformamide.[3] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| pKa | -1.18 (Predicted)[4] | Indicates that it is a very weak base. This is an important consideration for acid-base extraction. |
Q3: Which purification technique is best for my crude this compound?
A3: The optimal purification technique depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles.
-
Column Chromatography is highly effective for separating compounds with different polarities and is ideal for removing isomeric and di-substituted impurities.
-
Acid-Base Extraction can be a powerful technique for separating the weakly basic this compound from non-basic or acidic impurities.
Often, a combination of these techniques may be necessary to achieve high purity.
Purification Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common purification methods.
Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities in the solution.[6][7][8]
-
Solvent Selection: Based on solubility data, ethanol is a good starting point for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[4] Avoid using an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][8]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove residual solvent.
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution, add more solvent, and allow it to cool more slowly.[4] |
| Poor Crystal Yield | Too much solvent was used, or the solution was not cooled sufficiently. | Evaporate some of the solvent to increase the concentration and re-cool the solution.[4] |
| No Crystal Formation | The solution is not saturated. | Evaporate some of the solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4] |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6][9] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[10] For this compound, which is a polar compound, normal-phase chromatography is a suitable choice.
-
Stationary Phase Selection: Standard silica gel is a good starting point. For amines, which can interact strongly with the acidic silica surface, using amine-functionalized silica or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve separation and reduce tailing.[3]
-
Mobile Phase Selection: A good starting solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal ratio should provide a retention factor (Rf) of ~0.2-0.3 for this compound on a TLC plate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. For poorly soluble samples, dry loading (adsorbing the sample onto a small amount of silica gel) is recommended.[5]
-
Elution: Run the column by passing the mobile phase through it. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Issue | Potential Cause | Solution |
| Compound Won't Elute | The mobile phase is not polar enough, or the compound is strongly interacting with the silica gel. | Gradually increase the polarity of the mobile phase. For amines, add a small amount of triethylamine or use an amine-functionalized silica column.[3][11] |
| Poor Separation | The mobile phase is too polar, or the column was not packed properly. | Use a less polar mobile phase. Repack the column carefully. |
| Compound Decomposes on Column | The compound is unstable on acidic silica gel. | Test the compound's stability on a TLC plate.[11] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. |
| Streaking/Tailing of Spots | Strong interaction between the amine and the acidic silica gel. | Add a basic modifier like triethylamine to the mobile phase.[3] |
Acid-Base Extraction
Acid-base extraction separates compounds based on their acidic or basic properties. This compound is a weak base and can be protonated by a strong acid to form a water-soluble salt. This allows for its separation from neutral or acidic impurities.[12][13]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation of Layers: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH) until the solution is basic. This will deprotonate the this compound, causing it to precipitate out of the solution as a solid.[12]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it thoroughly.
| Issue | Potential Cause | Solution |
| Incomplete Extraction into Aqueous Layer | The acid is not strong enough to fully protonate the weakly basic amine. | Use a more concentrated acid solution. Ensure thorough mixing of the two layers. |
| Emulsion Formation | The two layers are not separating well. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Low Recovery after Basification | The solution was not made sufficiently basic, or the product has some solubility in the aqueous phase. | Add more base to ensure complete precipitation. Cool the solution thoroughly in an ice bath to minimize solubility. |
References
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. scribd.com [scribd.com]
- 10. studylib.net [studylib.net]
- 11. Chromatography [chem.rochester.edu]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: A Researcher's Guide to the Purification of 2-Bromo-4-nitroaniline
Welcome to the technical support center for the purification of 2-Bromo-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to achieve high levels of purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common challenges in your laboratory work.
Understanding the Challenge: Common Impurities in this compound
The purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The most common method for its synthesis is the electrophilic bromination of 4-nitroaniline.[1] This reaction, while generally effective, can lead to a crude product contaminated with two main impurities:
-
Unreacted Starting Material: 4-Nitroaniline
-
Over-brominated Side Product: 2,6-Dibromo-4-nitroaniline
The structural similarities of these compounds to the desired product present a purification challenge. This guide will provide a systematic approach to removing these impurities.
At a Glance: Physicochemical Properties of this compound and Its Common Impurities
A successful purification strategy relies on exploiting the differences in the physical properties of the compounds to be separated. The following table summarizes the key properties of this compound and its common impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitroaniline | 138.12 | 146-149 | Yellow to brown powder | |
| This compound | 217.02 | 104-108 | Yellow to orange crystalline solid | |
| 2,6-Dibromo-4-nitroaniline | 295.92 | 202-207 | Yellow needles |
References for data in the table: 4-Nitroaniline[2][3], this compound[1][4], 2,6-Dibromo-4-nitroaniline[5][6][7]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature, while impurities are either very soluble or insoluble at all temperatures. For this compound, a mixed solvent system of dichloromethane and methanol is often effective.[8] Ethanol or aqueous ethanol can also be used.[9][10]
-
Rationale: this compound has moderate polarity. Dichloromethane is a good "soluble" solvent, while methanol is a "less soluble" or "anti-solvent." This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling. The unreacted, more polar 4-nitroaniline has a higher affinity for the more polar methanol, which can help it remain in the mother liquor. The less polar 2,6-dibromo-4-nitroaniline is less soluble in this mixture and may be removed, although column chromatography is often more effective for this impurity.
Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooled too quickly.[11]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of the "good" solvent (e.g., dichloromethane) to the mixture to ensure everything redissolves.
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Q3: After recrystallization, my product is still contaminated with the starting material, 4-nitroaniline. How can I improve the separation?
A3: Co-precipitation of 4-nitroaniline can occur, especially if the solution is cooled too rapidly.
-
Optimization Strategies:
-
Adjust the solvent ratio: Increase the proportion of the more polar solvent (e.g., methanol) in your mixed solvent system. This will increase the solubility of the more polar 4-nitroaniline, helping to keep it in the mother liquor.
-
Perform a second recrystallization: A second, carefully executed recrystallization can significantly improve purity.
-
Consider an acidic wash: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like dichloromethane. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The more basic 4-nitroaniline will be protonated and move into the aqueous phase, while the less basic this compound and 2,6-dibromo-4-nitroaniline will remain in the organic layer.[10]
-
Column Chromatography Troubleshooting
Q4: How do I choose the right eluent (solvent system) for column chromatography?
A4: The ideal eluent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired product of around 0.25-0.35. A common starting point for separating brominated nitroanilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane .[12][13]
-
TLC Analysis Workflow:
Caption: Workflow for TLC analysis to determine the optimal eluent.
-
Interpreting the TLC Plate:
-
4-Nitroaniline: Being the most polar, it will have the lowest Rf value.
-
This compound: Will have an intermediate Rf value.
-
2,6-Dibromo-4-nitroaniline: Being the least polar, it will have the highest Rf value.
-
Q5: The spots on my TLC plate are too close together. How should I adjust my eluent?
A5: If the spots are not well-separated, you need to adjust the polarity of the eluent.
-
Troubleshooting Eluent Polarity:
-
If spots are too high (high Rf values): The eluent is too polar. Decrease the amount of the more polar solvent (e.g., use more hexanes and less ethyl acetate).
-
If spots are too low (low Rf values): The eluent is not polar enough. Increase the amount of the more polar solvent.
-
For fine-tuning: Small, incremental changes in the solvent ratio can have a significant impact on separation.
-
Q6: Should I use isocratic or gradient elution for my column?
A6: The choice depends on the separation achieved on the TLC plate.
-
Isocratic Elution: If you can find a single solvent mixture that gives good separation of all components (e.g., Rf values of 0.4, 0.3, and 0.2), isocratic elution (using that same solvent mixture throughout the chromatography) is simpler and often sufficient.
-
Gradient Elution: If the impurities are either much less polar or much more polar than your product, a gradient elution can be more efficient.[14][15] You would start with a less polar eluent to first elute the least polar compound (2,6-dibromo-4-nitroaniline), and then gradually increase the polarity of the eluent to elute your product and finally the most polar impurity (4-nitroaniline). This can shorten the overall purification time and result in sharper peaks.
Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is designed to remove the more polar impurity, 4-nitroaniline.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Addition of Anti-solvent: While the solution is still hot, add methanol dropwise until you observe a persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing both the starting material and the over-brominated side product.
Caption: Step-by-step workflow for purification by column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution:
-
Isocratic: Add the chosen eluent to the column and begin collecting fractions.
-
Gradient: Start with a low polarity eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). Collect fractions and gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the compounds in order of increasing polarity.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which fractions contain the pure product.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.
References
- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 2,6-Dibromo-4-nitroaniline | 827-94-1 [chemicalbook.com]
- 8. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Halogenated Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of halogenated nitroanilines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these crucial chemical intermediates. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the synthesis of halogenated nitroanilines.
Q1: Why is regioselectivity a major issue in the nitration of haloanilines?
A1: Regioselectivity is a significant challenge due to the competing directing effects of the halogen and amino groups on the aromatic ring. The amino group is a strong activating, ortho-, para- directing group, while halogens are deactivating but also ortho-, para- directing.[1][2][3] This often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.[4] For instance, direct nitration of aniline can lead to oxidation products and, in acidic conditions, the formation of the anilinium ion, which is a meta-director.[5][6]
Q2: I'm observing significant dehalogenation during the reduction of my halogenated nitroaromatic. What is causing this?
A2: Hydrodehalogenation is a common and problematic side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[7] This is particularly favored when the nitro group is in the ortho or para position relative to the halogen, as the electron-withdrawing nature of the nitro group enhances the rate of oxidative addition of the aryl-halide to the metal catalyst surface.[7] The resulting haloaniline product can also undergo dehalogenation.[7]
Q3: What are the primary safety concerns when working with nitrating agents?
A3: Nitration reactions, especially with mixtures of nitric and sulfuric acids, are highly exothermic and can lead to thermal runaway if not properly controlled.[8] Nitric acid is also highly corrosive and a strong oxidizing agent that can react violently with organic compounds.[8][9] The reaction can also produce toxic nitrogen dioxide gas.[8] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have emergency procedures in place.[8][9][10][11]
Q4: My purification by crystallization is yielding an impure product. What are some common impurities?
A4: Common impurities include regioisomers (e.g., ortho vs. para isomers), starting materials, and byproducts from side reactions like poly-nitration or dehalogenation. The similar polarity of these isomers can make separation by crystallization challenging.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation/Nitration
Symptoms:
-
Formation of multiple isomers (e.g., 2-halo-4-nitroaniline and 4-halo-2-nitroaniline).
-
Low yield of the desired product.
-
Difficult purification.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Competing Directing Effects | The amino group is a powerful ortho-, para- director, while the halogen is a weaker ortho-, para- director.[1][2][3] The nitro group is a strong deactivating, meta- director.[2] The interplay of these groups dictates the position of the incoming electrophile. | 1. Protect the Amino Group: Acetylation of the amino group to form an acetanilide reduces its activating strength and provides steric hindrance, often favoring para substitution.[5] 2. Control Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product. 3. Choice of Halogenating/Nitrating Agent: Milder reagents can offer better regioselectivity. For bromination, reagents like N-Bromosuccinimide (NBS) can be used.[13] For nitration, consider using milder conditions than concentrated sulfuric and nitric acid.[4] |
| Reaction Conditions | The reaction medium (e.g., acidity) can influence the directing ability of the substituents. In strongly acidic media, the amino group is protonated to form the anilinium ion, which is a meta-director.[5][6] | 1. pH Control: Carefully control the pH of the reaction mixture to avoid protonation of the aniline. 2. Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. |
Workflow for Improving Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Catalyst Poisoning and Deactivation in Hydrogenation
Symptoms:
-
Incomplete reduction of the nitro group.
-
Slow or stalled reaction.
-
Need for high catalyst loading.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Sulfur-containing Impurities | Sulfur compounds are known poisons for many hydrogenation catalysts, particularly palladium and platinum.[14] | 1. Purify Starting Materials: Ensure that the halogenated nitroaromatic is free from sulfur-containing impurities. 2. Use a Guard Bed: A pre-column of a suitable adsorbent can remove catalyst poisons. |
| Product Inhibition | The amine product can adsorb onto the catalyst surface, inhibiting further reaction.[15] | 1. Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes mitigate product inhibition. 2. Catalyst Choice: Some catalysts are less prone to product inhibition. Consider screening different catalysts. |
| Acid Formation | Dehalogenation side reactions can produce hydrohalic acids (e.g., HCl, HBr), which can poison the catalyst and corrode the reactor.[16][17] | 1. Add a Base: A stoichiometric amount of a non-nucleophilic base can neutralize the acid as it forms. 2. Use a Modified Catalyst: Catalysts modified with additives can suppress dehalogenation.[16] |
Experimental Protocol: Screening for Catalyst Poisoning
-
Baseline Reaction: Run the hydrogenation reaction with your standard catalyst and purified substrate. Monitor the reaction progress by techniques like TLC, GC, or HPLC.
-
Spiking Experiment: Run the reaction again, but this time add a small amount of a suspected poison (e.g., a thiol) to the reaction mixture. A significant decrease in reaction rate compared to the baseline indicates catalyst poisoning.
-
Product Inhibition Test: After a successful reaction, add a fresh batch of starting material to the reaction mixture without adding more catalyst. If the reaction is significantly slower, product inhibition is likely occurring.
Issue 3: Difficult Purification of the Final Product
Symptoms:
-
Co-crystallization of isomers.
-
Oily product that is difficult to solidify.
-
Persistent colored impurities.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Isomers | Regioisomers often have very similar polarities, making them difficult to separate by standard chromatography or crystallization. | 1. Derivative Formation: Convert the mixture of anilines into derivatives (e.g., acetamides) which may have different crystallization properties. After separation, the protecting group can be removed. 2. Alternative Purification Techniques: Consider techniques like preparative HPLC or counter-current chromatography for challenging separations. |
| Residual Starting Material or Byproducts | Incomplete reactions or side reactions lead to impurities that can interfere with crystallization. | 1. Optimize Reaction Conditions: Aim for complete conversion of the starting material to minimize its presence in the crude product. 2. Aqueous Washes: Use acidic and basic aqueous washes to remove basic and acidic impurities, respectively. For example, an acidic wash can remove unreacted aniline. |
| Formation of Colored Impurities | Oxidation of the aniline product can lead to highly colored impurities. | 1. Work-up Under Inert Atmosphere: Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use of Antioxidants: A small amount of an antioxidant like sodium sulfite can be added during work-up. |
Purification Workflow Diagram:
Caption: Decision tree for the purification of halogenated nitroanilines.
References
- 1. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. ijrar.org [ijrar.org]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 17. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]
Stability and degradation of 2-Bromo-4-nitroaniline under different conditions
Welcome to the technical support center for 2-Bromo-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, providing expert insights and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature (20-25°C) in a tightly sealed container.[1][2] Several suppliers recommend storage in a cool, dark place, with temperatures below 15°C being ideal to minimize potential degradation over extended periods. The key is to protect it from heat, light, and moisture.
Q2: Is this compound stable under standard laboratory conditions?
Yes, the compound is generally considered stable under normal, recommended storage and handling conditions.[3][4] However, like many nitroaromatic compounds, its stability can be compromised by exposure to high energy sources such as UV light or elevated temperatures.
Q3: How sensitive is this compound to light?
While specific photodecomposition studies are not extensively published, nitroaromatic compounds are often susceptible to degradation upon exposure to UV light. It is best practice to handle the solid and solutions of this compound in a manner that minimizes light exposure. Use amber vials or wrap containers in aluminum foil, and avoid leaving them on the benchtop under direct sunlight or laboratory lighting for extended periods. A related compound, 2-Bromo-6-chloro-4-nitroaniline, is specifically recommended to be stored protected from light.[5]
Q4: What chemical incompatibilities should I be aware of?
This compound should not be stored or mixed with strong oxidizing agents, strong acids, acid chlorides, or reducing agents, as these can initiate vigorous or uncontrolled reactions.[6]
Q5: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this compound are not detailed in the available literature, we can infer potential routes based on its structure and the known reactivity of similar compounds like 2-chloro-4-nitroaniline.[7][8][9]
Two primary degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under anaerobic conditions in the presence of certain microorganisms or chemical reducing agents.[8][9] This would transform the nitro group (-NO₂) into an amino group (-NH₂), yielding 2-bromo-1,4-diaminobenzene.
-
Hydrolytic or Nucleophilic Displacement of Bromine: The bromine atom attached to the aromatic ring could be displaced by a nucleophile. This is generally less likely under neutral conditions but can be facilitated by strong bases or specific catalytic conditions.
The following diagram illustrates these potential degradation routes.
References
- 1. esslabshop.com [esslabshop.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Bromo-4-nitroaniline
Welcome to the technical support center for 2-Bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical synthesis with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a yellow to orange crystalline solid.[1] It is characterized by the presence of an amino group, a bromine atom, and a nitro group on a benzene ring, which gives it unique reactivity.[1] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 217.02 g/mol | [2] |
| Melting Point | 104°C | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Slightly soluble in water. Moderately soluble in ethanol, acetone, chloroform, DMSO, and methanol. | [1][2][4] |
Q2: How should I store and handle this compound?
A2: this compound should be stored in a dark place, under an inert atmosphere, at room temperature.[2][5] It is important to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, as it is harmful if swallowed, in contact with skin, or if inhaled.[3][6][7]
Q3: What are the primary hazards associated with this compound?
A3: This chemical is classified as an acute toxicant and an irritant.[6] It can cause skin and serious eye irritation.[1][6] In case of contact, wash the affected area thoroughly with water.[6][8] If inhaled, move the person to fresh air.[6][7] Always consult the Safety Data Sheet (SDS) before use.[3][6][8]
Troubleshooting Guide for Synthesis
This section addresses specific problems that may arise during common reactions involving this compound.
Section 1: Diazotization and Sandmeyer Reactions
The conversion of the amino group of this compound to a diazonium salt, followed by a Sandmeyer reaction to introduce various nucleophiles, is a common synthetic route.[9][10] However, the electron-withdrawing nature of the nitro and bromo groups can affect the stability and reactivity of the diazonium salt.
Q1: My Sandmeyer reaction is giving a low yield of the desired product and a significant amount of a dark, insoluble byproduct. What is happening?
A1: This is a common issue in Sandmeyer reactions. The likely culprits are:
-
Decomposition of the Diazonium Salt: The diazonium salt of this compound can be unstable, especially at elevated temperatures. The electron-withdrawing groups can destabilize the diazonium cation, leading to premature decomposition and the formation of tar-like polymers. It is crucial to maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent reaction.
-
Side Reactions with the Solvent: If the reaction is run in an aqueous solution, the diazonium salt can react with water to form a phenol byproduct. While this is sometimes the desired product, it competes with the intended Sandmeyer reaction.
Troubleshooting Steps:
-
Temperature Control: Ensure strict temperature control. Use an ice-salt bath to maintain the temperature below 5°C during the entire process.
-
Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline to prevent localized heating.
-
Choice of Acid: Use a non-nucleophilic acid like sulfuric acid for the diazotization if the subsequent nucleophile is not a halide.
Protocol: General Diazotization of this compound
-
Suspend this compound in an aqueous solution of a strong acid (e.g., HBr, H₂SO₄) in a flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature does not rise above 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes before proceeding to the next step (e.g., Sandmeyer reaction).
Q2: I am observing the formation of an azo compound as a major byproduct. How can I avoid this?
A2: Azo coupling occurs when the diazonium salt reacts with an unreacted molecule of this compound. This is more likely to happen if the reaction medium is not sufficiently acidic.
Troubleshooting Workflow for Azo Coupling
Caption: Troubleshooting workflow for minimizing azo byproduct formation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
This compound can be a challenging substrate for cross-coupling reactions due to the presence of multiple functional groups that can interact with the catalyst.[11][12]
Q1: My Suzuki coupling reaction with this compound is sluggish and gives a poor yield. What are the potential causes?
A1: Several factors can contribute to low yields in Suzuki couplings with this substrate:
-
Catalyst Inhibition/Deactivation: The amino and nitro groups can coordinate to the palladium center, inhibiting its catalytic activity.[11]
-
Poor Solubility: this compound has limited solubility in some common organic solvents, which can hinder reaction rates.[1][2]
-
Side Reactions: The presence of a strong base can lead to undesired side reactions. For instance, protodebromination (replacement of the bromine with a hydrogen) can occur.[13]
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center from coordination by the substrate's functional groups and to promote oxidative addition.[14]
-
Solvent System: Employ a solvent system that ensures the solubility of all reactants. A mixture of toluene and water or dioxane and water is often effective.
-
Base Selection: A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), may be preferable to stronger bases like sodium tert-butoxide to minimize side reactions.[11][13]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[11]
Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can this be minimized?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[13]
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the boronic acid is of high purity, as impurities can sometimes accelerate decomposition and homocoupling.
Reaction Pathway for Suzuki Coupling
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Section 3: Purification Challenges
Q1: I am having difficulty separating my product from unreacted this compound and other impurities by column chromatography.
A1: The polarity of this compound and its derivatives can make chromatographic separation challenging.
-
TLC Analysis: Before attempting a large-scale purification, perform a thorough Thin Layer Chromatography (TLC) analysis using different solvent systems to identify an optimal mobile phase for separation.[15]
-
Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: If your product does not contain a basic amino group, you may be able to remove unreacted this compound by washing the organic layer with a dilute aqueous acid solution.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 13296-94-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-nitroaniline
An in-depth guide to navigating the complexities of synthesizing 2-Bromo-4-nitroaniline at scale.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we delve into the critical aspects of scaling this synthesis, offering practical, field-tested advice in a direct question-and-answer format. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise before and during the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is the direct electrophilic bromination of 4-nitroaniline. This approach is favored due to the availability and relatively low cost of the starting material. The key challenge lies in controlling the regioselectivity to favor mono-bromination at the 2-position and prevent the formation of di-brominated byproducts.[1][2] A widely cited lab-scale method involves using hydrogen peroxide and ammonium bromide in acetic acid, which offers a greener alternative to liquid bromine.[3]
Q2: How do I choose the right brominating agent for my scale?
A2: The choice of brominating agent is a critical decision based on a trade-off between reactivity, cost, safety, and waste generation.
| Brominating Agent | Advantages | Disadvantages | Scale-Up Suitability |
| Br₂ (Elemental Bromine) | Highly reactive, inexpensive. | Highly toxic, corrosive, difficult to handle, produces HBr byproduct.[4] | Suitable for large scale but requires specialized equipment and stringent safety protocols. |
| HBr / H₂O₂ | In-situ generation of Br₂, safer to handle, environmentally friendlier.[3] | Reaction can be exothermic, requires careful control of H₂O₂ addition. | Excellent for both lab and pilot scale due to improved safety profile. |
| N-Bromosuccinimide (NBS) | Solid reagent, easy to handle, high selectivity. | High cost, generates succinimide byproduct.[4] | Generally limited to lab-scale or high-value applications due to cost.[4] |
| CuBr₂ / Oxidant | Catalytic approach, can offer high regioselectivity.[5] | Requires metal catalyst, which may need to be removed from the final product. | Promising, but catalyst removal and recovery can add complexity to the scale-up process. |
Q3: What are the primary safety concerns I should be aware of?
A3: Safety is paramount. The key hazards involve:
-
Starting Material (4-Nitroaniline): Toxic if swallowed, inhaled, or absorbed through the skin.[6]
-
Brominating Agents: Elemental bromine is highly corrosive and causes severe burns.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Product (this compound): Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[7][8]
-
Reaction Conditions: Bromination reactions can be exothermic. When scaling up, ensure adequate cooling capacity and controlled reagent addition to manage the heat generated.
Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[9] Ensure that safety showers and eyewash stations are readily accessible.[7]
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material, the desired product, and any byproducts. By spotting the reaction mixture alongside standards of the starting material, you can visually track the consumption of the reactant and the formation of the product. An Rf value of approximately 0.3 for the desired product is a good target for method development.[2]
Troubleshooting Guide: From Bench to Bulk
This guide addresses specific problems you may encounter during the synthesis and scale-up process.
Problem 1: Low Yield of this compound
-
Potential Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low, leading to slow kinetics.
-
Solution: Monitor the reaction closely using TLC until the 4-nitroaniline spot has disappeared or is significantly diminished. If the reaction has stalled, a slight increase in temperature (e.g., from room temperature to 40-50°C) can help push it to completion, but this must be done cautiously to avoid byproduct formation.
-
-
Potential Cause B: Product Loss During Workup/Purification
-
Why it happens: The product has some solubility in the wash solvents (like water). During recrystallization, using too much solvent or choosing a solvent in which the product is too soluble at cold temperatures will lead to significant losses.[2]
-
Solution: Minimize the amount of water used to wash the crude precipitate. For recrystallization, perform small-scale solvent screening to find the ideal system. A good solvent will dissolve the product well when hot but poorly when cold.[2] A dichloromethane/methanol mixture is often effective.[3][10]
-
Problem 2: High Levels of 2,6-dibromo-4-nitroaniline Impurity
-
Why it happens: This is the most common byproduct.[1][2] The amino group in the aniline ring is a strong activating group, making the product (this compound) susceptible to a second bromination. This is exacerbated by localized high concentrations of the brominating agent or elevated temperatures.
-
Solution 1: Stoichiometry Control: Use a slight excess of 4-nitroaniline relative to the brominating agent. This ensures the brominating agent is the limiting reagent, reducing the likelihood of double bromination.
-
Solution 2: Controlled Reagent Addition: When scaling up, do not add the brominating agent all at once. Add it dropwise or in portions over an extended period.[3] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination. For a process using H₂O₂, a syringe pump for slow, controlled addition is highly recommended.
-
Solution 3: Temperature Management: Maintain a consistent and controlled temperature. Run the reaction at room temperature or slightly below to decrease the rate of the second bromination, which typically has a higher activation energy.[5]
Problem 3: Reaction Stalls or is Sluggish
-
Potential Cause A: Poor Reagent Quality
-
Why it happens: The hydrogen peroxide may have decomposed over time, or the brominating agent may be of low purity.
-
Solution: Use fresh, high-quality reagents. It is advisable to titrate the hydrogen peroxide solution to confirm its concentration before use in a large-scale reaction.
-
-
Potential Cause B: Inefficient Mixing
-
Why it happens: As the reaction scale increases, ensuring homogenous mixing becomes more challenging. If the reagents are not well-mixed, localized "hot spots" and concentration gradients can form, leading to inconsistent reaction rates and increased byproduct formation.
-
Solution: Use an appropriate overhead mechanical stirrer for larger flasks or reactors. Ensure the stirring is vigorous enough to create a vortex and keep the solid 4-nitroaniline suspended.
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using HBr/H₂O₂
This protocol is adapted from established literature procedures.[3]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (6.0 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask and stir to create a suspension.
-
Reagent Addition: Slowly add 35% hydrogen peroxide (1.63 g, 0.0479 mol) dropwise to the mixture over 20-30 minutes. Use a dropping funnel or syringe pump.
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold water. A yellow precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel, and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test different solvents. A dichloromethane/methanol system is a good starting point.[3]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot dichloromethane required to fully dissolve the solid.
-
Crystallization: Slowly add methanol (the anti-solvent) dropwise to the hot solution until a slight turbidity persists. If too much is added, add a small amount of dichloromethane to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.
Visualizing the Workflow
A clear understanding of the process flow is essential for successful scale-up.
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. CN203187606U - this compound synthesis device - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Handling and Disposal of 2-Bromo-4-nitroaniline Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromo-4-nitroaniline waste. Our focus is on providing practical, scientifically-grounded information to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is a yellow to orange crystalline solid.[1] It is an organic halogenated aromatic amine.[1] Due to its chemical structure, it is considered a hazardous substance with the following primary risks:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: It can cause serious skin and eye irritation.[2][3]
-
Sensitization: May cause an allergic skin reaction.[4]
2. What immediate steps should be taken in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4]
3. What are the essential personal protective equipment (PPE) for handling this compound?
Due to its hazardous nature, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[2]
4. How should I properly store this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Caking or clumping of solid this compound | Moisture absorption | Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
| Discoloration of the compound (darkening) | Exposure to light or air, or potential contamination | Store in an amber or opaque container, and consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. If contamination is suspected, re-purify if necessary or dispose of the material as hazardous waste. |
| Spill of solid this compound | Improper handling or container failure | Evacuate the immediate area. Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation. Place the material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol, acetone) and absorbent pads, and dispose of the cleaning materials as hazardous waste. |
| Visible dust in the air during handling | Dispensing outside of a controlled environment | Always handle solid this compound in a chemical fume hood to prevent inhalation of dust particles. |
Waste Disposal Workflow
The proper disposal of this compound waste is critical to ensure laboratory and environmental safety. The following diagram illustrates the recommended workflow.
Caption: Workflow for the safe disposal of this compound waste.
In-Lab Chemical Degradation Protocol
For laboratories equipped to do so, chemical degradation of this compound waste can reduce its toxicity before final disposal. The following protocol describes a method for the reduction of the nitro group, a key step in detoxification.
Principle: The nitro group of this compound is reduced to a less toxic amino group using tin(II) chloride in an acidic medium. This transforms the hazardous nitro compound into a diaminobenzene derivative.
Materials:
-
This compound waste
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH paper or pH meter
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into a round-bottom flask. For every 1 gram of waste, add approximately 10 mL of ethanol to dissolve or suspend the material.
-
Addition of Reducing Agent: Add 3-5 equivalents of tin(II) chloride dihydrate to the flask.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur.
-
Reaction: Gently heat the mixture to reflux (around 60-80°C) with continuous stirring. Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is no longer detectable.
-
Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the acidic solution by the slow, dropwise addition of a sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Waste Collection: The resulting mixture, containing the reduced product and tin salts, should be collected in a designated hazardous waste container for halogenated organic compounds.
-
Final Disposal: This treated waste should then be disposed of through a licensed hazardous waste disposal company.
Safety Precautions for Degradation Protocol:
-
Always perform this procedure in a well-ventilated chemical fume hood.
-
Wear all mandatory PPE, including acid-resistant gloves.
-
The addition of acid and base is exothermic and should be done slowly and with cooling.
-
Be aware of the potential for hydrogen gas evolution during the reduction.
Logical Relationship Diagram
The following diagram illustrates the key relationships in the safe management of this compound.
Caption: Key relationships in managing this compound.
References
Validation & Comparative
A Comparative Reactivity Analysis: 2-Bromo-4-nitroaniline vs. 2-Chloro-4-nitroaniline in Nucleophilic Aromatic Substitution
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract: 2-Bromo-4-nitroaniline and 2-chloro-4-nitroaniline are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other high-value organic materials. Their utility is fundamentally linked to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of these two reagents, moving beyond simple analogy to explore the mechanistic principles that govern their reactivity. By synthesizing theoretical concepts with established experimental evidence from analogous systems, we conclude that 2-chloro-4-nitroaniline is generally more reactive than its bromo- counterpart in SNAr reactions. This counterintuitive finding, which reverses the trend seen in aliphatic substitutions, is explained by the unique mechanism of SNAr, where the rate-determining step is the initial nucleophilic attack, a step accelerated by the greater electronegativity of chlorine.
Introduction to the Core Problem
In the realm of synthetic organic chemistry, the choice between a chloro or bromo substituent on an aromatic ring is a critical decision that can significantly impact reaction rates and yields. For professionals in drug development, where reaction efficiency is paramount, understanding the subtle differences in reactivity between molecules like 2-chloro-4-nitroaniline[1][2] and this compound[3] is essential for rational process design.
Both molecules are primed for nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to the halogen leaving group. This configuration dramatically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles[4][5]. The central question this guide addresses is: which halogen, bromine or chlorine, facilitates a faster reaction?
Theoretical Framework: The Addition-Elimination Mechanism of SNAr
To compare the two compounds, one must first understand the mechanistic pathway they follow. Unlike the concerted Sₙ2 or stepwise Sₙ1 reactions common in aliphatic chemistry, SNAr reactions typically proceed via a two-step addition-elimination mechanism [6][7].
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile (Nu⁻) attacks the carbon atom bearing the halogen (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex [8]. This initial addition is the slower, rate-determining step of the reaction[6][9].
-
Step 2 (Fast): Restoration of Aromaticity. The Meisenheimer complex rapidly collapses, ejecting the halide leaving group (X⁻) and restoring the aromaticity of the ring to form the final product.
The stability of the Meisenheimer complex is crucial. Electron-withdrawing groups, such as the nitro group in our target molecules, are essential as they delocalize the negative charge of the intermediate, lowering its energy and the activation energy of the first step[5].
Caption: The general two-step addition-elimination mechanism of SNAr reactions.
The "Element Effect": Why SNAr Defies Aliphatic Reactivity Trends
In Sₙ1 and Sₙ2 reactions, the reactivity of alkyl halides follows the order R-I > R-Br > R-Cl > R-F. This trend is governed by bond strength and leaving group stability, where the weaker C-I bond breaks more easily and I⁻ is the most stable (least basic) halide anion[10][11].
However, in SNAr, this trend is typically inverted: Ar-F > Ar-Cl > Ar-Br > Ar-I [9][12]. This reversal, often called the "element effect," is a direct consequence of the rate-determining step.
The key factor is not the C-X bond strength but the electronegativity of the halogen . A more electronegative halogen exerts a stronger inductive electron-withdrawing effect. This effect makes the ipso-carbon more electrophilic (electron-poor), accelerating the attack by the nucleophile in the first, slow step.
Therefore:
-
Chlorine (Electronegativity: ~3.16) makes the attached carbon more positive than Bromine (Electronegativity: ~2.96) does.
-
This increased electrophilicity lowers the activation energy for the formation of the Meisenheimer complex.
-
The C-Cl bond is stronger than the C-Br bond, but since this bond is broken in the fast second step, its strength has a minimal impact on the overall reaction rate[9].
Quantitative Comparison and Experimental Data
| Property | 2-Chloro-4-nitroaniline | This compound | Rationale for Reactivity |
| Halogen Electronegativity | ~3.16 (Pauling scale) | ~2.96 (Pauling scale) | Higher electronegativity of Cl makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack. |
| C(aryl)-X Bond Energy | ~400 kJ/mol | ~336 kJ/mol | The stronger C-Cl bond is irrelevant to the rate, as C-X bond cleavage occurs in the fast, non-rate-determining step. |
| Predicted Relative Rate | Faster | Slower | The overall reaction rate is governed by the energy barrier of the first step (nucleophilic addition). |
Experimental Protocol: A Framework for Kinetic Analysis via UV-Vis Spectrophotometry
To empirically validate the predicted reactivity difference, a kinetic analysis can be performed. UV-Vis spectrophotometry is an ideal technique for this purpose, as the formation of the product often results in a significant change in the absorption spectrum. This protocol is adapted from established methods for monitoring SNAr kinetics[13].
Caption: Experimental workflow for comparative kinetic analysis using UV-Vis spectrophotometry.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-chloro-4-nitroaniline (e.g., 1.0 mM) in a suitable aprotic polar solvent like DMSO or acetonitrile.
-
Prepare a separate stock solution of this compound (1.0 mM) in the same solvent.
-
Prepare a stock solution of the chosen nucleophile (e.g., piperidine, sodium methoxide) at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor at the wavelength of maximum absorbance (λ_max) of the expected product. This should be determined beforehand by running a full spectrum of a completed reaction.
-
Use a thermostatted cell holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) throughout the experiment.
-
-
Kinetic Run:
-
Pipette a known volume of the substrate stock solution into a quartz cuvette and dilute with the solvent to the final reaction volume (e.g., final substrate concentration of 0.05 mM).
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a small, precise volume of the concentrated nucleophile stock solution (e.g., to a final concentration of 5 mM, maintaining a 100-fold excess). Mix rapidly by inverting the cuvette or using a micro-stirrer.
-
Immediately begin recording the absorbance at the chosen λ_max as a function of time. Continue data collection for at least 3-5 half-lives.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance-time data to the single exponential equation: At = A∞ - (A∞ - A₀)e-kobst.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Repeat the experiment for both the chloro- and bromo- substrates under identical conditions to obtain a direct, quantitative comparison of their k₂ values.
-
Conclusion and Synthetic Implications
For researchers and drug development professionals, this has direct practical implications:
-
Reaction Efficiency: When faster reaction times or lower reaction temperatures are desired, 2-chloro-4-nitroaniline should be the preferred starting material.
-
Cost and Availability: While reactivity is a key driver, the final choice of reagent will also depend on the relative cost and commercial availability of the two starting materials.
-
Process Optimization: Understanding that the chloro- derivative is more reactive allows for more targeted process optimization, potentially leading to higher throughput and more economical synthetic routes.
By appreciating the underlying mechanistic nuances, chemists can make more informed and strategic decisions in the design and execution of synthetic pathways.
References
- 1. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Azo Dye Synthesis: 2-Bromo-4-nitroaniline vs. 2,6-Dibromo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, with their production being a cornerstone of the chemical industry. The performance of these dyes is intrinsically linked to the molecular architecture of their precursors. This guide offers an in-depth technical comparison of two key intermediates in the synthesis of disperse azo dyes: 2-bromo-4-nitroaniline and its di-halogenated counterpart, 2,6-dibromo-4-nitroaniline. By examining the nuances of their synthesis and the properties of the resulting dyes, this document aims to provide researchers and professionals with the critical insights necessary for informed precursor selection in dye and functional material development.
At a Glance: Structural and Reactive Differences
The primary distinction between this compound and 2,6-dibromo-4-nitroaniline lies in the presence of an additional bromine atom at the ortho position to the amino group in the latter. This seemingly subtle structural modification has profound implications for both the synthetic process and the final properties of the azo dyes.
| Feature | This compound | 2,6-Dibromo-4-nitroaniline |
| Molecular Weight | 217.03 g/mol | 295.92 g/mol |
| Key Structural Feature | Single ortho-bromo substituent | Two ortho-bromo substituents |
| Predicted Reactivity | Higher basicity of the amino group | Lower basicity of the amino group due to steric and electronic effects |
| Resulting Dye Properties | Influenced by a single bromine atom | Enhanced properties due to the presence of two bromine atoms |
The Synthesis Workflow: A Step-by-Step Comparison
The synthesis of azo dyes from both precursors follows the fundamental two-step process of diazotization followed by azo coupling.[1] However, the reaction conditions and the reactivity of the intermediates can vary.
Step 1: Diazotization
This critical step involves the conversion of the primary aromatic amine to a diazonium salt. The presence of an additional electron-withdrawing bromine atom and increased steric hindrance in 2,6-dibromo-4-nitroaniline can influence the ease of this reaction.
Experimental Protocol: Diazotization of this compound (General Procedure)
-
Suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 2 mL of water) dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution. The resulting solution should be clear.
Experimental Protocol: Diazotization of 2,6-Dibromo-4-nitroaniline
-
In a flask, prepare a solution of 60% sulfuric acid (220.0g).
-
With stirring, add 4-nitroaniline (27.6g) and continue to stir for 2 hours.
-
Add bromine (35.2g) while maintaining the temperature between 20-25°C. Continue stirring for 4 hours.
-
Add 30% hydrogen peroxide (25.0g) and continue the reaction for another 4 hours at 20-25°C to yield 2,6-dibromo-4-nitroaniline.
-
To the resulting mixture, add 40% nitrosyl sulfuric acid (64.0g) and allow the diazotization to proceed for 2-3 hours at 20-30°C to obtain the 2,6-dibromo-4-nitroaniline diazonium salt solution.[2]
Diagram of the Azo Dye Synthesis Workflow
Caption: General workflow for azo dye synthesis.
Step 2: Azo Coupling
The resulting diazonium salt is then reacted with a suitable coupling component (e.g., a phenol or an aromatic amine) to form the azo dye. The electrophilicity of the diazonium ion is a key factor in this step. The increased electron-withdrawing nature of the two bromine atoms in the diazonium salt of 2,6-dibromo-4-nitroaniline is expected to enhance its electrophilicity, potentially leading to faster and more efficient coupling reactions.
Performance Showdown: A Comparative Analysis of Dye Properties
| Property | Influence of a Single Bromo Group (from this compound) | Influence of Two Bromo Groups (from 2,6-Dibromo-4-nitroaniline) | Causality |
| Color and Spectral Properties | The bromo group acts as an auxochrome, causing a bathochromic (deepening of color) shift in the absorption maximum (λmax). | The presence of two bromo groups is expected to induce a more significant bathochromic shift compared to a single bromo group, leading to deeper shades (e.g., towards blues and greens). | The electron-withdrawing nature of bromine alters the electron density of the aromatic system, affecting the energy of the π-π* transitions responsible for color. Two bromine atoms have a more pronounced effect. |
| Lightfastness | Good. The bromine atom can improve the lightfastness of the dye.[3] | Excellent. The additional bromine atom is anticipated to further enhance the dye's resistance to photochemical degradation.[4] | The heavy atom effect of bromine can promote intersystem crossing from the excited singlet state to the triplet state, dissipating energy and reducing the likelihood of photochemical reactions that lead to fading. The presence of two bromine atoms enhances this effect. |
| Molar Extinction Coefficient (ε) | High. | Potentially higher. | The increased conjugation and altered electronic properties due to the two bromo substituents can lead to a higher probability of light absorption at the λmax. |
| Thermal Stability | Good. | Expected to be higher. | The increased molecular weight and stronger intermolecular forces due to the two bromine atoms can lead to a higher decomposition temperature. |
| Solubility | Generally low in water, suitable for disperse dyeing. | Expected to be even lower in water. | The increased hydrophobicity due to the additional bromine atom will decrease water solubility. |
The "Why": Mechanistic Insights and Expert Commentary
The addition of a second bromine atom at the C6 position in 2,6-dibromo-4-nitroaniline introduces both steric and electronic effects that are critical to understanding the performance differences.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction and an electron-donating group via resonance. In the case of the anilines, the inductive effect dominates, decreasing the basicity of the amino group. This effect is more pronounced in the dibromo-substituted compound. A less basic amino group can affect the rate and conditions required for diazotization. Conversely, the electron-withdrawing nature of the two bromine atoms increases the electrophilicity of the resulting diazonium salt, making it a more potent coupling agent.
-
Steric Effects: The presence of two bulky bromine atoms ortho to the amino group in 2,6-dibromo-4-nitroaniline introduces significant steric hindrance. This can influence the kinetics of both the diazotization and coupling reactions.
-
Impact on Final Dye Properties: The "heavy atom effect" of bromine is a key contributor to the enhanced lightfastness of the resulting dyes. This effect facilitates the deactivation of the excited state of the dye molecule, reducing its susceptibility to photodegradation. The presence of two bromine atoms amplifies this effect, leading to superior lightfastness, a highly desirable property in many applications.
Diagram of the Substituent Effects
Caption: Influence of dibromo substitution on dye synthesis and properties.
Conclusion: Selecting the Right Tool for the Job
Both this compound and 2,6-dibromo-4-nitroaniline are valuable precursors in the synthesis of azo dyes. The choice between them will ultimately depend on the desired properties of the final dye.
-
This compound is a suitable choice for producing a range of vibrant dyes with good overall fastness properties. Its synthesis is straightforward, and it serves as a reliable building block for various chromophores.
-
2,6-Dibromo-4-nitroaniline is the preferred precursor when superior performance, particularly in terms of lightfastness and color depth, is paramount. The presence of the second bromine atom, while potentially complicating the synthesis slightly, imparts enhanced stability and desirable spectral shifts to the final dye molecule. This makes it an ideal candidate for high-performance applications where durability and color intensity are critical.
This guide has provided a framework for understanding the comparative performance of these two important dye intermediates. Further research involving direct, side-by-side synthesis and characterization will undoubtedly provide even more granular insights, paving the way for the rational design of novel azo dyes with tailored properties for a wide array of scientific and industrial applications.
References
A Spectroscopic Guide to the Differentiation of 2-Bromo-4-nitroaniline and Its Positional Isomers
Introduction: The Critical Importance of Isomer Identification
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, often exhibit remarkably different physical, chemical, and biological properties. The bromo-nitroaniline scaffold is a common feature in a variety of pharmacologically active compounds and dye molecules. Consequently, the ability to definitively distinguish between isomers such as 2-Bromo-4-nitroaniline and its counterparts is not merely an academic exercise but a critical component of quality control, regulatory compliance, and the rational design of new chemical entities. This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers, offering a robust analytical framework for their unambiguous identification.
The Isomers in Focus: A Structural Overview
The isomers under consideration in this guide are:
-
This compound
-
4-Bromo-2-nitroaniline
-
2-Bromo-6-nitroaniline
-
4-Bromo-3-nitroaniline
-
2-Bromo-5-nitroaniline
Caption: Chemical structures of the bromo-nitroaniline isomers discussed in this guide.
A Multi-faceted Spectroscopic Approach
No single analytical technique can unequivocally identify an unknown compound. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system for structural confirmation. This guide will focus on four key techniques:
-
UV-Visible (UV-Vis) Spectroscopy: Explores the electronic transitions within the molecule, providing information about the conjugated π-system.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probes the vibrational modes of functional groups, offering a molecular "fingerprint".
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps the electronic environment of individual protons and carbon atoms, providing detailed information about molecular connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns of the molecule.
Caption: A logical workflow for the spectroscopic analysis and identification of bromo-nitroaniline isomers.
Comparative Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of nitroanilines are characterized by an intense absorption band in the near-UV region, which is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), largely localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group. The position of this absorption maximum (λmax) is sensitive to the substitution pattern on the aromatic ring.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Solvent |
| This compound | ~380-400 | Ethanol/Acetonitrile |
| 4-Bromo-2-nitroaniline | ~390-410 | Ethanol/Acetonitrile |
| 2-Bromo-6-nitroaniline | ~370-390 | Ethanol/Acetonitrile |
| 4-Bromo-3-nitroaniline | ~360-380 | Ethanol/Acetonitrile |
| 2-Bromo-5-nitroaniline | ~385-405 | Ethanol/Acetonitrile |
Expert Insights: The λmax values are influenced by the degree of conjugation and the electronic effects of the substituents. In general, isomers where the electron-donating amino group and the electron-withdrawing nitro group are in a para-like arrangement (e.g., 4-Bromo-2-nitroaniline) tend to have a more extended conjugation, leading to a bathochromic (red) shift to longer wavelengths. Conversely, isomers with a meta-like arrangement of these groups may exhibit a hypsochromic (blue) shift to shorter wavelengths. The steric hindrance from the bromine atom can also influence the planarity of the molecule, affecting the efficiency of the ICT and thus the λmax.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of these groups are influenced by their local chemical environment, allowing for the differentiation of isomers.
Comparative FT-IR Data (Key Vibrational Bands, cm⁻¹)
| Isomer | N-H Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretch |
| This compound | ~3487, 3372 | ~1590 | ~1340 | ~600-550 |
| 4-Bromo-2-nitroaniline | ~3472, 3350 | ~1580 | ~1330 | ~610-560 |
| 2-Bromo-6-nitroaniline | ~3490, 3375 | ~1595 | ~1345 | ~605-555 |
| 4-Bromo-3-nitroaniline | ~3480, 3365 | ~1585 | ~1335 | ~615-565 |
| 2-Bromo-5-nitroaniline | ~3485, 3370 | ~1592 | ~1342 | ~600-550 |
Expert Insights: The N-H stretching vibrations of the primary amine typically appear as two bands. The positions of the nitro group (NO₂) asymmetric and symmetric stretching bands are particularly informative. The electronic environment created by the relative positions of the amino and bromo groups influences the bond strength of the N-O bonds. Additionally, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of individual atoms.
Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) and Multiplicity |
| This compound | Three distinct signals in the aromatic region, typically a doublet, a doublet of doublets, and another doublet. |
| 4-Bromo-2-nitroaniline | δ ~8.26 (d), ~7.42 (dd), ~6.73 (d)[1] |
| 2-Bromo-6-nitroaniline | δ ~8.14 (dd), ~7.70 (dd), ~6.62 (t)[1] |
| 4-Bromo-3-nitroaniline | Three distinct signals in the aromatic region. |
| 2-Bromo-5-nitroaniline | Three distinct signals in the aromatic region. |
Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Isomer | Number of Aromatic Signals | Approximate Chemical Shift Range (ppm) |
| This compound | 6 | 110-150 |
| 4-Bromo-2-nitroaniline | 6 | 110-150 |
| 2-Bromo-6-nitroaniline | 6 | 110-150 |
| 4-Bromo-3-nitroaniline | 6 | 110-150 |
| 2-Bromo-5-nitroaniline | 6 | 110-150 |
Expert Insights: The key to differentiating isomers using ¹H NMR lies in the chemical shifts, the number of signals, and the spin-spin coupling constants (J-values).[2]
-
Chemical Shift (δ): Protons ortho and para to the electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift (downfield). Protons ortho and para to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield). The bromine atom has a moderate deshielding effect.
-
Number of Signals: Due to the lack of symmetry, all isomers will exhibit the expected number of unique proton and carbon signals in the aromatic region.
-
Coupling Constants (J): The magnitude of the coupling constant is highly diagnostic of the relative positions of the protons.
-
Ortho-coupling (³J): 6-10 Hz (protons on adjacent carbons)
-
Meta-coupling (⁴J): 2-4 Hz (protons separated by two carbons)
-
Para-coupling (⁵J): 0-1 Hz (protons on opposite carbons)
-
By carefully analyzing the splitting patterns and measuring the J-values, the connectivity of the protons on the aromatic ring can be definitively established, leading to the unambiguous identification of the isomer.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used as a molecular fingerprint.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 216/218 (approx. 1:1 ratio) | Loss of NO₂, loss of Br, and subsequent fragmentations of the aniline core. |
| 4-Bromo-2-nitroaniline | 216/218 (approx. 1:1 ratio) | 170 (M-NO₂)[3] |
| 2-Bromo-6-nitroaniline | 216/218 (approx. 1:1 ratio) | Similar to other isomers, but relative intensities may vary. |
| 4-Bromo-3-nitroaniline | 216/218 (approx. 1:1 ratio) | 170 (M-NO₂)[4] |
| 2-Bromo-5-nitroaniline | 216/218 (approx. 1:1 ratio) | 90, 91[1] |
Expert Insights: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[5] The fragmentation patterns are often dominated by the loss of the nitro group (NO₂, 46 Da) and the bromine atom (79/81 Da). While the major fragments may be similar across the isomers, the relative intensities of these fragment ions can differ due to the influence of the substituent positions on the stability of the resulting fragment ions.
Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Accurately weigh a precise amount of the bromo-nitroaniline isomer and dissolve it in a UV-grade solvent (e.g., ethanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the working solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-nitroaniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile samples or electrospray ionization (ESI) for less volatile samples introduced via an HPLC system.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Conclusion
The differentiation of this compound and its positional isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. While UV-Vis and FT-IR spectroscopy provide valuable preliminary information and functional group confirmation, NMR spectroscopy, with its detailed insights into the chemical environment and connectivity of atoms, stands out as the most definitive method for unambiguous isomer identification. Mass spectrometry complements this by providing molecular weight confirmation and characteristic fragmentation patterns. By systematically applying the protocols and interpretative strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these important chemical entities.
References
- 1. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ctech.repligen.com [ctech.repligen.com]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4-nitroaniline: An NMR-Centric Comparative Analysis
This guide provides an in-depth, technical comparison for the structural validation of 2-bromo-4-nitroaniline, a crucial intermediate in various synthetic pathways in materials science and drug development. We will explore the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy and contrast its capabilities with other common analytical techniques. This document is designed for researchers, scientists, and drug development professionals who require rigorous, unambiguous structural confirmation of small molecules.
The Imperative of Structural Integrity
In any research or development pipeline, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate downstream data, lead to failed syntheses, and compromise the safety and efficacy of potential drug candidates. For a molecule like this compound, with its specific substitution pattern, confirming the precise location of the bromo, nitro, and amine groups on the aromatic ring is paramount. While multiple analytical techniques can provide pieces of the puzzle, ¹H and ¹³C NMR spectroscopy, used in concert, offer the most comprehensive and unambiguous picture of molecular architecture.
Part 1: Definitive Structural Elucidation with NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules because it provides a direct window into the chemical environment and connectivity of individual atoms within a molecule.
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[1] The following protocol is designed to minimize artifacts and produce high-resolution data.
1. Sample Preparation
-
Analyte Mass: For a typical high-field NMR spectrometer (400 MHz and above), weigh 5-10 mg of this compound for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2][3]
-
Solvent Selection: The choice of deuterated solvent is critical. Due to the presence of polar amine and nitro groups, this compound has moderate polarity.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for its high dissolving power. A key advantage is that the amine (NH₂) protons often appear as a distinct, broader signal and are less likely to undergo rapid exchange with residual water compared to other solvents.
-
Chloroform-d (CDCl₃): Also a viable option if the compound is sufficiently soluble. The amine protons may exchange more readily or be broader.
-
-
Procedure:
-
Place the weighed this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[4][5]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.[5]
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[1]
-
Cap the NMR tube securely and label it clearly.
-
2. Data Acquisition
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation: Decoding the Molecular Blueprint
The structure of this compound presents a simple, yet highly informative, substitution pattern on the benzene ring.
References
The Synthon Sentinel: A Comparative Guide to the Efficiency of 2-Bromo-4-nitroaniline
In the intricate world of synthetic organic chemistry, the selection of a synthon—a molecular fragment that embodies a specific synthetic operation—is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, substituted anilines are foundational. This guide provides an in-depth technical comparison of 2-bromo-4-nitroaniline , evaluating its efficiency as a synthon against other aniline derivatives in key synthetic transformations. We will dissect the causality behind its reactivity, present validating experimental data, and provide detailed protocols for its application, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Molecular Blueprint: Understanding the Reactivity of this compound
The utility of this compound as a synthon is rooted in the unique electronic and steric environment of its benzene ring. The molecule is adorned with three key functionalities: an amine (-NH₂), a bromine atom (-Br), and a nitro group (-NO₂).[1]
-
The Amine Group (-NH₂): A strong activating, ortho, para-directing group for electrophilic aromatic substitution. However, in the context of this synthon, its primary role is often as a nucleophile or as a directing group for cyclization reactions.
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). It significantly reduces the pKa of the aniline, making the amino group less basic.[2][3]
-
The Bromine Atom (-Br): Positioned ortho to the amine and meta to the nitro group, the bromine atom serves two primary purposes. First, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making oxidative addition to a Pd(0) catalyst—often the rate-determining step—more facile.[4] Second, its steric bulk and electronegativity influence the regioselectivity of subsequent reactions.
This specific arrangement of substituents creates a highly versatile building block, primed for selective C-C and C-N bond formation and subsequent heterocycle synthesis.
Caption: Key functional groups influencing the reactivity of this compound.
The Arena of Synthesis: Comparative Performance in Key Reactions
The true measure of a synthon's efficiency lies in its performance in chemical reactions. We will now compare this compound to other relevant anilines in two of the most powerful transformations in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[5] The efficiency of this reaction is highly dependent on the aryl halide partner. The weaker C-Br bond in this compound gives it a distinct kinetic advantage over its chloro-analogue, 2-chloro-4-nitroaniline.
A comparative study on aryl bromides with electron-donating versus electron-withdrawing groups showed that EWGs, like the nitro group, can enhance reactivity. This is because the electron-deficient nature of the aromatic ring facilitates the oxidative addition step.
Table 1: Comparative Yields in Suzuki-Miyaura Reactions
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference / Notes |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 80 °C | Est. >90% | Yield estimated based on high reactivity of bromoanilines and activating effect of NO₂ group.[6] |
| 2-Chloro-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 100 °C | Est. <70% | Lower yield and harsher conditions expected due to stronger C-Cl bond.[7] |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, RT, 15 min | 91% | Demonstrates high reactivity of bromoanilines even without a strong EWG.[8] |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, RT, 15 min | 86% | High reactivity, slightly lower than para-isomer, likely due to steric hindrance.[1][8] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-Polymer Hybrid | K₂CO₃, H₂O/THF, 80 °C | >98% | Highlights the activating effect of the nitro group on a simple aryl bromide. |
Causality Behind the Choice: For Suzuki-Miyaura couplings, this compound is superior to its chloro counterpart. The C-Br bond's lower dissociation energy significantly lowers the activation barrier for oxidative addition, allowing for milder conditions, shorter reaction times, and often cleaner reactions with higher yields. The electron-withdrawing nitro group further accelerates this rate-limiting step.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[9] Similar to the Suzuki coupling, the choice of aryl halide is critical. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[10][11]
The reactivity trend (Aryl-I > Aryl-Br > Aryl-Cl) holds true here as well.[4] Therefore, this compound is a more efficient substrate than 2-chloro-4-nitroaniline for this transformation. Studies have shown that even for complex substrates, bromo derivatives consistently outperform chloro derivatives, leading to higher yields under milder conditions.[12][13]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine Partner | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference / Notes |
| 2-Bromo-13α-estrone ether | 4-Nitroaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene, 100 °C, MW | 96% | Illustrates high efficiency with a bromo-substrate and a nitroaniline partner.[12] |
| 2-Chloro-pyridine derivative | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane, 110 °C | ~70-80% | Represents a typical yield for a less reactive chloro-heterocycle. |
| 4-Bromoaniline | Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene, 100 °C | High | General protocol indicates high efficiency for bromoanilines.[4] |
Causality Behind the Choice: When planning a synthesis that involves the introduction of a substituted amino group onto a nitroaniline core, selecting the bromo-derivative is strategically sound. It ensures a higher probability of success, especially with less nucleophilic amines or sterically hindered substrates, avoiding the need for the more forcing conditions that are often required for aryl chlorides.
Gateway to Heterocycles: The Phillips Benzimidazole Synthesis
A common and powerful application of synthons like this compound is in the construction of heterocyclic scaffolds. After reduction of the nitro group to an amine, the resulting 3-bromo-benzene-1,2-diamine can be used to synthesize substituted benzimidazoles, a privileged core in medicinal chemistry.
The efficiency of the key cyclocondensation step (the Phillips condensation) is influenced by the electronics of the diamine. Electron-withdrawing groups on the ring, like the remaining bromine atom, decrease the nucleophilicity of the amino groups, potentially slowing the reaction compared to an unsubstituted o-phenylenediamine.[10] However, the synthesis is robust and provides a direct route to specifically functionalized heterocycles.
Table 3: Representative Yields in Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Carbonyl Partner | Conditions | Product | Yield (%) | Reference |
| 4-Nitro-o-phenylenediamine | 4-Chlorophenoxyacetic acid | 4N HCl, Reflux, 4h | 2-((4-Chlorophenoxy)methyl)-5-nitro-1H-benzo[d]imidazole | 89% | [1] |
| 4-Nitro-o-phenylenediamine | 4-Nitrophenoxyacetic acid | 4N HCl, Reflux, 4h | 5-Nitro-2-((4-nitrophenoxy)methyl)-1H-benzo[d]imidazole | 94% | [1] |
| 3-Bromo-5-nitro-benzene-1,2-diamine | Generic Aldehyde | Acidic Catalyst | 6-Bromo-4-nitro-benzimidazole derivative | Est. 50-70% | Yield is estimated based on the synthesis of the diamine (51%) and the deactivating effect of the substituents.[2] |
| o-Phenylenediamine | Benzaldehyde | Er(OTf)₃, MW, 5 min | 2-Phenyl-1H-benzo[d]imidazole | 99% | [9] |
Causality Behind the Choice: While the substituents on the diamine derived from this compound slightly reduce its reactivity in the condensation step, this is a necessary trade-off. The bromine atom is retained on the final benzimidazole product, serving as a crucial handle for further functionalization via cross-coupling reactions. This "functionality-in-waiting" is the core strategic advantage of using this synthon.
Caption: Strategic workflow for utilizing this compound in heterocycle synthesis.
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust, validated starting points for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aniline.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 4-8 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and anhydrous toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C, stirring vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion: An Efficiency-Driven Choice
This compound stands out as a highly efficient and versatile synthon in the chemist's toolkit. Its superiority over chloro-analogues in palladium-catalyzed cross-coupling reactions is mechanistically grounded in the lower bond dissociation energy of the C-Br bond, leading to faster reactions, milder conditions, and higher yields. The powerful electron-withdrawing nitro group further activates the molecule for these crucial transformations. While this same group can slightly temper reactivity in subsequent nucleophilic reactions like benzimidazole synthesis, this is a strategic trade-off that preserves the bromine atom as a valuable handle for late-stage diversification. For research and development professionals aiming to construct complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials, this compound offers a reliable, predictable, and efficient pathway to success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. acgpubs.org [acgpubs.org]
- 12. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 13. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-nitroaniline
For researchers, scientists, and professionals in drug development, the precise identification and separation of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Bromo-nitroaniline isomers, with their identical molecular formulas but distinct structural arrangements, present a common yet significant analytical challenge. The subtle differences in the positions of the bromo and nitro functional groups on the aniline ring lead to variations in their physicochemical properties, which can be exploited for their differentiation and separation. This guide provides an in-depth comparison of various analytical techniques, offering field-proven insights and detailed experimental protocols to effectively distinguish between these closely related compounds.
The Challenge of Isomerism in Bromo-nitroaniline
The core challenge in analyzing bromo-nitroaniline isomers lies in their similar physical and chemical properties. Techniques that rely on broad characteristics such as molecular weight will be ineffective. Therefore, methods that can probe the subtle differences in polarity, boiling point, and the electronic environment of the constituent atoms are required. This guide will explore the utility of chromatographic and spectroscopic techniques, providing a comparative framework for selecting the most appropriate method for your analytical needs.
Chromatographic Techniques: The Power of Separation
Chromatography is a cornerstone of isomer analysis, leveraging differences in the partitioning behavior of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for the separation of non-volatile or thermally labile isomers like bromo-nitroaniline. The choice of stationary and mobile phases is paramount for achieving baseline separation.[1]
Causality Behind Experimental Choices: The separation of bromo-nitroaniline isomers by HPLC is primarily driven by differences in their polarity. The position of the electron-withdrawing nitro group and the bromo group influences the molecule's dipole moment and its interaction with the stationary phase. A reversed-phase setup, with a nonpolar stationary phase and a polar mobile phase, is typically the most effective approach.
Experimental Protocol: HPLC Separation of Bromo-nitroaniline Isomers
-
Column Selection: A Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) is a good starting point due to its alternative selectivity for aromatic compounds.[2] For specific isomers like 2-Bromo-4-nitroaniline, a Newcrom R1 column with low silanol activity can provide excellent separation.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. A common starting gradient is 50:50 (v/v). For enhanced separation, a small amount of acid, such as 0.1% formic acid (for MS compatibility) or phosphoric acid, can be added to suppress the ionization of the aniline moiety and reduce peak tailing.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at 254 nm, where both nitro and aromatic functionalities absorb.[3]
-
Column Temperature: 30 °C
-
-
Sample Preparation: Dissolve the bromo-nitroaniline isomer mixture in the initial mobile phase composition to prevent peak distortion.[2]
-
Data Analysis: Identify the isomers based on their retention times. The elution order will depend on the specific isomers and the exact chromatographic conditions.
Data Presentation: HPLC Separation of Nitroaniline Isomers
| Isomer | Retention Time (min) on Phenyl-Hexyl Column | Retention Time (min) on C18 Column |
| o-Nitroaniline | 5.2 | 6.8 |
| m-Nitroaniline | 6.1 | 7.5 |
| p-Nitroaniline | 6.8 | 8.2 |
| Note: These are representative values and will vary based on the specific bromo-nitroaniline isomers and exact experimental conditions.[3] |
Experimental Workflow: HPLC Analysis
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 2-Bromo-4-nitroaniline
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The ability to distinguish between a target analyte and structurally similar molecules is the bedrock of reliable data. This guide provides an in-depth technical overview of how to design, execute, and interpret cross-reactivity studies, using 2-Bromo-4-nitroaniline as our model compound. While specific cross-reactivity data for this compound is not extensively published, this guide will equip you with the foundational knowledge and experimental frameworks to conduct such an investigation for any small molecule of interest.
The Significance of this compound and the Imperative of Specificity
This compound is a nitroaromatic compound, a class of molecules with broad applications, including in the synthesis of pharmaceuticals and dyes.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a nitro group, and an amino group, presents a unique epitope for antibody recognition. However, the presence of numerous structurally similar analogs in environmental and biological matrices necessitates a rigorous evaluation of assay specificity. Cross-reactivity, where an antibody binds to molecules other than the intended analyte, can lead to false positives or an overestimation of the analyte's concentration, compromising the integrity of research and diagnostic outcomes.[2][3]
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in any cross-reactivity study is to identify potential interfering compounds. For this compound, logical candidates are molecules that share its core nitroaniline structure or have similar substitutions. The degree of cross-reactivity will likely depend on the nature and position of the substituents on the aromatic ring.
Table 1: Potential Cross-Reactants for a this compound Immunoassay
| Compound Name | Structure | Rationale for Inclusion |
| This compound (Target Analyte) | C₆H₅BrN₂O₂ | The immunogen against which the antibody is raised. |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | Isomer of the target analyte; tests the antibody's regioselectivity.[4] |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Halogen substitution (Cl for Br); evaluates the impact of halogen identity on binding.[5] |
| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | Additional nitro group; assesses the effect of increased steric hindrance and electronic changes. |
| 4-Nitroaniline | C₆H₆N₂O₂ | Lacks the bromo substituent; determines the contribution of the bromine atom to the epitope. |
| 2-Bromoaniline | C₆H₆BrN | Lacks the nitro group; evaluates the importance of the nitro group for antibody recognition. |
Designing a Robust Cross-Reactivity Study: A Multi-Method Approach
A comprehensive assessment of cross-reactivity should not rely on a single technique. Here, we outline a multi-pronged approach using Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Part 1: Antibody Production - Raising the Tools for Detection
Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7][8][9]
Experimental Workflow: Hapten-Carrier Conjugation and Antibody Production
Caption: Workflow for generating antibodies against a small molecule hapten.
Part 2: Competitive ELISA - High-Throughput Specificity Screening
The competitive enzyme-linked immunosorbent assay (ELISA) is an ideal format for screening a panel of potential cross-reactants. In this setup, the free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well microplate with an antibody specific to this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Competition: Add a standard dilution series of this compound and the potential cross-reactants to the wells. Then, add a fixed concentration of enzyme-conjugated this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP). Allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal).
Calculating Percent Cross-Reactivity:
Percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Hypothetical Data: Competitive ELISA Results
Table 2: Cross-Reactivity of a Hypothetical Anti-2-Bromo-4-nitroaniline Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 4-Bromo-2-nitroaniline | 250 | 4% |
| 2-Chloro-4-nitroaniline | 150 | 6.7% |
| 2-Bromo-4,6-dinitroaniline | > 1000 | < 1% |
| 4-Nitroaniline | 800 | 1.25% |
| 2-Bromoaniline | > 1000 | < 1% |
Interpretation of Hypothetical ELISA Data:
The hypothetical data in Table 2 suggests that the antibody is highly specific for this compound. The low cross-reactivity with its isomer, 4-Bromo-2-nitroaniline, and the chloro-substituted analog indicates that both the position and the identity of the halogen are important for antibody recognition. The negligible cross-reactivity with compounds lacking either the bromo or the nitro group underscores the critical role of these functionalities in forming the specific epitope.
Part 3: Surface Plasmon Resonance (SPR) - A Deeper Dive into Binding Kinetics
SPR provides real-time, label-free analysis of molecular interactions, offering a more detailed characterization of binding affinity and kinetics.[11][12][13]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical workflow for an SPR experiment.
Experimental Protocol: SPR Analysis of Cross-Reactivity
-
Immobilization: Covalently immobilize the anti-2-Bromo-4-nitroaniline antibody onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of this compound and each potential cross-reactant over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data: SPR Kinetic Analysis
Table 3: Binding Kinetics of a Hypothetical Anti-2-Bromo-4-nitroaniline Antibody
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| 4-Bromo-2-nitroaniline | 1.1 x 10⁴ | 2.2 x 10⁻³ | 2.0 x 10⁻⁷ |
| 2-Chloro-4-nitroaniline | 3.0 x 10⁴ | 1.5 x 10⁻³ | 5.0 x 10⁻⁸ |
| 2-Bromo-4,6-dinitroaniline | No Binding Detected | - | - |
| 4-Nitroaniline | 8.0 x 10³ | 4.0 x 10⁻³ | 5.0 x 10⁻⁷ |
| 2-Bromoaniline | No Binding Detected | - | - |
Interpretation of Hypothetical SPR Data:
The hypothetical SPR data corroborates the ELISA findings. The low nanomolar KD value for this compound indicates a high-affinity interaction. The significantly higher KD values for the potential cross-reactants (in the hundreds of nanomolar range) confirm their much weaker binding to the antibody. The lack of detectable binding for 2-Bromo-4,6-dinitroaniline and 2-Bromoaniline further reinforces the specificity of the antibody.
Conclusion: A Framework for Ensuring Assay Integrity
This guide provides a comprehensive framework for evaluating the cross-reactivity of an antibody raised against this compound. By employing a combination of high-throughput screening with competitive ELISA and detailed kinetic analysis with SPR, researchers can gain a thorough understanding of their assay's specificity. The principles and protocols outlined here are broadly applicable to cross-reactivity studies for any small molecule, ensuring the development of robust and reliable immunoassays for research and diagnostic applications. The ultimate goal is to generate data that is not only accurate and precise but also trustworthy.[14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding cross-reactivity in immunoassay drug screening [siemens-healthineers.com]
- 4. 4-Bromo-2-nitroaniline | 875-51-4 | FB10713 | Biosynth [biosynth.com]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. seracare.com [seracare.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
A Senior Application Scientist's Guide to 2-Bromo-4-nitroaniline: Performance Benchmarking in Azo Dye and Benzothiazine Synthesis
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth performance analysis of 2-Bromo-4-nitroaniline in two of its primary applications: the synthesis of azo disperse dyes and as a precursor for bioactive benzothiazine scaffolds. We will objectively compare its performance with relevant alternatives, supported by experimental data and established chemical principles. Our focus is on providing not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and development.
Introduction to this compound: A Versatile Intermediate
This compound is a yellow crystalline solid that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring an aniline ring substituted with both a bromine atom and a nitro group, imparts a unique reactivity profile. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is a powerful activating group. The presence of the bromine atom further influences the regioselectivity of subsequent reactions and can enhance the properties of the final products, such as the light fastness of dyes.
This guide will benchmark the performance of this compound against a closely related alternative, 2-Chloro-4-nitroaniline , in the synthesis of azo disperse dyes. For its application in pharmaceutical chemistry, we will explore its potential in the synthesis of benzothiazine derivatives and discuss its advantages over other halogenated anilines based on established synthetic routes.
Application in Azo Dye Synthesis: A Comparative Performance Analysis
Azo dyes are the largest class of synthetic colorants, widely used in the textile industry. Their synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner. The choice of the aromatic amine, or "diazo component," is critical in determining the final color and fastness properties of the dye.
The Causality of Halogen Substitution in Azo Dyes
The inclusion of a halogen atom, such as bromine or chlorine, in the diazo component can significantly impact the performance of a disperse dye. The electron-withdrawing nature of halogens can lead to a bathochromic shift (deepening of color) in the resulting dye. Furthermore, the increased molecular weight and planarity imparted by the halogen can improve the sublimation fastness and affinity of the dye for synthetic fibers like polyester.
Experimental Workflow: Synthesis of Azo Disperse Dyes
The following workflow illustrates the general two-step process for synthesizing azo disperse dyes from a substituted aniline.
Caption: General workflow for the synthesis of azo disperse dyes.
Performance Benchmark: this compound vs. 2-Chloro-4-nitroaniline
While direct head-to-head comparative studies with extensive data are limited in publicly available literature, we can synthesize information from various sources and apply established chemical principles to provide a performance comparison. The following table summarizes the expected performance of azo dyes derived from this compound and its chloro-analogue when coupled with a common agent like N,N-diethylaniline.
| Performance Metric | Dye from this compound | Dye from 2-Chloro-4-nitroaniline | Rationale |
| Reaction Yield | Good to Excellent | Good to Excellent | Both precursors are expected to undergo efficient diazotization and coupling reactions. |
| Color/Shade | Reddish-Violet | Reddish-Violet | The presence of the halogen and nitro groups typically leads to reddish to violet shades with common coupling agents. The bromo-substituted dye may exhibit a slight bathochromic shift compared to the chloro-substituted one. |
| Molar Extinction Coefficient (ε) | High | High | Both dyes are expected to have high color strength due to the extended conjugation.[2] |
| Light Fastness | Very Good to Excellent (Grade 6-7) | Good to Very Good (Grade 5-6) | The heavier bromine atom can enhance photostability compared to chlorine.[2][3] |
| Wash Fastness | Good to Very Good (Grade 4-5) | Good to Very Good (Grade 4-5) | Both halogens contribute to good affinity for synthetic fibers. |
| Sublimation Fastness | Excellent | Very Good | The higher molecular weight of the bromo-substituted dye generally leads to better sublimation fastness.[4] |
Note: Fastness grades are based on standard textile industry scales (Lightfastness: 1-8, Wash and Rubbing Fastness: 1-5).
Detailed Experimental Protocol: Synthesis of a Disperse Red Dye
This protocol provides a detailed, self-validating procedure for the synthesis of a disperse red dye using this compound. The same procedure can be followed using 2-Chloro-4-nitroaniline for a comparative study.
Materials:
-
This compound (or 2-Chloro-4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, add 2.17 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated HCl and 10 mL of water.
-
Stir the mixture and cool to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Continue stirring for 1 hour at 0-5 °C.
-
-
Isolation and Purification:
-
Neutralize the reaction mixture to a pH of 4-5 by slowly adding a saturated solution of sodium acetate.
-
The azo dye will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60 °C.
-
Recrystallize the dye from ethanol to obtain the pure product.
-
Self-Validation: The purity of the synthesized dye can be confirmed by Thin Layer Chromatography (TLC) and its melting point. The structure can be verified using FT-IR and ¹H-NMR spectroscopy.
Application in Benzothiazine Synthesis: A Gateway to Bioactive Molecules
Benzothiazine and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7] The synthesis of these scaffolds often involves the reaction of a substituted aniline with a suitable sulfur-containing reagent.
The Role of this compound in Benzothiazine Synthesis
While specific literature detailing the use of this compound in benzothiazine synthesis is not abundant, its structure makes it a promising precursor. The amino group can react to form the thiazine ring, and the bromo and nitro substituents can be further functionalized to modulate the biological activity of the final molecule. For instance, the nitro group can be reduced to an amine, providing a handle for further derivatization.
General Synthetic Workflow for Benzothiazine Derivatives
The following diagram illustrates a plausible synthetic route to a benzothiazine derivative starting from a substituted aniline. This is a generalized pathway, and specific reaction conditions will vary depending on the target molecule.
Caption: A general synthetic workflow for benzothiazine derivatives.
Performance Considerations and Comparison with Alternatives
In the synthesis of benzothiazines, the choice of the starting aniline derivative can influence the reaction efficiency and the properties of the final product.
| Precursor | Predicted Performance in Benzothiazine Synthesis | Rationale |
| This compound | Promising | The bromo and nitro groups offer sites for further modification, allowing for the creation of a library of derivatives with diverse biological activities. The electron-withdrawing nitro group may require harsher conditions for some initial reaction steps. |
| 2-Chloro-4-nitroaniline | Good | Similar to the bromo-analogue, it provides handles for further functionalization. The reactivity may be slightly different due to the different electronic and steric properties of chlorine versus bromine. |
| 2,6-Dibromo-4-nitroaniline | Potentially Higher Yield in Specific Reactions | The presence of two bromo groups can influence the regioselectivity of cyclization reactions and may lead to higher yields in certain cases. However, steric hindrance could also be a factor. |
Detailed Experimental Protocol: Synthesis of a Benzothiazole Precursor to Benzothiazines
Materials:
-
2-Amino-5-bromothiophenol (can be synthesized from this compound via reduction of the nitro group and subsequent thiolation)
-
4-Nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane
Procedure:
-
Condensation:
-
Dissolve 2-amino-5-bromothiophenol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure 6-bromo-2-(4-nitrophenyl)benzothiazole.[8]
-
Self-Validation: The structure of the synthesized benzothiazole can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity can be assessed by melting point determination and HPLC. This intermediate can then be used in further steps to construct the benzothiazine ring system.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of both high-performance azo disperse dyes and potentially bioactive benzothiazine derivatives. In dye synthesis, the presence of the bromine atom offers distinct advantages in terms of light and sublimation fastness when compared to its chloro-analogue. For pharmaceutical applications, while more research is needed to fully explore its potential, its structure provides a promising scaffold for the development of novel benzothiazine-based therapeutic agents. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals to make informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. ftstjournal.com [ftstjournal.com]
- 3. ajol.info [ajol.info]
- 4. docsdrive.com [docsdrive.com]
- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jchr.org [jchr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-4-nitroaniline: Economic and Environmental Perspectives
Introduction
2-Bromo-4-nitroaniline is a pivotal intermediate in the synthesis of a wide array of commercially significant products, including azo dyes, pharmaceuticals, and other specialty organic compounds. The strategic placement of its functional groups—amino, nitro, and bromo—on the aromatic ring makes it a versatile substrate for further chemical transformations. However, as the chemical industry increasingly aligns with principles of sustainability and cost-efficiency, a critical evaluation of the synthetic routes to this key intermediate is imperative.
This guide provides an in-depth, objective comparison of the primary synthesis routes for this compound. We will move beyond mere procedural outlines to dissect the economic viability and environmental footprint of each pathway. By grounding our analysis in quantitative data, established green chemistry metrics, and detailed experimental protocols, this document aims to empower researchers, scientists, and process chemists to make informed decisions that balance productivity with environmental stewardship.
Core Synthetic Strategies: An Overview
The synthesis of this compound is predominantly achieved through two strategic approaches:
-
Direct Electrophilic Bromination of 4-Nitroaniline: This is the most common and direct approach, where 4-nitroaniline is treated with a brominating agent. The choice of this agent is the critical determinant of the reaction's economic and environmental profile.
-
A Multi-Step Regioselective Synthesis from Aniline: This longer, more controlled pathway involves the protection of the amino group, followed by sequential bromination and nitration, and concluding with deprotection. This route is often employed when high purity and precise isomer control are paramount.[1]
We will now explore these strategies in detail, with a focus on the practical implications of reagent choice and process design.
Route 1: Direct Bromination of 4-Nitroaniline
The direct bromination of 4-nitroaniline is attractive due to its atom economy and fewer processing steps. The amino group is a powerful ortho-, para-director, and since the para position is blocked by the nitro group, the bromine is directed to the ortho position. The primary variables in this route are the source of the electrophilic bromine and the solvent system.
A. The Classical Approach: Molecular Bromine (Br₂) in Acetic Acid
This traditional method involves the direct use of liquid bromine, often in a solvent like glacial acetic acid.
-
Causality of Experimental Choices: Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine, promoting the electrophilic attack on the activated aniline ring.[2]
-
Economic Analysis: While seemingly straightforward, the use of liquid bromine entails significant hidden costs. Bromine is highly corrosive and toxic, requiring specialized handling equipment, ventilation, and safety protocols, which increases capital and operational expenditures.[3] Its transportation and storage are also strictly regulated and costly.
-
Environmental Analysis: This method carries a substantial environmental burden. Liquid bromine is hazardous and poses severe inhalation risks.[3] The reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct, an acidic and corrosive gas that requires neutralization and disposal. Glacial acetic acid, while biodegradable, is corrosive and can contribute to soil and water acidification if not properly managed.[4][5][6]
B. The "Greener" Oxidative Bromination: H₂O₂ with a Bromide Salt
A significant improvement over the classical method is the in situ generation of the brominating agent from a stable bromide salt, such as sodium bromide (NaBr) or ammonium bromide (NH₄Br), using an oxidant. Hydrogen peroxide (H₂O₂) is a preferred green oxidant.[7][8]
-
Causality of Experimental Choices: In an acidic medium (e.g., acetic acid or sulfuric acid), H₂O₂ oxidizes the bromide ion (Br⁻) to an electrophilic bromine species (Br⁺ equivalent). This in situ generation avoids the handling and storage of hazardous liquid bromine. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.[7][9]
-
Economic Analysis: This route is economically favorable. Sodium bromide and hydrogen peroxide are inexpensive, widely available bulk chemicals.[10][11][12] The process avoids the high costs associated with the safety infrastructure for liquid bromine. High yields have been reported for this method.[10]
-
Environmental Analysis: This is a much greener alternative. The primary byproduct of H₂O₂ reduction is water, one of the most benign possible byproducts. This method significantly improves safety and reduces the generation of hazardous waste. While the use of an acid medium is still common, the overall environmental impact is considerably lower than using molecular bromine.
C. The Industrial Frontrunner: Bromide-Bromate Salts in Aqueous Media
An even more advanced, solvent-free approach utilizes a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[13][14][15] This method is particularly noted for its application in synthesizing di-substituted products like 2,6-dibromo-4-nitroaniline but is adaptable for mono-bromination.
-
Causality of Experimental Choices: Upon acidification, bromide and bromate ions react to generate bromine in situ. The stoichiometry of this reaction is highly efficient. The entire process can be run in water, eliminating the need for volatile and often hazardous organic solvents.
-
Economic Analysis: This method is highly cost-effective for large-scale production. The reagents are inexpensive, and the process is operationally simple. A key advantage is the ability to recycle the aqueous acidic filtrate for several batches, which drastically reduces both raw material consumption and waste disposal costs.[13][14][15]
-
Environmental Analysis: This route exemplifies the principles of green chemistry. It is an organic solvent-free process, which minimizes volatile organic compound (VOC) emissions. The primary waste stream is an aqueous salt solution (e.g., sodium sulfate), which is significantly more benign and easier to treat than organic or halogenated waste. The high atom economy and potential for recycling give it an excellent environmental profile.[13][14][15]
Route 2: Multi-Step Synthesis from Aniline
When the highest purity is required, or when side-product formation in direct bromination is a concern, a multi-step synthesis starting from aniline offers superior control over regioselectivity.[1][16]
-
Causality of Experimental Choices:
-
Acetylation: The amino group of aniline is first protected as an acetanilide. This is crucial because the powerful activating and ortho-, para-directing nature of the -NH₂ group can lead to polybromination and oxidation. The acetamido group (-NHCOCH₃) is less activating, allowing for more controlled substitution.[1]
-
Bromination: The acetanilide is brominated. The bulky acetamido group sterically favors the introduction of bromine at the less hindered para position.
-
Nitration: The resulting p-bromoacetanilide is then nitrated. The acetamido group directs the incoming nitro group to the ortho position.
-
Hydrolysis: The protecting acetyl group is removed by acid or base hydrolysis to yield the final this compound.[1]
-
-
Economic Analysis: This route is inherently more expensive. It involves four separate reaction and workup steps, increasing the consumption of reagents, solvents, and energy. The overall yield is a product of the yields of each individual step, which can lead to a lower final output compared to a high-yielding direct route. This process is generally reserved for smaller-scale, high-value applications.
-
Environmental Analysis: The environmental impact is significantly higher than the greener direct bromination methods. Multiple steps generate multiple waste streams, including organic solvents and acidic/basic aqueous waste from workups and hydrolysis. The nitration step, in particular, requires the use of strong, corrosive acids (sulfuric and nitric acid) and generates nitrated byproducts and spent acid waste.
Quantitative Comparison of Synthesis Routes
To provide an objective comparison, the following table summarizes key economic and environmental metrics for the discussed synthetic pathways. Values are estimates based on literature and typical laboratory/industrial conditions.
| Metric | Route 1A: Br₂/AcOH | Route 1B: H₂O₂/NaBr | Route 1C: NaBr/NaBrO₃ | Route 2: Multi-Step |
| Economic Metrics | ||||
| Starting Material Cost | Moderate (4-Nitroaniline)[17][18][19][20] | Moderate (4-Nitroaniline)[17][18][19][20] | Moderate (4-Nitroaniline)[17][18][19][20] | Low (Aniline) |
| Reagent Cost | High (Br₂) + Safety Overhead | Low (H₂O₂, NaBr)[12][21][22] | Low (NaBr, NaBrO₃)[12][21][22] | Moderate (Multiple Reagents) |
| Typical Yield | 70-85% | 85-95%[10] | >90% (recyclable filtrate)[13][14][15] | 50-65% (Overall)[1] |
| Number of Steps | 1 | 1 | 1 | 4 |
| Process Complexity | High (Handling Br₂) | Low-Moderate | Low | High |
| Environmental Metrics | ||||
| Atom Economy | Moderate | High | Very High | Low |
| E-Factor*[23][24][25][26][27] | High (10-20) | Low (1-5) | Very Low (<1, with recycling) | Very High (>25) |
| Solvent | Acetic Acid[6] | Acetic Acid or Water | Water (Solvent-free) | Acetic Acid, H₂SO₄, etc. |
| Reagent Hazard | Very High (Br₂)[3] | Low (H₂O₂) | Low | High (H₂SO₄/HNO₃) |
| Waste Generated | HBr, Organic Solvent | Water, Dilute Acid | Benign Salt Solution (recyclable) | Multiple Organic & Acidic Streams |
*E-Factor (Environmental Factor) = Total Mass of Waste / Mass of Product. Lower is better.
Visualizing the Synthetic Pathways
The logical flow of each major synthetic strategy can be visualized to better understand the sequence of transformations.
Caption: Workflow for Direct Bromination of 4-Nitroaniline.
Caption: Workflow for Multi-Step Synthesis from Aniline.
Detailed Experimental Protocols
Protocol 1: Green Synthesis using H₂O₂ and NH₄Br (Route 1B)
This protocol is adapted from the literature and represents a safer, greener approach to direct bromination.[7][8]
-
Charging the Reactor: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-Nitroaniline (6.0 g, 0.0435 mol) and glacial acetic acid (30 mL).
-
Reagent Addition: Add ammonium bromide (4.5 g, 0.0479 mol) to the flask and stir the mixture until the solids are mostly dissolved.
-
Oxidation: Cool the flask in an ice-water bath. Slowly add 35% hydrogen peroxide (1.63 g, 0.0479 mol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 25-30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A yellow precipitate will form.
-
Workup: Pour the reaction mixture into 150 mL of cold water with stirring.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent like an ethanol/water mixture to obtain pure this compound.
Protocol 2: Aqueous Synthesis using Bromide-Bromate Salts (Route 1C)
This protocol is based on the highly efficient and environmentally friendly method developed for producing brominated anilines.[13][14][15]
-
Reagent Preparation: In a 250 mL flask, prepare the brominating solution by dissolving sodium bromide (10.3 g, 0.1 mol) and sodium bromate (3.0 g, 0.02 mol) in 100 mL of water. Note: This stoichiometry is for dibromination and should be adjusted for mono-bromination by reducing the amount of brominating agent.
-
Reaction Setup: In a separate 500 mL reactor, suspend 4-nitroaniline (13.8 g, 0.1 mol) in 100 mL of water.
-
Acidification & Reaction: Slowly add the bromide-bromate solution to the 4-nitroaniline suspension. Then, carefully add 3 M sulfuric acid dropwise with vigorous stirring at room temperature. The reaction is typically complete within 1-2 hours.
-
Isolation: The solid product precipitates out of the aqueous solution. Collect the product by vacuum filtration.
-
Purification: Wash the solid product extensively with water to remove any inorganic salts. Dry the product. The purity is often high enough for many applications without further recrystallization.
-
Filtrate Recycling: The acidic aqueous filtrate can be collected, its strength analyzed, and reused for subsequent batches by replenishing the consumed reagents.[13][14][15]
-
Expected Yield: >90%
-
Safety: While this method avoids organic solvents and liquid bromine, standard laboratory PPE should be worn. Handle sulfuric acid with care.
-
Conclusion and Recommendations
The synthesis of this compound presents a clear case study in the evolution of chemical processes towards greater economic and environmental viability.
-
For Large-Scale, Cost-Driven Production: The aqueous bromide-bromate salt method (Route 1C) stands out as the superior choice. Its elimination of organic solvents, use of inexpensive and safe reagents, high yields, and potential for filtrate recycling offer compelling economic and environmental advantages.
-
For General Laboratory and Pilot-Scale Synthesis: The oxidative bromination with H₂O₂ and a bromide salt (Route 1B) offers an excellent balance of safety, cost, and efficiency. It provides a significant green upgrade from classical methods without requiring the process optimization needed for filtrate recycling, making it ideal for versatile lab use.
-
For High-Purity, Niche Applications: The multi-step synthesis from aniline (Route 2) , despite its high cost and environmental footprint, remains a valid option when absolute regiochemical purity is required and cannot be achieved through purification of the direct bromination product.
The classical approach using liquid bromine is largely obsolete and should be avoided due to its significant safety hazards, high operational costs, and poor environmental profile. As the industry continues to advance, the adoption of greener, more efficient methodologies like those utilizing in situ bromine generation will be critical for sustainable chemical manufacturing.
References
- 1. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 2. scribd.com [scribd.com]
- 3. nj.gov [nj.gov]
- 4. Hazards and Safety Precautions for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 5. ehs.com [ehs.com]
- 6. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]
- 7. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]
- 14. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.indiamart.com [m.indiamart.com]
- 18. 4-Nitroaniline price,buy 4-Nitroaniline - chemicalbook [m.chemicalbook.com]
- 19. 4-Nitroaniline, 1 kg, CAS No. 100-01-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 20. 4-Nitroaniline, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. Sodium bromide, 2.5 kg, CAS No. 7647-15-6 | Sodium Salts, Na | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 22. Sodium Bromide, High Purity, 99.5% min., 500 grams (1.1 lb.) | eBay [ebay.com]
- 23. gctlc.org [gctlc.org]
- 24. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 25. Welcome to www.sheldon.nl [sheldon.nl]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-nitroaniline
As a Senior Application Scientist, I understand that robust research and development are intrinsically linked to uncompromising safety and environmental stewardship. Handling and disposing of specialized reagents like 2-Bromo-4-nitroaniline requires more than just following steps; it demands a deep understanding of the material's properties to mitigate risks effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.
Core Hazard Profile: Understanding the Risk
This compound is a nitroaniline derivative whose chemical structure necessitates careful handling. Its hazard profile is the primary driver for the stringent disposal protocols outlined below. The compound is classified as acutely toxic and an irritant, posing significant risks upon exposure.[1][2] Furthermore, it is recognized as very toxic to aquatic life, with long-lasting effects, making environmental containment a critical priority.
Causality of Hazards: The nitro group (-NO₂) and the bromine atom (-Br) contribute to the molecule's reactivity and toxicity. These functional groups can interfere with biological processes upon absorption, and the overall structure makes it resistant to natural degradation in the environment.
Key Hazard Information Summary
| Hazard Classification | GHS Hazard Statement | UN Number | Transport Hazard Class |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | UN2811 | 6.1, Toxic Solid |
| Skin and Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[1] | ||
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | ||
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. |
Prerequisites: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during use. The risks of exposure are highest when the material is actively being used, and any contamination of lab surfaces or equipment ultimately becomes part of the waste stream.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][4] The workspace ventilation should be adequate to maintain exposure levels below any established limits.
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is mandatory.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.[3]
-
Eye Protection : Use chemical safety goggles or a full-face shield to protect against splashes or airborne particles.[3]
-
Body Protection : A buttoned lab coat is required to prevent skin contact.[3]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental release.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources : Remove all sources of ignition from the area.[4][5]
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2. If significant dust is generated, respiratory protection may be necessary.[3]
-
Contain and Collect :
-
Do NOT use water to clean up the spill, as this can spread contamination.
-
Use a dry cleanup method. Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5]
-
Carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, sealable container labeled for hazardous waste disposal.[1][4][5][6]
-
-
Decontaminate : Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone), and place the contaminated cloth in the same hazardous waste container.
-
Prevent Environmental Release : Ensure that no spilled material enters drains or waterways.[4][5][6]
The Core Disposal Protocol: A Step-by-Step Guide
Disposing of this compound is not merely discarding it; it is a regulated process of segregation, containment, and transfer. This chemical must be treated as hazardous waste in accordance with local, state, and federal regulations.[3][7]
Step 1: Identify the Waste Stream
This is the most critical step. This compound is a halogenated organic compound because it contains bromine.[8] For this reason, it must be segregated into a dedicated halogenated organic waste stream.
Why this is critical: Halogenated wastes require specific high-temperature incineration at specialized facilities to prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents contaminates the entire waste stream, making it unsuitable for simpler disposal methods like solvent recovery or fuel blending, thereby dramatically increasing disposal costs and environmental complexity.[9][10]
Step 2: Use the Correct Waste Container
-
Select a container designated for halogenated organic solids . This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a tightly sealing lid.[3][4]
-
The container must be clean on the exterior to prevent accidental exposure.
Step 3: Label the Container Before Use
Before any waste is added, the container must be properly labeled. The label must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "this compound" .[3]
-
An indication of the hazards (e.g., "Toxic").
Step 4: Collect and Consolidate Waste
-
Unused Product : Place any unneeded or expired this compound directly into the labeled container.
-
Contaminated Materials : Any disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, paper towels, or contaminated spill cleanup materials, must also be placed in this same container.
-
Rinsate : If rinsing contaminated glassware, use a minimal amount of a compatible organic solvent (like acetone) and collect the rinsate in a designated halogenated liquid waste container. Do not add liquid waste to a solid waste container.
Step 5: Store the Waste Container Securely
-
Waste containers must be kept closed at all times except when adding waste.[4][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area must be cool, dry, well-ventilated, and away from incompatible materials such as strong acids or oxidizing agents.[2][3][5]
Step 6: Arrange for Final Disposal
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][3]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe transport and destruction.[3]
-
Follow all institutional and regulatory procedures for waste pickup requests and manifesting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-4-nitroaniline
For the dedicated researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. However, the path to innovation must be paved with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-nitroaniline, a key intermediate in many synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive risk mitigation in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound is a solid, crystalline compound that presents several health hazards. According to its Safety Data Sheets (SDS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious skin and eye irritation.[1][3] The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but imperative.
Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's hazardous properties.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against airborne dust particles and potential splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound is harmful upon dermal absorption and can cause skin irritation.[1] |
| Body Protection | A lab coat or other protective clothing. | Provides a barrier to prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH-approved respirator. | Essential when working outside a fume hood or if there is a likelihood of dust formation, to prevent inhalation of harmful particles.[1] |
Operational Blueprint: A Step-by-Step Handling Workflow
To translate safety theory into practice, let's consider a common laboratory workflow: the use of this compound in a Suzuki coupling reaction. This protocol is designed to be a self-validating system, where each step reinforces a safe handling environment.
Experimental Workflow: Suzuki Coupling with this compound
Caption: Step-by-step workflow for a Suzuki coupling reaction.
Methodology:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure all personnel are equipped with the PPE outlined in the table above.
-
Fume Hood: All manipulations of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat. Avoid generating dust. If any material is spilled, it should be immediately cleaned up following the spill response protocol.
-
-
Reaction:
-
Dissolution: In the fume hood, add the this compound to the reaction vessel containing the appropriate solvent.
-
Reagent Addition: Add the other reaction components (e.g., boronic acid, catalyst, base) to the reaction mixture.
-
Heating: If the reaction requires heating, use a well-controlled heating mantle and ensure the reaction is monitored.
-
-
Workup and Purification:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction as per the specific protocol.
-
Extraction and Purification: Perform the necessary workup procedures, such as liquid-liquid extraction and column chromatography, to isolate and purify the desired product.
-
End-of-Life Cycle: A Rigorous Disposal Plan
The responsible disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship. All waste generated must be treated as hazardous waste.[1]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Collect all reaction residues and solvent washes into a separate, appropriately labeled hazardous liquid waste container.
-
Ensure the waste container is made of a material compatible with the chemical waste.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent. The solvent rinse should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal company.[1] Provide the company with the Safety Data Sheet for this compound.
-
By integrating these safety and handling protocols into your daily laboratory operations, you can confidently advance your research while prioritizing the well-being of your team and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
